2-(p-tolyl)benzoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMZWCTVPHAOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052575 | |
| Record name | 2-(4-Methylphenyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835-71-2 | |
| Record name | 2-(4-Methylphenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-p-Tolylbenzoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-Methylphenyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-p-tolylbenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-P-TOLYLBENZOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1I691076X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(p-tolyl)benzoxazole CAS number and properties
An In-depth Technical Guide to 2-(p-tolyl)benzoxazole: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical compound this compound. We will delve into its core properties, established synthesis protocols, spectroscopic signature, and its burgeoning applications in medicinal chemistry, providing the field-proven insights necessary for its effective utilization in a laboratory setting.
Introduction: The Significance of the Benzoxazole Scaffold
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with the benzoxazole nucleus being a particularly "privileged" scaffold.[1] This structure, consisting of a benzene ring fused to an oxazole ring, is found in numerous pharmaceutically active compounds, conferring a wide spectrum of biological activities.[2][3] These activities range from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects.[2][4]
This compound, a derivative featuring a p-tolyl group at the 2-position, serves as both a valuable research chemical and a key building block for more complex bioactive molecules.[5] Understanding its fundamental characteristics is paramount for any researcher aiming to leverage its potential in drug discovery and materials science.
Core Properties and Identification
Precise identification and understanding of a compound's physicochemical properties are the foundation of any scientific investigation. This compound is typically supplied as a yellow to off-white solid.[6][7]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| CAS Number | 835-71-2 | [5][6][8] |
| Molecular Formula | C₁₄H₁₁NO | [5][6][8] |
| Molecular Weight | 209.25 g/mol | [6][7] |
| Appearance | White to Light yellow powder to crystal | [6][7] |
| Melting Point | 111 - 117 °C | [6][7] |
| Boiling Point | 196 °C @ 20 Torr; 309 °C @ 760 Torr | [6][9] |
| Purity | Typically ≥95% (GC) | [7][8] |
| Synonyms | 2-(4-Methylphenyl)benzoxazole; 2-p-Tolylbenzoxazole | [5][7][8] |
Synthesis Methodology: A Protocol for Success
The construction of the 2-aryl benzoxazole core is a well-established transformation in organic chemistry. Common strategies include the transition metal-catalyzed cyclization of o-haloanilides and, more frequently, the condensation of a 2-aminophenol with an aromatic aldehyde or carboxylic acid under oxidative or acidic conditions.[4] The latter approach is often favored for its operational simplicity and accessibility of starting materials.
Experimental Protocol: Synthesis via Condensation of 2-Aminophenol and p-Toluic Acid
This protocol describes a common and reliable method for the synthesis of this compound. The causality behind this choice lies in its high efficiency and the stability of the starting materials. The use of an acid catalyst like polyphosphoric acid (PPA) facilitates both the initial amide formation and the subsequent dehydrative cyclization in a one-pot procedure.
Materials:
-
2-Aminophenol
-
p-Toluic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and p-toluic acid (1.05 eq).
-
Acid Addition: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure the mixture can be stirred effectively (typically 10-15 times the weight of the 2-aminophenol). PPA acts as both the solvent and the dehydrating acid catalyst.
-
Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to approximately 80-100 °C. Carefully and slowly pour the reaction mixture onto crushed ice or into cold water with stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Neutralization & Filtration: Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. This step is critical to remove any residual acid. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crude product on the filter with copious amounts of deionized water to remove inorganic salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Spectroscopic Profile
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Bands | Assignment |
| ¹H NMR | ~8.1 ppm (d, 2H)~7.7-7.3 ppm (m, 6H)~2.4 ppm (s, 3H) | Aromatic protons ortho to benzoxazole NOther aromatic protonsMethyl (tolyl) protons |
| ¹³C NMR | ~163 ppm~151, ~142 ppm~130-110 ppm~21 ppm | C2 carbon of benzoxazoleQuaternary carbons of benzoxazoleAromatic CH carbonsMethyl (tolyl) carbon |
| FT-IR (cm⁻¹) | ~1620-1600~1570-1550~1250-1230~3080-3030 | Aromatic C=C stretchingC=N stretching (oxazole ring)Asymmetric C-O-C stretchingAromatic C-H stretching |
| Mass Spec. | m/z 209.08 [M]⁺m/z 180.07 [M-CHO]⁺ | Molecular IonFragment from loss of CHO |
Applications in Research and Drug Development
The 2-substituted benzoxazole scaffold is a prolific pharmacophore due to its ability to participate in various non-covalent interactions with biological targets.[4] Derivatives have demonstrated a vast array of pharmacological activities.
-
Antimicrobial Agents: The benzoxazole core is present in compounds that show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][4] Some studies suggest that these compounds may act as DNA gyrase inhibitors.[4]
-
Anticancer Agents: Numerous 2-aryl benzoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against a range of human cancer cell lines.[2][12] Their mechanisms often involve the inhibition of key enzymes like topoisomerases or protein kinases.[12]
-
Neurodegenerative Disease Research: 2-arylbenzoxazoles have been identified as promising scaffolds for the development of antagonists for the adenosine A₂A receptor.[13] Antagonism of this receptor is a therapeutic strategy being explored for the treatment of Parkinson's and Alzheimer's diseases.[13]
-
Chemical Probe and Materials Science: The rigid, planar, and electron-rich nature of the benzoxazole system makes it an attractive component for fluorescent probes and organic electronic materials.[3]
Pharmacological Landscape of the Benzoxazole Core
Caption: Diverse biological activities of the benzoxazole scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. It should only be handled by trained personnel familiar with its potential hazards.
-
Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319). It may also be harmful if swallowed.[9]
-
Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Ensure work is conducted in a well-ventilated fume hood. Wash hands and exposed skin thoroughly after handling.
-
Storage: this compound is noted to be air-sensitive.[7][14] It should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a dry and dark place.[6][7][15]
Conclusion
This compound is more than just a catalog chemical; it is a versatile and valuable molecule for the modern research scientist. Its straightforward synthesis, stable nature, and position as a key intermediate for biologically active compounds make it a staple in medicinal chemistry libraries. This guide has provided the core technical knowledge—from its fundamental properties and synthesis to its applications and safe handling—required to confidently and effectively incorporate this compound into advanced research and development programs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. 2-(p-Tolyl)benzo[d]oxazole | 835-71-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 835-71-2 [amp.chemicalbook.com]
- 10. esisresearch.org [esisresearch.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(p-Tolyl)benzo[d]oxazole | 835-71-2 | TCI AMERICA [tcichemicals.com]
- 15. 835-71-2|2-(p-Tolyl)benzo[d]oxazole|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 2-(p-tolyl)benzoxazole: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(p-tolyl)benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core molecular characteristics, outline a robust laboratory synthesis protocol, and discuss its relevance in modern research and development.
Core Molecular Structure and Properties
This compound, also known as 2-(4-methylphenyl)benzoxazole, is an aromatic compound featuring a benzoxazole core fused to a p-tolyl group. This structure imparts a rigid, planar geometry that influences its chemical and photophysical properties.
The benzoxazole scaffold consists of a benzene ring fused to an oxazole ring. This heterocyclic system is a known "privileged structure" in medicinal chemistry, meaning it can interact with a wide range of biological targets. The addition of the p-tolyl group at the 2-position further modulates its electronic and steric properties, influencing its bioactivity and material characteristics.
Key Physicochemical Data
A summary of the essential quantitative data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁NO | [1][2][3] |
| Molecular Weight | 209.24 - 209.25 g/mol | [1][2][3] |
| CAS Number | 835-71-2 | [2][3] |
| Appearance | White to light yellow solid/powder | |
| Melting Point | 111-117 °C | [2][4] |
| Boiling Point | 196 °C (at 20.0 Torr) | [2] |
| Purity | Typically ≥95% | [3] |
Synthesis and Characterization: A Validated Protocol
The synthesis of 2-substituted benzoxazoles is a well-established process in organic chemistry. One of the most common and reliable methods is the condensation reaction between a 2-aminophenol and a corresponding aldehyde or carboxylic acid derivative.[5][6] This process, often promoted by an acid catalyst or dehydrating agent, results in the formation of the benzoxazole ring system through cyclization and subsequent dehydration.
Causality in Experimental Design:
The chosen protocol involves the reaction of 2-aminophenol with p-tolualdehyde. The reaction is typically carried out in a solvent that allows for the removal of water, which drives the equilibrium towards the product. The use of a catalyst like fly ash, as demonstrated in some green chemistry approaches, or traditional acid catalysts facilitates the key cyclization step.[5] Post-synthesis purification by recrystallization is crucial to remove unreacted starting materials and by-products, ensuring high purity of the final compound, which is then validated through characterization techniques.
Detailed Experimental Protocol: Synthesis of this compound
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 equivalent) and p-tolualdehyde (1.0 equivalent).
-
Add a suitable solvent, such as ethanol or xylene.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a green catalyst like activated fly ash.[5]
-
-
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
-
Step 3: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then washed with a suitable solvent (e.g., cold ethanol or water) to remove impurities.
-
-
Step 4: Purification
-
Purify the crude solid by recrystallization from a solvent system like ethanol/water to obtain pure this compound as a crystalline solid.
-
-
Step 5: Characterization (Self-Validation)
-
Melting Point: Determine the melting point of the purified crystals. A sharp melting range close to the literature value (111-117 °C) indicates high purity.[2][4]
-
Spectroscopy:
-
¹H NMR: Confirm the structure by analyzing the proton NMR spectrum. Expect signals corresponding to the aromatic protons of both the benzoxazole and tolyl rings, as well as a characteristic singlet for the methyl group protons.
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight. The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight (approx. 210.25 m/z).[5]
-
Infrared (IR) Spectroscopy: An IR spectrum can confirm the presence of key functional groups and the absence of starting material functionalities (e.g., -OH and -NH₂ from 2-aminophenol).
-
-
Below is a diagram illustrating the general workflow for the synthesis and validation of this compound.
References
- 1. This compound [chemicalbook.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 835-71-2 [amp.chemicalbook.com]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(p-tolyl)benzoxazole
Introduction
Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1] Their versatile biological activities, including antimicrobial and anticancer properties, make them a focal point in drug development.[2] Among these, 2-(p-tolyl)benzoxazole is a key intermediate and a subject of significant synthetic interest.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable analytical technique for the unambiguous structural characterization and purity assessment of such organic molecules.[1] This technical guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind spectral assignments and field-proven protocols for data acquisition.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR spectral data, a standardized numbering system for the this compound structure is essential. The diagram below illustrates the molecule with each unique carbon and proton environment labeled, which will be referenced throughout this guide.
Caption: Structure and atom numbering of this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key parameters are the chemical shift (δ), which indicates the electronic environment; the integration, which reveals the relative number of protons; and the multiplicity (splitting pattern), which describes the number of neighboring protons.
Interpreting the Spectrum of this compound
The ¹H NMR spectrum of this compound displays distinct signals corresponding to three types of protons: those on the fused benzene ring of the benzoxazole core, those on the para-substituted tolyl ring, and the methyl group protons.
-
Aromatic Region - Benzoxazole Protons (H4, H5, H6, H7):
-
Chemical Shift (δ ≈ 7.30-7.80 ppm): These four protons reside on the fused benzene ring and typically appear as a complex multiplet in the downfield aromatic region.[1] Their exact shifts are influenced by the electron-withdrawing nature of the fused oxazole ring.
-
Multiplicity: Protons H4 and H7 are adjacent to only one proton each and will appear as doublets, while H5 and H6 are adjacent to two protons each and will appear as triplets (or more accurately, as triplets of doublets if long-range coupling is resolved). This creates a characteristic ABCD spin system.
-
-
Aromatic Region - p-Tolyl Protons (H2', H3', H5', H6'):
-
Chemical Shift (δ ≈ 7.35 and 8.15 ppm): The para-substitution pattern of the tolyl group creates chemical equivalence between H2' and H6', and between H3' and H5'. This results in a classic AA'BB' system, which simplifies to two distinct doublets.
-
Multiplicity: The protons ortho to the benzoxazole ring (H2'/H6') are deshielded and appear further downfield as a doublet (J ≈ 8.0 Hz).[3] The protons ortho to the methyl group (H3'/H5') are more shielded and appear slightly upfield as another doublet (J ≈ 8.0 Hz).[3] This two-doublet pattern is a hallmark of a 1,4-disubstituted benzene ring.
-
-
Upfield Region - Methyl Protons (H-Me):
-
Chemical Shift (δ ≈ 2.45 ppm): The three protons of the methyl group are chemically equivalent and are significantly shielded compared to the aromatic protons. They appear as a sharp singlet in the upfield region.
-
Multiplicity: The signal is a singlet because there are no protons on the adjacent carbon atom (C4') to cause splitting.
-
Summary of ¹H NMR Spectral Data
The following table summarizes the expected ¹H NMR spectral data for this compound, based on analysis of analogous structures.[3]
| Proton Assignment | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H2' / H6' | 2H | Doublet (d) | ~ 8.15 | ~ 8.2 |
| H7 | 1H | Multiplet (m) | ~ 7.75 | - |
| H4 | 1H | Multiplet (m) | ~ 7.75 | - |
| H5 / H6 | 2H | Multiplet (m) | ~ 7.36 | - |
| H3' / H5' | 2H | Doublet (d) | ~ 7.35 | ~ 8.2 |
| H-Me | 3H | Singlet (s) | ~ 2.45 | - |
Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00 ppm). The signals for H4, H5, H6, and H7 often overlap to form a complex multiplet.
¹³C NMR Spectral Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon signal is highly sensitive to its hybridization and electronic environment.
Interpreting the Spectrum of this compound
Due to symmetry in the p-tolyl group, this compound has 11 unique carbon signals.
-
Downfield Region - Quaternary Carbons:
-
C2 (δ ≈ 163.0 ppm): The imine-like carbon of the oxazole ring is the most deshielded carbon due to its direct attachment to two electronegative heteroatoms (O and N).
-
C7a & C3a (δ ≈ 150.8, 142.0 ppm): These are the bridgehead carbons of the benzoxazole core, bonded to oxygen and nitrogen, respectively, placing them significantly downfield.[4]
-
C4' & C1' (δ ≈ 142.0, 124.5 ppm): These are the substituted aromatic carbons of the tolyl ring. C4' (attached to the methyl group) and C1' (attached to the benzoxazole) are quaternary and their shifts are distinct from the protonated carbons.[3]
-
-
Aromatic Region - CH Carbons:
-
Upfield Region - Methyl Carbon:
-
C-Me (δ ≈ 21.5 ppm): The sp³-hybridized methyl carbon is the most shielded carbon in the molecule, appearing at the highest field (lowest δ value).[3]
-
Summary of ¹³C NMR Spectral Data
The table below consolidates the expected ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | ~ 163.0 |
| C7a | ~ 150.8 |
| C3a | ~ 142.0 |
| C4' | ~ 142.0 |
| C2' / C6' | ~ 129.8 |
| C3' / C5' | ~ 127.5 |
| C1' | ~ 124.5 |
| C5 / C6 | ~ 125.0 |
| C4 / C7 | ~ 120.0 / 110.5 |
| C-Me | ~ 21.5 |
Note: The assignments for C4/C7 and C5/C6 are approximate and may require advanced 2D NMR techniques (HSQC, HMBC) for definitive confirmation.
Field-Proven Experimental Protocols
Acquiring high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. Every step is designed to ensure sample integrity and instrument stability, forming a self-validating system.
Step-by-Step Methodology
-
Sample Preparation (The Foundation):
-
Justification: Purity is paramount. Insoluble impurities can severely degrade spectral quality by distorting the magnetic field homogeneity.
-
Protocol: a. Weigh 5-10 mg of purified this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1] A higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope. b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. CDCl₃ is a common first choice for its excellent dissolving power for many non-polar to moderately polar organic compounds.[1] c. Vortex or sonicate the vial until the sample is completely dissolved. d. Filter the resulting solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-precision 5 mm NMR tube. This step removes any particulate matter. e. Add a small amount of an internal standard, typically tetramethylsilane (TMS), if absolute chemical shift referencing is required. Otherwise, the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H, δ 77.16 for ¹³C) serves as a reliable secondary reference.[1]
-
-
Data Acquisition (The Experiment):
-
Justification: Instrument parameters must be optimized to maximize signal-to-noise while minimizing experimental time and avoiding artifacts.
-
Protocol (on a 400 MHz Spectrometer): a. Insert the sample into the spectrometer's magnet and allow it to thermally equilibrate for 5-10 minutes. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity (narrow, symmetrical solvent peak). c. For ¹H NMR:
- Acquire the spectrum using a standard single-pulse experiment.
- Typical parameters: spectral width of 12-16 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans. d. For ¹³C NMR:
- Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
- Typical parameters: spectral width of ~220-240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 128 to 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing (The Analysis):
-
Justification: Proper processing transforms the raw free induction decay (FID) signal into a clear, interpretable spectrum.
-
Protocol: a. Apply an exponential window function to the FID to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT) to convert the time-domain signal (FID) to the frequency-domain spectrum. c. Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical). d. Apply a baseline correction to ensure the baseline is flat and at zero intensity. e. Calibrate the chemical shift axis by referencing the TMS or residual solvent peak to its known value. f. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Visualized Workflow for Structural Elucidation
The logical flow from a synthesized compound to its confirmed structure via NMR is a critical process in chemical research.
Caption: Standardized workflow for NMR-based structural confirmation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its molecular structure. The ¹H spectrum is characterized by a complex multiplet for the benzoxazole ring protons, a distinct two-doublet pattern for the p-tolyl protons, and a sharp upfield singlet for the methyl group. The ¹³C spectrum confirms the presence of 11 unique carbon environments, with the C2 imine carbon appearing at the lowest field. By following rigorous experimental and analytical protocols, NMR spectroscopy serves as a self-validating tool, ensuring the structural integrity and purity of this important heterocyclic compound, thereby underpinning its application in research and development.
References
An In-Depth Technical Guide to the Photophysical Properties of 2-(p-tolyl)benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives are a cornerstone in the development of functional organic materials, with applications spanning from medicinal chemistry to materials science.[1] Their rigid, planar structure and conjugated π-system give rise to intriguing photophysical properties, making them ideal candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds for pharmacologically active agents.[2][3] Among this versatile class of compounds, 2-(p-tolyl)benzoxazole stands out as a key exemplar of 2-aryl-benzoxazoles, exhibiting characteristic absorption and fluorescence behaviors that are highly sensitive to its molecular environment.
This technical guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the core photophysical properties of this compound. We will delve into the synthetic methodologies for its preparation, provide a detailed analysis of its absorption and emission characteristics, and discuss the theoretical underpinnings of its electronic transitions. Furthermore, this guide will equip you with field-proven experimental protocols for the characterization of this and similar fluorophores, ensuring the integrity and reproducibility of your research.
Synthesis of this compound: A Practical One-Pot Approach
The synthesis of 2-aryl-benzoxazoles can be achieved through various methods, including the condensation of 2-aminophenols with carboxylic acids or aldehydes, often requiring harsh conditions or expensive catalysts.[4] However, for efficiency and ease of execution in a research setting, one-pot methodologies are highly desirable.[5][6] A particularly effective and straightforward one-pot synthesis of this compound involves the reaction of a 2-aminophenol with a carboxylic acid, promoted by a suitable catalyst.[5]
Experimental Protocol: One-Pot Synthesis
This protocol outlines a reliable one-pot synthesis of this compound from 2-aminophenol and p-toluic acid.
Materials:
-
2-Aminophenol
-
p-Toluic acid
-
Methanesulfonic acid (MSA)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
To a stirred solution of p-toluic acid (1.2 mmol) in dry toluene (10 mL), add a catalytic amount of methanesulfonic acid.
-
Slowly add thionyl chloride (1.5 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the formation of the acid chloride.
-
After cooling to room temperature, add 2-aminophenol (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.
Diagram of Synthetic Workflow:
Caption: One-pot synthesis of this compound.
Core Photophysical Properties
The photophysical behavior of this compound is governed by the electronic transitions within its conjugated π-system. The primary absorption and emission events are attributed to π-π* transitions.
Absorption and Emission Spectra
The UV-Vis absorption spectrum of this compound typically exhibits a strong absorption band in the ultraviolet region, corresponding to the S₀ → S₁ transition. The fluorescence emission spectrum is characterized by a single emission band, which is typically a mirror image of the absorption band.[7]
Table 1: Photophysical Data of 2-Aryl-Benzoxazoles in Various Solvents
| Solvent | 2-Phenyl-benzoxazole Abs. (nm) | 2-Phenyl-benzoxazole Em. (nm) | This compound Abs. (nm) (Estimated) | This compound Em. (nm) (Estimated) |
| Cyclohexane | 318 | 350 | ~320 | ~352 |
| Dioxane | 320 | 355 | ~322 | ~357 |
| Acetonitrile | 320 | 356 | ~322 | ~358 |
| Methanol | 321 | 358 | ~323 | ~360 |
Note: The data for 2-phenyl-benzoxazole is sourced from the literature and serves as a close approximation for this compound due to their structural similarity. The estimated values for this compound anticipate a slight bathochromic shift due to the electron-donating nature of the tolyl group.
Solvatochromism
The photophysical properties of this compound exhibit a degree of sensitivity to the polarity of the solvent, a phenomenon known as solvatochromism.[8] As the polarity of the solvent increases, a slight bathochromic (red) shift is generally observed in the emission spectrum. This is indicative of a larger dipole moment in the excited state compared to the ground state, leading to greater stabilization of the excited state by polar solvent molecules.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For 2-aryl-benzoxazoles, high fluorescence quantum yields are often observed.
Excited-State Intramolecular Proton Transfer (ESIPT)
A noteworthy photophysical process observed in some benzoxazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT).[9] This process typically occurs in molecules containing a hydroxyl group ortho to the benzoxazole ring, such as 2-(2'-hydroxyphenyl)benzoxazole (HBO). In such cases, upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzoxazole ring, leading to the formation of a keto-tautomer. This results in a large Stokes shift, with the emission from the keto form being significantly red-shifted compared to the absorption of the enol form.
It is crucial to note that This compound does not possess the requisite intramolecular hydrogen bond for ESIPT to occur . Therefore, its fluorescence is characterized by a normal, smaller Stokes shift, originating from the initially excited species.
Diagram of ESIPT vs. Normal Fluorescence:
Caption: Comparison of ESIPT and normal fluorescence pathways.
Experimental Characterization: Protocols and Insights
Accurate characterization of the photophysical properties of this compound requires rigorous experimental techniques. The following protocols provide a step-by-step guide for obtaining reliable data.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic grade solvent. From this, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the absorption maximum.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.
-
Data Acquisition: Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 250-450 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λmax). Plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of this plot according to the Beer-Lambert law.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of this compound.
Protocol:
-
Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrument Setup: Use a spectrofluorometer.
-
Emission Spectrum: Set the excitation wavelength to the λmax determined from the absorption spectrum and scan the emission monochromator over a range that encompasses the expected fluorescence (e.g., 330-500 nm).
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range that includes the absorption band (e.g., 250-380 nm). The corrected excitation spectrum should be superimposable on the absorption spectrum.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[10]
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Data Acquisition: Record the absorption and fluorescence emission spectra for all solutions.
-
Data Analysis: Integrate the area under the fluorescence emission curve for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (ms / mr) * (ns² / nr²)
where Φr is the quantum yield of the reference, ms and mr are the slopes of the plots for the sample and reference, and ns and nr are the refractive indices of the respective solvents.[11]
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime of this compound.
Protocol:
-
Instrument Setup: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[12][13]
-
Data Acquisition: Excite the sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time delay between the laser pulse and the arrival of each photon. Over many cycles, a histogram of photon arrival times is built, which represents the fluorescence decay profile.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer) in place of the sample.
-
Data Analysis: Deconvolute the measured fluorescence decay with the IRF using appropriate fitting software to obtain the fluorescence lifetime (τ).
Diagram of TCSPC Experimental Workflow:
Caption: Simplified workflow of a TCSPC experiment.
Computational Modeling of Photophysical Properties
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting and understanding the photophysical properties of molecules like this compound.[14][15]
Theoretical Protocol: DFT and TD-DFT Calculations
Objective: To computationally model the absorption and emission properties of this compound.
Software: Gaussian, ORCA, or other quantum chemistry packages.
Procedure:
-
Ground State Geometry Optimization: Optimize the ground state geometry of this compound using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[16]
-
Vertical Absorption Energies: Using the optimized ground state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.
-
Excited State Geometry Optimization: Optimize the geometry of the first excited state (S₁) using TD-DFT.
-
Vertical Emission Energies: Using the optimized S₁ geometry, perform a TD-DFT calculation to obtain the vertical de-excitation energy, which corresponds to the fluorescence emission maximum.
Conclusion
This compound serves as a valuable model compound for understanding the photophysical properties of the broader class of 2-aryl-benzoxazoles. Its straightforward synthesis, robust fluorescence, and sensitivity to the local environment make it a versatile building block in various scientific disciplines. This guide has provided a comprehensive overview of its synthesis, core photophysical characteristics, and the experimental and computational methodologies required for its thorough investigation. By adhering to the detailed protocols and understanding the underlying principles outlined herein, researchers can confidently and accurately characterize this compound and related compounds, paving the way for the rational design of novel functional materials and probes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 14. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. members.cecam.org [members.cecam.org]
- 16. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(p-tolyl)benzoxazole
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds, featuring a benzene ring fused to an oxazole ring. This bicyclic system is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and unique electronic properties.[1][2][3] Derivatives of benzoxazole exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Among these, 2-(p-tolyl)benzoxazole stands out as a key intermediate and a subject of study for its potential applications. This guide provides a detailed exploration of its synthesis and a rigorous framework for its characterization, reflecting field-proven insights and methodologies.
Part 1: Synthesis of this compound: Methodologies and Mechanistic Insights
The construction of the 2-arylbenzoxazole core is most commonly achieved through the condensation of a 2-aminophenol with an appropriate carboxylic acid derivative or an aldehyde.[1][2][4] These methods, while established, have evolved to include more efficient, one-pot procedures that offer higher yields and milder reaction conditions.
Methodology A: The Phillips-Ladenburg Condensation Route
A foundational approach to benzoxazole synthesis is the condensation of 2-aminophenol with a carboxylic acid, a reaction often referred to as the Phillips-Ladenburg synthesis.[5][6] This method involves the formation of an intermediate N-(2-hydroxyphenyl)amide, which then undergoes intramolecular cyclization and dehydration to yield the final benzoxazole product.
Reaction Mechanism: Phillips-Ladenburg Condensation
The mechanism proceeds in two key stages. First, the amino group of 2-aminophenol nucleophilically attacks the carbonyl carbon of p-toluic acid, forming a tetrahedral intermediate. Subsequent dehydration yields the N-(2-hydroxyphenyl)-4-methylbenzamide. The second stage involves an acid-catalyzed intramolecular cyclization, where the hydroxyl group attacks the amide carbonyl, followed by another dehydration step to form the stable aromatic benzoxazole ring.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Arylbenzoxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-arylbenzoxazole core is a cornerstone of modern medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and historical evolution of this "privileged" heterocyclic scaffold. We traverse the timeline from its initial synthesis in the late 19th century to the sophisticated, high-throughput methodologies employed today. This document offers a deep dive into the causality behind experimental choices in synthetic strategies, from classical condensation reactions to modern catalytic and green chemistry approaches. Detailed protocols for key synthetic transformations are provided, alongside mechanistic insights and a survey of the diverse applications that have established 2-arylbenzoxazoles as a vital tool in innovation.
A Historical Perspective: The Genesis of the Benzoxazole Ring
The story of the benzoxazole ring system, a fusion of benzene and an oxazole ring, begins in the fertile ground of 19th-century organic chemistry. While the work of chemical luminaries like August Wilhelm von Hofmann laid the foundational understanding of aromatic amines, the first documented synthesis of a benzoxazole derivative is attributed to Hobrecker in 1872. This was shortly followed by the seminal work of Albert Ladenburg in 1876, who developed a more general and enduring method for the synthesis of 2-substituted benzoxazoles.
The classical Ladenburg synthesis , involving the condensation of an o-aminophenol with a carboxylic acid at elevated temperatures, marked the true inception of accessible benzoxazole chemistry. This robust reaction, often facilitated by dehydrating agents like polyphosphoric acid (PPA), opened the door for the systematic exploration of this new class of heterocycles. The initial discoveries were driven by academic curiosity into the reactivity and properties of these novel structures. It would be nearly a century before the full therapeutic and materials potential of the 2-arylbenzoxazole scaffold began to be realized, sparking a renaissance in its synthetic chemistry.
The Synthetic Evolution: From Brute Force to Finesse
The journey of 2-arylbenzoxazole synthesis is a compelling narrative of increasing sophistication, efficiency, and environmental consciousness. Methodologies have evolved from harsh, high-temperature classical procedures to elegant, catalyst-driven transformations that offer high yields and broad functional group tolerance under mild conditions.
Classical Condensation Strategies: The Foundation
The earliest and most direct methods for constructing the 2-arylbenzoxazole scaffold rely on the condensation of o-aminophenols with various carbonyl-containing precursors. These methods, while foundational, often require forcing conditions.
-
From Carboxylic Acids (Ladenburg Synthesis): This remains a widely used method due to the ready availability of starting materials. The reaction involves the dehydration of an intermediate o-hydroxyamide. Polyphosphoric acid (PPA) is a common medium, acting as both a solvent and a powerful dehydrating agent.
-
From Aldehydes: The reaction of an o-aminophenol with an aldehyde proceeds via the formation of a Schiff base intermediate, which is then oxidatively cyclized. A variety of oxidizing agents have been employed, including lead tetraacetate, manganese (III) acetate, and even elemental sulfur.[1]
-
From Acyl Chlorides: Acyl chlorides provide a more reactive alternative to carboxylic acids, allowing for the initial acylation of the o-aminophenol to occur under milder conditions. The resulting o-hydroxyamide is then cyclized, often with the aid of a dehydrating agent or heat.
Modern Catalytic Methodologies: A Paradigm Shift
The late 20th and early 21st centuries witnessed a revolution in 2-arylbenzoxazole synthesis, driven by the advent of transition metal catalysis. These methods offer significant advantages in terms of efficiency, substrate scope, and reaction conditions.
-
Palladium-Catalyzed Cross-Coupling: Palladium catalysis has been instrumental in the direct arylation of the benzoxazole C-2 position with aryl halides.[2] This approach allows for the late-stage introduction of the aryl group, which is highly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies.
-
Copper-Catalyzed Cyclizations: Copper catalysts are widely used for the intramolecular cyclization of o-haloanilides. This method provides an alternative route that avoids the use of o-aminophenols as starting materials.[3]
-
Iron-Catalyzed Reactions: The use of inexpensive and environmentally benign iron catalysts has gained traction. Iron-catalyzed hydrogen transfer reactions, for example, enable the synthesis of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols in a cascade process.
-
Microwave-Assisted Synthesis: The application of microwave irradiation has dramatically reduced reaction times for many classical and modern synthetic procedures.[1][4][5] Microwave heating can efficiently promote condensation and cyclization reactions, often leading to higher yields and cleaner product profiles.
Key Experimental Protocols
To provide a practical context, this section details step-by-step methodologies for both a classical and a modern synthesis of a representative 2-arylbenzoxazole.
Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole via Ladenburg Condensation
This protocol describes the synthesis of 2-phenylbenzoxazole from o-aminophenol and benzoic acid using polyphosphoric acid (PPA) as a catalyst and dehydrating agent.[6]
Materials:
-
o-Aminophenol
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Combine o-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.[6]
-
Carefully add polyphosphoric acid (40 g) to the flask.[6]
-
Heat the reaction mixture to 150-180°C and maintain this temperature for 4-5 hours, with continuous stirring.
-
After cooling to room temperature, pour the viscous reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture with a saturated sodium bicarbonate solution until a precipitate forms.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure 2-phenylbenzoxazole.
Protocol 2: Microwave-Assisted Green Synthesis of 2-Arylbenzoxazoles
This protocol outlines an environmentally friendly, microwave-assisted synthesis of 2-arylbenzoxazoles from o-aminophenol and an aromatic aldehyde in glycerol.[1]
Materials:
-
o-Aminophenol
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Glycerol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine o-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and glycerol (2 mL).[1]
-
Seal the vessel and place it in a focused microwave reactor.
-
Irradiate the mixture at a power of 20 W, maintaining a temperature of 110°C for several minutes (reaction progress can be monitored by TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-arylbenzoxazole.
Mechanistic Insights: The Chemistry Behind the Curtain
A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and extending the substrate scope.
Mechanism of the Ladenburg Synthesis (Acid-Catalyzed Condensation)
The Ladenburg synthesis proceeds through an initial acylation of the amino group of the o-aminophenol by the carboxylic acid, forming an o-hydroxyamide intermediate. Under the acidic and dehydrating conditions provided by PPA, the phenolic hydroxyl group is protonated, followed by an intramolecular nucleophilic attack of the amide oxygen onto the protonated hydroxyl group's carbon. Subsequent dehydration leads to the formation of the oxazole ring.
Applications: The Fruits of a Versatile Scaffold
The unique photophysical properties and biological activity of 2-arylbenzoxazoles have led to their widespread application in diverse fields.
Medicinal Chemistry
The 2-arylbenzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore.
| Therapeutic Area | Target | Example Application |
| Neurodegenerative Diseases | Adenosine A2A receptor | Development of antagonists for Parkinson's and Alzheimer's diseases.[7] |
| Oncology | Various kinases, tubulin | Design of novel anti-cancer agents. |
| Infectious Diseases | Bacterial and fungal enzymes | Synthesis of new antimicrobial and antifungal compounds. |
| Inflammatory Diseases | Cyclooxygenase-2 (COX-2) | Creation of selective anti-inflammatory drugs.[8] |
Materials Science
The extended π-conjugated system of many 2-arylbenzoxazoles imparts them with interesting photophysical properties, making them valuable in materials science.
-
Organic Light-Emitting Diodes (OLEDs): Certain 2-arylbenzoxazole derivatives exhibit strong fluorescence and are used as emitters or host materials in OLEDs for displays and lighting.[9][10][11][12][13]
-
Fluorescent Whitening Agents: Their ability to absorb UV light and emit blue light makes them effective optical brighteners in textiles, plastics, and detergents, counteracting yellowing and enhancing whiteness.[3][14][15][16]
Conclusion
From its humble beginnings in 19th-century academic laboratories to its current status as a high-value scaffold in drug discovery and materials science, the 2-arylbenzoxazole has had a remarkable journey. The evolution of its synthesis reflects the broader progress of organic chemistry, moving from brute-force methods to elegant and sustainable catalytic strategies. For researchers and scientists, a deep understanding of this history and the diverse synthetic toolkit available is essential for harnessing the full potential of this versatile and privileged structure in the development of new technologies and therapies.
References
- 1. Microwave-Assisted Synthesis of Benzoxazoles in Glycerol [yyhx.ciac.jl.cn]
- 2. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ckthakurcollege.net [ckthakurcollege.net]
- 9. researchgate.net [researchgate.net]
- 10. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review | MDPI [mdpi.com]
- 12. US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes - Google Patents [patents.google.com]
- 13. Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes [epubl.ktu.edu]
- 14. researchgate.net [researchgate.net]
- 15. specialchem.com [specialchem.com]
- 16. orientalchemicals.com [orientalchemicals.com]
The Benzoxazole Core: A Comprehensive Technical Guide for Drug Discovery
Introduction: The Enduring Significance of the Benzoxazole Scaffold
The benzoxazole core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with an oxazole ring, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and unique electronic properties make it a privileged scaffold, capable of engaging with a diverse array of biological targets.[3] With a molecular formula of C₇H₅NO, this seemingly simple architecture has given rise to a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]
This technical guide provides an in-depth exploration of the fundamental chemistry of the benzoxazole core. We will delve into its synthesis, reactivity, and key physicochemical properties, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
I. Synthesis of the Benzoxazole Core: Building the Foundation
The construction of the benzoxazole ring system is a well-established area of synthetic organic chemistry, with numerous methodologies developed to afford a wide range of substituted derivatives. The most prevalent and versatile approach involves the condensation of an o-aminophenol with a suitable electrophilic partner, followed by cyclization.[2][7]
Classical and Modern Synthetic Strategies
The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry. Below is a summary of the most common methods for benzoxazole synthesis.
| Method | Reactants | Catalyst/Reagent | Conditions | Advantages | Disadvantages | Reference(s) |
| Condensation with Carboxylic Acids | o-Aminophenol, Carboxylic Acid | Polyphosphoric acid (PPA) | High temperature (e.g., 150°C) | Readily available starting materials, straightforward | Harsh conditions, limited functional group tolerance | [4] |
| Condensation with Aldehydes | o-Aminophenol, Aldehyde | Oxidizing agent (e.g., DDQ, IBD), various catalysts (nanocatalysts, metal catalysts) | Varies (room temp. to elevated temp.), often solvent-free or in green solvents | Milder conditions, broad substrate scope, high yields | Requires an oxidative step | [2] |
| Reaction with Acid Derivatives | o-Aminophenol, Acid Chloride/Anhydride | Base (e.g., pyridine) | Room temperature | High yields, mild conditions | Acid derivatives can be moisture-sensitive | [2] |
| Copper-Catalyzed Cyclization | o-Haloanilides | CuI, 1,10-phenanthroline | Elevated temperature | Complements methods using o-aminophenols | Requires pre-functionalized starting material | [8] |
| Reaction with Isothiocyanates | o-Aminophenol, Isothiocyanate | Oxidant (e.g., H₂O₂) | Microwave irradiation | Rapid, high yields, green solvent (water) | Limited to 2-aminobenzoxazole derivatives | [2] |
General Experimental Workflow: Synthesis of 2-Arylbenzoxazoles
The following diagram illustrates a typical workflow for the synthesis of 2-arylbenzoxazoles, a common class of benzoxazole derivatives, via the condensation of an o-aminophenol with an aromatic aldehyde.
Caption: General workflow for the synthesis of 2-arylbenzoxazoles.
Protocol 1: Synthesis of 2-Phenylbenzoxazole
This protocol describes a standard laboratory procedure for the synthesis of 2-phenylbenzoxazole from o-aminophenol and benzaldehyde.
Materials:
-
o-Aminophenol
-
Benzaldehyde
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of o-aminophenol (1.0 mmol) in toluene (10 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add DDQ (1.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid by-products.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified 2-phenylbenzoxazole by NMR and mass spectrometry.
II. Reactivity of the Benzoxazole Core: A Guide to Functionalization
The aromatic nature of the benzoxazole ring system renders it relatively stable.[9] However, it possesses reactive sites that allow for functionalization, which is crucial for the development of new derivatives with tailored properties.[9] The reactivity is influenced by the electron-donating oxygen atom and the electron-withdrawing nitrogen atom within the oxazole ring.
Electrophilic Aromatic Substitution
Electrophilic substitution reactions primarily occur on the benzene ring of the benzoxazole core. The C6 position is generally the most favored site for substitution, followed by the C4 and C7 positions.[4]
-
Nitration: Nitration of benzoxazole with a mixture of nitric acid and sulfuric acid typically yields the 6-nitro derivative.[4]
-
Halogenation: Halogenation, such as bromination or chlorination, also predominantly occurs at the C6 position.[4]
-
Friedel-Crafts Reactions: Acylation and alkylation reactions can be achieved under Friedel-Crafts conditions, with substitution patterns depending on the specific reagents and reaction conditions.
Functionalization at the C2 Position
The C2 position of the benzoxazole ring is particularly susceptible to functionalization, often through different mechanisms than electrophilic aromatic substitution.
-
Alkylation and Arylation: Direct C-H arylation of benzoxazoles with aryl chlorides can be achieved using palladium catalysts.[8] Alkylation at the C2 position can be accomplished through reactions with secondary alkyl halides in the presence of a copper catalyst.[4]
-
Amination: 2-Aminobenzoxazoles can be synthesized through various methods, including the reaction of o-aminophenols with cyanogen bromide or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[8][10]
The following diagram illustrates the key reactive sites on the benzoxazole core.
Caption: Key reactive sites on the benzoxazole core.
III. Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of the benzoxazole core is essential for its application in drug design and materials science.
| Property | Description | Reference(s) |
| Molecular Formula | C₇H₅NO | [4][9] |
| Molar Mass | 119.12 g/mol | [4][9] |
| Appearance | White to light yellow solid | [9] |
| Melting Point | 27-30 °C | [4][9] |
| Boiling Point | 182 °C | [9] |
| Solubility | Soluble in water | [4][11] |
| Aromaticity | Aromatic, contributing to its stability | [4][9] |
| Basicity | Extremely weak base (essentially neutral) | [4][11] |
| Spectroscopic Data | UV-Vis: Exhibits absorption in the UV region. Fluorescence: Many derivatives are fluorescent, with emission in the blue-green region. NMR: 1H and 13C NMR spectra are characteristic of the aromatic structure. IR: Shows characteristic peaks for C=N and C-O stretching. | [12] |
IV. Applications in Drug Discovery
The benzoxazole scaffold is a prominent feature in a multitude of clinically used drugs and investigational agents.[5][13] Its ability to serve as a bioisostere for natural purine bases allows it to interact with various enzymes and receptors.[14] This has led to the development of benzoxazole-containing compounds with a wide range of therapeutic applications, including:
-
Anticancer Agents: Many benzoxazole derivatives exhibit potent antiproliferative activity against various cancer cell lines.[4][13]
-
Anti-inflammatory Drugs: The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs).[14]
-
Antimicrobial Agents: Benzoxazoles have shown efficacy against a broad spectrum of bacteria and fungi.[4][6]
-
Antiviral Compounds: Certain derivatives have demonstrated activity against viruses such as HIV.[6]
-
CNS-Active Agents: The benzoxazole core is also being explored for the development of drugs targeting neurological disorders.[5]
The versatility of the benzoxazole core, coupled with the extensive knowledge of its synthesis and reactivity, ensures its continued importance as a key building block in the pursuit of novel and effective therapeutics.
References
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- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. Benzoxazole - Wikipedia [en.wikipedia.org]
- 10. Chemical Properties of Oxazoles and Benzoxazoles. II [jstage.jst.go.jp]
- 11. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]
- 12. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
The Pharmacological Versatility of the Benzoxazole Scaffold: A Technical Guide to its Biological Activities
Preamble: The Enduring Relevance of Heterocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1] Their structural diversity and ability to engage with a wide array of biological targets make them privileged scaffolds in the design of novel drugs. Among these, the benzoxazole moiety, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, has emerged as a particularly fruitful area of investigation.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, positioning them as promising candidates for addressing a multitude of human ailments.[1][2][4][5][6]
This technical guide provides an in-depth exploration of the significant biological activities associated with benzoxazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just a review of the literature, but a synthesis of mechanistic insights, actionable experimental protocols, and a critical evaluation of the therapeutic potential of this versatile chemical scaffold.
The Benzoxazole Core: A Foundation for Diverse Biological Engagement
The benzoxazole nucleus, with its unique electronic and steric properties, serves as an excellent pharmacophore that can be readily functionalized at various positions to modulate its interaction with biological macromolecules.[1][2] The aromaticity of the bicyclic system imparts relative stability, while the presence of nitrogen and oxygen heteroatoms provides sites for hydrogen bonding and other non-covalent interactions, which are crucial for target binding.[2] The synthetic tractability of the benzoxazole core allows for the generation of extensive compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1][7]
Anticancer Activity: A Multifaceted Approach to Targeting Neoplasia
The development of novel anticancer agents remains a paramount challenge in modern medicine.[5][8] Benzoxazole derivatives have shown significant promise in this arena, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines through diverse mechanisms of action.[1][3][4][5][8][9]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A prominent anticancer strategy involves the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways regulating cell growth, proliferation, and survival. Several benzoxazole derivatives have been identified as potent inhibitors of key kinases implicated in cancer progression.
-
VEGFR-2 and c-Met Inhibition: The simultaneous inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met receptor tyrosine kinase is a promising strategy to combat tumor angiogenesis, growth, and metastasis.[10] Certain piperidinyl-based benzoxazole derivatives have demonstrated potent dual inhibitory activity against both VEGFR-2 and c-Met.[10] The inhibition of VEGFR-2 blocks the downstream signaling cascade that leads to angiogenesis, a critical process for tumor growth and survival.[11]
-
Aurora B Kinase Inhibition: Aurora B kinase is a key regulator of mitosis, and its dysregulation is a common feature of many cancers. Novel benzoxazole analogs have been designed and synthesized as inhibitors of Aurora B kinase, highlighting another avenue for the anticancer potential of this scaffold.
-
Apoptosis Induction: Many benzoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[12] Mechanistic studies have revealed that these compounds can modulate the expression of key apoptosis-related proteins. For instance, some derivatives have been shown to upregulate the expression of the pro-apoptotic proteins p53 and BAX, while downregulating the anti-apoptotic protein Bcl-2.[10] This shift in the balance of pro- and anti-apoptotic factors ultimately leads to the activation of caspases and the execution of the apoptotic program.[10][12]
Visualizing the Anticancer Mechanism: VEGFR-2 Signaling and Apoptosis Pathway
To illustrate the mechanistic underpinnings of the anticancer activity of benzoxazole derivatives, the following diagrams depict the VEGFR-2 signaling pathway and the intrinsic pathway of apoptosis.
Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.
Caption: Intrinsic apoptosis pathway induced by benzoxazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The evaluation of the anticancer potential of newly synthesized benzoxazole derivatives typically begins with an in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[9]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The benzoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these serial dilutions of the compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.[9]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
Quantitative Data Summary: Anticancer Activity of Representative Benzoxazole Derivatives
The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives against various cancer cell lines, as reported in the literature.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 | HCT116 (Colon) | 24.5 | [5] |
| Compound 11b | MCF-7 (Breast) | Not explicitly stated, but comparable to Sorafenib | [10] |
| Compound 12l | HepG2 (Liver) | 10.50 | [11][12] |
| Compound 12l | MCF-7 (Breast) | 15.21 | [11][12] |
| Compound 3m | Various | Attractive anticancer effect | [9] |
| Compound 3n | Various | Attractive anticancer effect | [9] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of new antimicrobial agents.[5][13] Benzoxazole derivatives have demonstrated broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][5][14][15][16]
Mechanism of Action: Inhibition of DNA Gyrase
One of the key mechanisms underlying the antibacterial activity of some benzoxazole derivatives is the inhibition of DNA gyrase.[13] DNA gyrase is a bacterial topoisomerase that is essential for DNA replication, repair, and transcription. By inhibiting this enzyme, benzoxazole compounds can disrupt these critical cellular processes, leading to bacterial cell death.[13] Molecular docking studies have helped to elucidate the binding interactions of these derivatives within the active site of DNA gyrase, providing a basis for the rational design of more potent inhibitors.[13]
Visualizing the Antibacterial Mechanism: DNA Gyrase Inhibition
The following diagram illustrates the mechanism of DNA gyrase inhibition by benzoxazole derivatives.
Caption: Inhibition of bacterial DNA gyrase by benzoxazole derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of benzoxazole derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 10⁵ CFU/mL).
-
Compound Preparation: The benzoxazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included. A standard antibiotic (e.g., ofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.[5]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5][14]
Quantitative Data Summary: Antimicrobial Activity of Representative Benzoxazole Derivatives
The following table presents the MIC values of selected benzoxazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | [5] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ µM | [5] |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ µM | [5] |
| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ µM | [5] |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ µM | [5] |
| Unnamed | Antibiotic-resistant Enterococcus faecalis | 16 | [14] |
Antiviral, Anti-inflammatory, and Analgesic Activities: Expanding the Therapeutic Horizon
Beyond their anticancer and antimicrobial properties, benzoxazole derivatives have also demonstrated potential in other therapeutic areas.
Antiviral Activity
Several benzoxazole derivatives have been investigated for their antiviral activity against a range of viruses, including tobacco mosaic virus (TMV) and Human Immunodeficiency Virus (HIV).[1][17][18][19][20] For instance, certain flavonol derivatives containing a benzoxazole moiety have shown excellent antiviral activity against TMV, with some compounds exhibiting higher potency than the commercial agent ningnanmycin.[17] The mechanism of action for some of these compounds may involve binding to the viral coat protein, thereby inhibiting viral assembly and replication.[17]
Anti-inflammatory and Analgesic Activities
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzoxazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[1][21][22][23][24][25][26][27][28] In vivo studies using models such as carrageenan-induced paw edema have demonstrated the ability of these compounds to reduce inflammation.[22][23][28] The analgesic effects have been evaluated using methods like the acetic acid-induced writhing test, with some derivatives showing potency comparable to or greater than standard drugs like diclofenac sodium.[21][23] The mechanism of action for these activities may involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[19][28]
Structure-Activity Relationship (SAR) and Future Directions
The extensive research on benzoxazole derivatives has provided valuable insights into their structure-activity relationships.[7][29][30] The nature and position of substituents on the benzoxazole ring system have a profound impact on the biological activity. For example, the presence of electron-withdrawing or electron-donating groups at specific positions can enhance the antimicrobial or antiproliferative effects.[7]
Future research in this field should focus on:
-
Rational Drug Design: Leveraging the existing SAR data and computational modeling to design and synthesize novel benzoxazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects.
-
Preclinical and Clinical Development: Advancing the most promising candidates through preclinical and, eventually, clinical trials to evaluate their safety and efficacy in human subjects.
The benzoxazole scaffold, with its proven pharmacological versatility, continues to be a rich source of inspiration for the development of new therapeutic agents. The collective efforts of medicinal chemists, pharmacologists, and biologists will undoubtedly unlock the full potential of this remarkable heterocyclic system in addressing unmet medical needs.
References
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- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. [PDF] Novel Benzoxazoles: Synthesis and Antibacterial, Antifungal, and Antitubercular Activity against Antibiotic-Resistant and -Sensitive Microbes | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. medium.com [medium.com]
- 28. tandfonline.com [tandfonline.com]
- 29. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Theoretical and Computational Exploration of 2-(p-tolyl)benzoxazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-(p-tolyl)benzoxazole, a molecule of significant interest due to its diverse applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational techniques to elucidate the structural, electronic, and optical properties of benzoxazole derivatives.
Introduction: The Significance of this compound
Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. The 2-substituted benzoxazole scaffold, in particular, has garnered considerable attention owing to its wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, with its tolyl substituent at the 2-position, presents a valuable model system for investigating the interplay between molecular structure and function.
Computational chemistry offers a powerful lens through which to examine molecules like this compound at an atomic level of detail. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) enable the prediction of a wide array of molecular properties, from geometric parameters to electronic and spectroscopic behavior. These theoretical insights are invaluable for rational drug design and the development of novel materials with tailored properties.
Computational Methodologies: A Primer
The theoretical investigation of this compound typically commences with the optimization of its molecular geometry. This is most commonly achieved using DFT, a computational method that balances accuracy and computational cost effectively.
Geometry Optimization
The initial step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, a process that seeks to find the minimum energy structure on the potential energy surface.
Experimental Protocol: Geometry Optimization
-
Input Structure: A plausible 3D structure of this compound is constructed using molecular modeling software. The CAS number for this compound is 835-71-2.
-
Computational Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed in conjunction with a Pople-style basis set, such as 6-311++G(d,p).
-
Software: Quantum chemistry software packages like Gaussian or Q-Chem are utilized to perform the calculations.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Frequency Analysis: A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Caption: Workflow for obtaining the optimized molecular geometry.
Electronic Structure and Frontier Molecular Orbitals
The electronic properties of a molecule are paramount to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests that the molecule is more readily polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state. This energy gap is also crucial in determining the charge transfer characteristics within the molecule.
HOMO-LUMO Analysis
The HOMO and LUMO energies are direct outputs of the DFT calculations performed during geometry optimization. Visualization of these orbitals provides insights into the electron density distribution. For this compound, the HOMO is typically localized on the benzoxazole moiety and the tolyl ring, while the LUMO is distributed over the benzoxazole system. This distribution indicates that the primary electronic transition involves a π-π* charge transfer.
| Property | Calculated Value (eV) | Reference |
| HOMO Energy | -5.5 to -6.5 | |
| LUMO Energy | -0.8 to -2.0 | |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Table 1: Representative Frontier Molecular Orbital Energies for Benzoxazole Derivatives
Spectroscopic Properties: A Theoretical Perspective
Computational methods are instrumental in predicting and interpreting various types of spectra, including vibrational and electronic absorption spectra.
Vibrational Analysis
Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can then be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to aid in the assignment of vibrational modes.
Electronic Absorption Spectra (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the excited-state properties of molecules, including their electronic absorption spectra. By calculating the energies and oscillator strengths of electronic transitions, one can simulate the UV-Vis spectrum of this compound. These calculations are often performed in both the gas phase and in the presence of a solvent, using a continuum model like the Polarizable Continuum Model (PCM), to account for solvent effects.
Experimental Protocol: TD-DFT Calculation for UV-Vis Spectrum
-
Optimized Geometry: The optimized ground-state geometry of this compound is used as the starting point.
-
Computational Method: A TD-DFT calculation is performed using a suitable functional (e.g., B3LYP or a range-separated functional like CAM-B3LYP for charge-transfer states) and basis set.
-
Solvent Model: If simulating the spectrum in solution, the PCM is incorporated into the calculation.
-
Number of States: The number of excited states to be calculated is specified. Typically, the first 10-20 singlet excited states are sufficient to reproduce the main features of the UV-Vis spectrum.
-
Spectral Simulation: The calculated transition energies and oscillator strengths are used to generate a theoretical spectrum, often by broadening each transition with a Gaussian or Lorentzian function.
Caption: Workflow for simulating a UV-Vis spectrum using TD-DFT.
Atomic Charges and Reactivity Descriptors
The distribution of electron density within a molecule is fundamental to its chemical behavior. Mulliken population analysis is a common method for calculating partial atomic charges, providing insights into the electrostatic potential of the molecule. However, it's important to note that Mulliken charges can be highly dependent on the basis set used.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Electronic Chemical Potential (μ) = -(I + A) / 2
-
Electrophilicity Index (ω) = μ2 / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). Benzoxazole derivatives have been investigated for their NLO properties due to their extended π-conjugation, which can lead to significant charge transfer upon excitation. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods can be used to calculate this property, providing a means to screen candidate molecules for their NLO potential.
Conclusion
Theoretical and computational studies provide an indispensable framework for understanding the structure-property relationships of this compound and related compounds. By leveraging the power of DFT and TD-DFT, researchers can gain deep insights into the geometric, electronic, and spectroscopic properties of these molecules, thereby guiding the design of new therapeutic agents and advanced materials. The methodologies outlined in this guide serve as a foundation for further computational exploration in the exciting field of benzoxazole chemistry.
Methodological & Application
Application Note: One-Pot Synthesis of 2-(p-tolyl)benzoxazole from 2-Aminophenol
Abstract
This document provides a comprehensive guide for the efficient, one-pot synthesis of 2-(p-tolyl)benzoxazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocol details the direct condensation of 2-aminophenol with p-tolualdehyde. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and present expected characterization data for product validation. This application note is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for synthesizing 2-arylbenzoxazoles.
Introduction and Significance
Benzoxazoles are a privileged class of nitrogen- and oxygen-containing heterocyclic compounds. Their rigid, planar structure is a common feature in numerous pharmacologically active molecules, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 2-aryl substituted benzoxazoles, in particular, are of significant interest.
Traditional multi-step syntheses of these compounds often involve harsh reaction conditions, expensive catalysts, and tedious purification procedures.[3] One-pot syntheses, which combine multiple reaction steps into a single operation, represent a more efficient and environmentally benign alternative.[1][4] These methods reduce solvent waste, save time, and often lead to higher overall yields. This guide focuses on a robust and reproducible one-pot synthesis of this compound from commercially available 2-aminophenol and p-tolualdehyde.
Reaction Principle and Mechanism
The synthesis proceeds via a two-step sequence within a single reaction vessel: (1) condensation of 2-aminophenol with p-tolualdehyde to form a Schiff base (or imine) intermediate, and (2) subsequent intramolecular oxidative cyclization to yield the final benzoxazole product.[1][5]
The overall transformation can be summarized as follows:
Step 1: Schiff Base Formation The nucleophilic amino group (-NH₂) of 2-aminophenol attacks the electrophilic carbonyl carbon of p-tolualdehyde. This is followed by dehydration to form the corresponding N-(4-methylbenzylidene)-2-hydroxyaniline intermediate.
Step 2: Oxidative Cyclization The hydroxyl group (-OH) of the Schiff base intermediate then undergoes an intramolecular nucleophilic attack on the imine carbon. The resulting dihydrobenzoxazole intermediate is subsequently oxidized to the aromatic this compound. Various catalytic systems and oxidants can facilitate this step, with atmospheric oxygen often serving as a green and cost-effective oxidant.[1][6]
Detailed Experimental Protocol
This protocol is adapted from established methodologies utilizing a Lewis acid catalyst for efficient synthesis at room temperature.[7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Cat. No. | Quantity |
| 2-Aminophenol | ≥99% | Sigma-Aldrich | A78505 | 1.0 mmol (109.1 mg) |
| p-Tolualdehyde | 97% | Sigma-Aldrich | T35608 | 1.0 mmol (120.2 mg) |
| Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O) | AR Grade | Sigma-Aldrich | 227679 | 0.1 mmol (26.3 mg) |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | AC615090010 | 10 mL |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | E/0906/17 | As needed |
| n-Hexane | HPLC Grade | Fisher Scientific | H/0400/17 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | 25250.291 | As needed |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | 105554 | As needed |
Instrumentation
-
Magnetic stirrer with heating plate
-
50 mL round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Rotary evaporator
-
NMR Spectrometer (e.g., Bruker 400 MHz)
-
FTIR Spectrometer
-
Mass Spectrometer
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol, 109.1 mg) and p-tolualdehyde (1.0 mmol, 120.2 mg).
-
Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by the catalyst, Nickel(II) sulfate (10 mol%, 26.3 mg).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v). The reaction is typically complete within 2-3 hours.
-
Work-up: Upon completion, add 15 mL of ethyl acetate to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a solid. If necessary, it can be purified further by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.
Results and Characterization
The described protocol typically affords the desired product, this compound, as a white solid with good to excellent yields.
Expected Results
-
Yield: 85-95%
-
Physical Appearance: White to off-white solid
-
Melting Point: 101-103 °C
Spectroscopic Data for Product Validation
The identity and purity of the synthesized this compound must be confirmed using standard spectroscopic techniques. The following table summarizes the expected characterization data.[7]
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.25 (d, 2H, Ar-H), 7.75 (m, 1H, Ar-H), 7.55 (m, 1H, Ar-H), 7.35 (m, 4H, Ar-H), 2.45 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 163.2, 150.8, 142.1, 141.5, 129.9, 127.8, 125.2, 124.8, 124.5, 119.9, 110.7, 21.8 |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H str.), ~1625 (C=N str.), ~1570 (C=C str.), ~1245 (C-O str.) |
| Mass Spec (LCMS, m/z) | 210.09 [M+H]⁺ |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time and continue monitoring by TLC. Ensure catalyst is active. |
| Loss of product during work-up. | Perform extractions carefully. Minimize transfers. | |
| Impure Product | Side reactions. | Purify the crude product using column chromatography. |
| Starting material remains. | Ensure a 1:1 stoichiometric ratio of reactants. | |
| Reaction Fails to Start | Inactive catalyst. | Use a fresh batch of catalyst. |
| Poor quality reagents. | Use reagents of high purity. Check the aldehyde for oxidation to carboxylic acid. |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Aminophenol is toxic and an irritant. Avoid inhalation and skin contact.
-
Organic solvents (Ethanol, Ethyl Acetate, Hexane) are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a streamlined, efficient, and high-yielding one-pot protocol for the synthesis of this compound. The use of an inexpensive catalyst, mild reaction conditions, and a simple work-up procedure makes this method highly suitable for both academic research and larger-scale production in drug development settings.[7][8] The comprehensive characterization data provided serves as a reliable reference for product validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes & Protocols: 2-(p-tolyl)benzoxazole in Organic Light-Emitting Diodes (OLEDs)
An in-depth guide on the application of 2-(p-tolyl)benzoxazole in organic light-emitting diodes (OLEDs).
These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of this compound and its derivatives in the fabrication and development of Organic Light-Emitting Diodes (OLEDs). This document outlines the core photophysical properties, device integration strategies, and detailed experimental protocols, underpinned by mechanistic insights to guide rational device design.
Introduction: The Benzoxazole Moiety in OLED Emitters
Benzoxazole derivatives are a significant class of heterocyclic compounds in the field of organic electronics. Their rigid, planar structure, combined with high thermal stability and excellent photoluminescence, makes them prime candidates for constructing high-performance OLEDs. The this compound scaffold, in particular, serves as a fundamental building block for blue-emitting materials. The tolyl group (a methyl-substituted phenyl ring) at the 2-position of the benzoxazole core plays a crucial role in tuning the molecule's electronic and photophysical properties through steric and electronic effects.
These molecules are often employed as the core chromophore in fluorescent emitters. Their primary mechanism of light emission is through the radiative decay of singlet excitons. The design of efficient emitters based on this scaffold focuses on maximizing the photoluminescence quantum yield (PLQY) while ensuring balanced charge injection and transport within the device architecture. This guide will explore the synthesis, characterization, and device application of materials derived from this core structure.
Core Concepts: Why this compound Works
The efficacy of this compound derivatives in OLEDs is not accidental; it is a direct result of their inherent molecular and electronic properties.
-
High Thermal Stability : The fused ring system of benzoxazole imparts significant thermal stability, a critical requirement for materials used in vacuum deposition processes and for ensuring long operational lifetimes of the final device. The melting point of the parent this compound is approximately 101-103°C, and its decomposition temperature is typically well above the range used for device fabrication.
-
Intrinsic Blue Emission : The π-conjugated system of the molecule gives rise to strong absorption in the UV region and intense fluorescence in the blue region of the visible spectrum. This makes it an excellent starting point for developing deep-blue emitters, which are essential for full-color displays and white lighting applications.
-
Tunable Electronic Properties : The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be systematically tuned. Modifications to the benzoxazole or the tolyl moiety allow for precise control over the emission color, charge injection barriers, and overall device efficiency. For instance, attaching electron-donating or electron-withdrawing groups can shift the emission wavelength across the visible spectrum.
-
High Photoluminescence Quantum Yield (PLQY) : In suitable host materials or as aggregates, these derivatives can exhibit high PLQY, meaning a large fraction of absorbed energy is converted into emitted light rather than being lost to non-radiative pathways.
Workflow: From Molecule to Device
The pathway from a conceptual molecular design to a functional OLED device is a multi-step process that requires careful planning and execution at each stage. The following diagram illustrates a typical workflow.
Caption: Workflow from material synthesis to final OLED device characterization.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis, purification, and fabrication of an OLED device using a this compound derivative as the light-emitting layer.
Protocol 1: Synthesis of this compound
This protocol describes the classic condensation reaction to synthesize the core molecule.
Objective: To synthesize this compound via condensation of 2-aminophenol and p-toluic acid.
Materials:
-
2-Aminophenol (1.0 eq)
-
p-Toluic acid (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Deionized water
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-aminophenol and p-toluic acid.
-
Addition of Catalyst: Add polyphosphoric acid to the flask (approximately 10x the weight of the reactants). The PPA acts as both a solvent and a dehydrating agent.
-
Reaction: Heat the mixture to 200-220°C with constant stirring under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to approximately 100°C, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. A precipitate will form.
-
Neutralization: Neutralize the acidic solution by slowly adding the 5% NaHCO₃ solution until the pH is ~7.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure this compound as white, needle-like crystals.
-
Drying: Dry the purified product in a vacuum oven overnight.
Protocol 2: OLED-Grade Purification via Thermal Sublimation
For use in OLEDs, the material must be of extremely high purity (>99.9%). Thermal gradient sublimation is the standard method.
Objective: To purify the synthesized this compound to a level suitable for vacuum deposition.
Apparatus:
-
Three-zone tube furnace
-
Quartz or glass sublimation tube
-
Vacuum pump capable of reaching <10⁻⁵ Torr
-
Temperature controllers
Procedure:
-
Loading: Place the synthesized material into the source zone of the sublimation tube.
-
Vacuum: Evacuate the tube to a high vacuum (<10⁻⁵ Torr) to ensure that impurities with lower boiling points are removed and to prevent oxidation.
-
Heating Profile: Establish a temperature gradient across the three zones of the furnace.
-
Zone 1 (Source): Heat to a temperature just below the material's melting point to induce sublimation without decomposition. For this compound, a starting temperature of ~120-150°C is appropriate.
-
Zone 2 (Collection): Set to a lower temperature where the desired compound can recrystallize, but heavier impurities cannot travel.
-
Zone 3 (Cold Trap): Set to a much lower temperature to trap highly volatile impurities.
-
-
Sublimation: Allow the sublimation to proceed for 24-48 hours. The pure material will deposit as a crystalline film or powder in the collection zone.
-
Collection: After cooling the system to room temperature, carefully collect the purified material in an inert atmosphere (e.g., a glovebox) to prevent contamination before use.
Protocol 3: Fabrication of a Multilayer OLED
This protocol details the fabrication of a standard heterostructure OLED using thermal evaporation.
Objective: To fabricate a functional OLED device using this compound as the blue emitter.
Device Architecture: ITO / HTL / EML / ETL / Cathode
Materials:
-
Substrate: Indium Tin Oxide (ITO)-coated glass
-
Hole Transport Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB)
-
Emissive Layer (EML): Host: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with 5-10% of a this compound derivative (Dopant)
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq₃)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun and treat with UV-Ozone for 10 minutes to increase the work function.
-
Vacuum Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (base pressure <10⁻⁶ Torr).
-
Layer Deposition: Deposit the organic and metal layers sequentially without breaking vacuum.
-
Deposit 40 nm of NPB (HTL) at a rate of 1-2 Å/s.
-
Co-deposit 20 nm of CBP (Host) and the this compound derivative (Dopant) at a ratio of ~9:1. The total deposition rate should be ~2 Å/s.
-
Deposit 30 nm of Alq₃ (ETL) at a rate of 1-2 Å/s.
-
Deposit 1 nm of LiF (EIL) at a rate of 0.1-0.2 Å/s.
-
Deposit 100 nm of Al (Cathode) at a rate of 2-5 Å/s.
-
-
Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy resin to prevent degradation from atmospheric moisture and oxygen.
Characterization and Performance Metrics
After fabrication, the device must be characterized to evaluate its performance.
Device Performance Relationship
The interplay between the material's properties and the final device performance is critical. The HOMO/LUMO energy levels dictate the ease of charge injection from adjacent layers, while the PLQY of the emitter in the host matrix directly influences the device's efficiency.
Caption: Relationship between material properties and key OLED performance metrics.
Typical Performance Data
The following table summarizes expected performance metrics for a blue OLED incorporating a this compound derivative as the dopant emitter in a CBP host.
| Performance Metric | Typical Value Range |
| Turn-On Voltage (V) | 3.0 - 4.5 V |
| Max. External Quantum Efficiency (%) | 4 - 8 % |
| Max. Luminance (cd/m²) | > 5,000 |
| CIE Color Coordinates (x, y) | (0.14 - 0.16, 0.10 - 0.25) |
| Peak Emission Wavelength (nm) | 440 - 470 nm |
Note: These values are representative and can vary significantly based on the specific molecular derivative, host material, and device architecture.
Conclusion and Future Outlook
The this compound scaffold remains a cornerstone in the design of fluorescent blue emitters for OLEDs. Its robust thermal stability, high intrinsic quantum yield, and tunable electronic structure provide a versatile platform for further molecular engineering. Future research will likely focus on developing derivatives with improved color purity, higher quantum efficiencies approaching the theoretical limit for fluorescence (5%), and enhanced operational stability. By following the protocols and understanding the core principles outlined in this guide, researchers can effectively harness the potential of this important class of materials to advance OLED technology.
protocol for measuring the quantum yield of 2-(p-tolyl)benzoxazole
An Application Note and Protocol for the Determination of Photoluminescence Quantum Yield of 2-(p-tolyl)benzoxazole
Authored by: A Senior Application Scientist
Abstract
The photoluminescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of a fluorophore in converting absorbed photons into emitted photons.[1] This application note provides a comprehensive, field-proven protocol for the accurate determination of the fluorescence quantum yield of this compound using the relative method. This method, chosen for its accessibility and reliance on standard laboratory equipment, involves comparing the fluorescence properties of the sample to a well-characterized standard.[1][2] We delve into the theoretical underpinnings, provide a detailed step-by-step experimental workflow, explain the causality behind critical procedural choices, and outline the data analysis process to ensure scientific integrity and reproducibility.
Introduction: The Significance of Quantum Yield
The fluorescence quantum yield is defined as the ratio of photons emitted to photons absorbed by a substance.[3][4]
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
This dimensionless quantity, ranging from 0 to 1, is a critical performance metric for fluorescent materials.[4] In drug development, fluorescent probes with high quantum yields are essential for sensitive bioassays and high-contrast imaging. For researchers developing materials for applications like organic light-emitting diodes (OLEDs), a high quantum yield is directly proportional to device efficiency.[5] Therefore, the accurate and reliable measurement of Φf is paramount.
This guide focuses on the relative quantum yield method , which compares the integrated fluorescence intensity of the unknown sample (the analyte) with that of a known fluorescence standard under identical experimental conditions.[2][6] While the absolute method using an integrating sphere offers a direct measurement, the relative method is more widely used due to its instrumental simplicity, requiring only a UV-Vis spectrophotometer and a spectrofluorometer.[1]
Principle of the Relative Method
The core principle of the relative method is that if a standard and a sample solution absorb the same number of photons, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[7] The governing equation for calculating the relative quantum yield (Φ_S) of a sample is:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
S denotes the sample and R denotes the reference standard.
-
Φ is the fluorescence quantum yield.[7]
-
I is the integrated fluorescence intensity (the area under the emission curve).[7]
-
A is the absorbance at the excitation wavelength (λ_ex).[7]
-
n is the refractive index of the solvent.[7]
The term (n_S²/n_R²) corrects for differences in the solid angle of light collection by the instrument due to the refractive index of the solvents.[7] Causality: It is always preferable to use the same solvent for both the sample and the standard, causing this term to cancel out (n_S = n_R) and thereby eliminating a potential source of error.[7]
Experimental Design & Protocol
Materials and Instrumentation
| Category | Item | Purpose & Rationale |
| Analyte | This compound (CAS: 835-71-2) | The compound whose quantum yield is to be determined.[8] |
| Standard | Quinine Sulfate dihydrate or 9,10-Diphenylanthracene | A reference compound with a well-documented and stable quantum yield in the required spectral region.[4][9] |
| Solvent | Spectroscopic grade Cyclohexane or Ethanol | High purity solvent is critical to avoid background fluorescence. The choice depends on the solubility of the analyte and the selected standard. |
| Instrumentation | Calibrated UV-Vis Spectrophotometer | To measure absorbance accurately. |
| Calibrated Spectrofluorometer (with emission correction) | To measure fluorescence spectra. Instrument correction for the wavelength-dependent response of the detector is essential for accuracy.[2] | |
| Labware | Grade A volumetric flasks and pipettes | For accurate preparation of stock and dilute solutions. |
| Two 10 mm path length quartz cuvettes | Quartz is required for UV measurements. Using a matched pair of cuvettes minimizes variability in measurements.[7] |
Selection of a Suitable Quantum Yield Standard
Expert Insight: The selection of an appropriate standard is the most critical decision in this protocol. An ideal standard should have absorption and emission profiles that are reasonably close to the sample to minimize instrument-based spectral correction errors.[9] Given that this compound absorbs in the near-UV region (~330-340 nm), a standard active in this range is required.[10]
| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Φ_R (Quantum Yield) | Reference |
| Quinine Sulfate | 0.1 M Perchloric Acid | 350 | 450 | 0.60 | [4] |
| 9,10-Diphenylanthracene (DPA) | Cyclohexane | 365 | 430 | 0.95 | [9] |
Quinine sulfate in sulfuric acid was a common standard but is now discouraged due to significant temperature dependence. The use of 0.1 M perchloric acid provides a stable alternative.[4] For this protocol, we will proceed with 9,10-Diphenylanthracene (DPA) in cyclohexane as the standard, assuming this compound is also soluble in this non-polar solvent.
Step-by-Step Measurement Protocol
Trustworthiness: To ensure the highest accuracy and validate the measurements, this protocol employs the gradient method. Instead of a single point measurement, a series of solutions with varying concentrations are prepared and measured.[7] A plot of integrated fluorescence intensity versus absorbance should yield a straight line, confirming the absence of inner filter effects or aggregation.
Step 1: Solution Preparation
-
Stock Solutions: Prepare 1 mM stock solutions of both this compound (Sample) and 9,10-Diphenylanthracene (Standard) in spectroscopic grade cyclohexane.
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The goal is to create solutions with absorbances at the chosen excitation wavelength (e.g., 365 nm) ranging from approximately 0.01 to 0.1.
Step 2: Absorbance Measurements
-
Set the excitation wavelength (λ_ex) on the spectrofluorometer to 365 nm. This will be the wavelength used for all absorbance measurements.
-
Using the UV-Vis spectrophotometer, auto-zero with a cuvette filled with cyclohexane.
-
Measure and record the absorbance of each diluted solution (both sample and standard) at λ_ex = 365 nm.
Step 3: Fluorescence Measurements
-
Transfer the same solutions to the spectrofluorometer.
-
Set the instrument parameters:
-
Excitation Wavelength (λ_ex): 365 nm.
-
Emission Scan Range: 380 nm to 650 nm (to capture the full emission profile of both DPA and the sample).
-
Excitation and Emission Slit Widths: Keep these constant and identical for all measurements (e.g., 5 nm).
-
-
Record the fluorescence emission spectrum for each of the prepared solutions. Ensure the spectra are corrected for the instrument's spectral response.
-
Record the spectrum of a blank (cyclohexane only) to check for solvent-related emission, which should be subtracted from the sample spectra if significant.
Experimental Workflow Diagram
Caption: Experimental workflow for relative quantum yield determination.
Data Analysis and Calculation
The use of the gradient method enhances the reliability of the result. The standard quantum yield equation is modified as follows:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where Grad_S and Grad_R are the gradients of the plots of integrated fluorescence intensity (I) versus absorbance (A) for the sample and reference, respectively.
-
Integrate Spectra: For each recorded emission spectrum, calculate the integrated intensity (I), which is the total area under the emission curve. Most instrument software can perform this function automatically.
-
Plot Data: Create two separate plots:
-
For the Sample: Integrated Intensity (I_S) on the y-axis vs. Absorbance (A_S) on the x-axis.
-
For the Standard: Integrated Intensity (I_R) on the y-axis vs. Absorbance (A_R) on the x-axis.
-
-
Determine Gradients: Perform a linear regression (fit a straight line) for each plot. The slope of this line is the gradient (Grad). You should obtain a high coefficient of determination (R² > 0.99) for a reliable measurement.
-
Calculate Quantum Yield:
-
Since the same solvent (cyclohexane) was used for both, the refractive index term (n_S²/n_R²) is 1.
-
The known quantum yield of the standard, DPA in cyclohexane, is Φ_R = 0.95.[9]
-
Insert the calculated gradients into the simplified formula: Φ_S = 0.95 * (Grad_S / Grad_R)
-
Example Data Table
| Sample | Absorbance (A) at 365 nm | Integrated Fluorescence Intensity (I) [a.u.] |
| Standard (DPA) | 0.021 | 150,500 |
| 0.043 | 305,200 | |
| 0.065 | 461,000 | |
| 0.082 | 582,100 | |
| 0.101 | 715,500 | |
| Sample (2-p-TBX) | 0.025 | 95,600 |
| 0.048 | 183,400 | |
| 0.069 | 263,900 | |
| 0.085 | 325,100 | |
| 0.103 | 394,200 |
From a linear fit of the data above, one would obtain Grad_R and Grad_S to complete the calculation.
Critical Considerations and Troubleshooting
-
Purity: Ensure the purity of the analyte, standard, and solvent. Impurities can be fluorescent and will introduce significant errors.
-
Oxygen Sensitivity: Some fluorophores are quenched by dissolved oxygen. If this is suspected, solutions should be de-gassed by bubbling with nitrogen or argon prior to measurement.
-
Photostability: Check for photobleaching by measuring the fluorescence of the most concentrated solution over time under continuous excitation. If the intensity drops, reduce the excitation intensity or exposure time.
-
Scattering: Raman and Rayleigh scattering from the solvent can interfere with the emission spectrum, especially near the excitation wavelength. This can usually be avoided by choosing an appropriate emission start wavelength and can be corrected by subtracting a solvent blank spectrum.
Conclusion
This application note provides a robust and reliable protocol for measuring the fluorescence quantum yield of this compound. By adhering to the principles of the relative measurement method, carefully selecting a suitable standard, and employing the gradient analysis technique, researchers can obtain accurate and reproducible quantum yield values. This data is indispensable for the quantitative evaluation of fluorescent materials in research, drug development, and materials science.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. jascoinc.com [jascoinc.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jasco-global.com [jasco-global.com]
- 7. edinst.com [edinst.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. publications.iupac.org [publications.iupac.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of 2-Arylbenzoxazoles via Suzuki-Miyaura Cross-Coupling
Introduction: The Significance of 2-Arylbenzoxazoles and the Power of Suzuki Coupling
The 2-arylbenzoxazole scaffold is a privileged heterocyclic motif of immense interest to researchers in drug discovery and materials science.[1] These compounds exhibit a wide spectrum of biological activities and are integral components of pharmaceuticals, fluorescent dyes, and functional organic materials.[2] The ability to precisely modify the aryl group at the 2-position is critical for tuning their physicochemical properties, biological targets, and photophysical characteristics.[2][3]
Among the myriad of synthetic tools available for C-C bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the preeminent method for this purpose.[4][5][6] Its widespread adoption in both academic and industrial settings is a testament to its remarkable versatility, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[7][8] This guide provides an in-depth exploration of the Suzuki coupling mechanism, a detailed analysis of critical reaction parameters, and robust protocols designed to empower scientists to successfully synthesize diverse libraries of functionalized 2-arylbenzoxazoles.
Part 1: The Mechanistic Core of the Suzuki-Miyaura Reaction
A fundamental understanding of the catalytic cycle is paramount for rational optimization and effective troubleshooting. The reaction proceeds through a well-defined, three-step cycle involving a palladium catalyst.[5][9][10]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the 2-halobenzoxazole. This is often the rate-determining step.[5] The reactivity of the halide is a key factor, with the bond strength dictating the ease of this step, following the general trend: I > Br > OTf >> Cl.[4]
-
Transmetalation : In this crucial step, the organic moiety from the organoboron species is transferred to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which readily transfers its aryl group to the palladium complex.[12]
-
Reductive Elimination : The final step involves the coupling of the two organic groups (the benzoxazole and the new aryl group) attached to the palladium center. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5][9]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Part 2: Optimizing Reaction Parameters: A Guide to Component Selection
The success of a Suzuki coupling hinges on the judicious selection of each component. The interplay between the substrate, catalyst, base, and solvent dictates the reaction's efficiency, yield, and purity.
The Electrophile: 2-Halobenzoxazole
-
2-Chlorobenzoxazoles : These are attractive starting materials due to their lower cost. However, the strength of the C-Cl bond makes the oxidative addition step challenging, necessitating the use of highly active catalyst systems.[13] Modern catalysts with bulky, electron-rich ligands are often required for high yields.[14][15]
-
2-Bromobenzoxazoles : Representing a good balance of reactivity and stability, 2-bromobenzoxazoles are the most commonly used electrophiles for this transformation. They react under a wide range of conditions with numerous catalyst systems.
-
2-Iodobenzoxazoles : While highly reactive, these substrates can be more expensive and are sometimes prone to side reactions. Their high reactivity makes them useful for particularly difficult couplings.
The Nucleophile: Organoboron Reagents
-
Arylboronic Acids (Ar-B(OH)₂) : This is the default choice for most applications. They are readily available, relatively stable, and effective for a vast scope of reactions.[16][17] A potential downside is their propensity for self-condensation to form boroxines or undergo protodeboronation under certain conditions.[13]
-
Arylboronic Esters (e.g., Pinacol Esters, MIDA Esters) : These reagents offer enhanced stability compared to their corresponding acids, making them ideal for substrates that are prone to decomposition.[17][18] They are particularly useful in multi-step syntheses where the boron moiety must endure various reaction conditions.
The Catalyst System: Palladium Source and Ligand
The choice of catalyst is arguably the most critical factor. The ligand, in particular, stabilizes the palladium center and modulates its electronic and steric properties to facilitate the catalytic cycle.
| Catalyst Class | Examples | Key Characteristics & Best Use Cases |
| Palladium-Phosphine | Pd(PPh₃)₄, PdCl₂(dppf) | Traditional & Versatile: Pd(PPh₃)₄ is a reliable workhorse for many couplings of aryl bromides and iodides.[14] |
| Bulky, Electron-Rich Phosphines | Buchwald Ligands (XPhos, SPhos) | High Activity: Essential for coupling less reactive aryl chlorides and sterically hindered substrates. They accelerate both oxidative addition and reductive elimination.[14][15][19] |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI™-type catalysts | Highly Stable & Efficient: The strong Pd-NHC bond leads to robust catalysts with high turnover numbers, excellent for challenging couplings and reducing catalyst loading.[4][14] |
| Palladacycles | Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | Air-Stable & Convenient: These precatalysts are easy to handle and generate the active Pd(0) species in situ, providing high activity and reproducibility.[7][14][19] |
The Base: The Crucial Activator
The base is essential for activating the boronic acid for the transmetalation step.[12] The choice of base can dramatically influence reaction rates and yields, and its selection is often interdependent with the solvent and substrates.
| Base | Common Solvents | Characteristics & Applications |
| Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) | Dioxane/H₂O, Toluene/H₂O, DMF | General Purpose: Widely used and effective for a broad range of substrates. Cs₂CO₃ is more soluble and often used for difficult couplings.[12][20] |
| Phosphates (K₃PO₄) | Toluene, Dioxane | Strong, Non-Nucleophilic: Often the base of choice for challenging couplings, including those with aryl chlorides and sterically hindered partners. It is highly effective in anhydrous conditions.[12] |
| Fluorides (KF, CsF) | THF, Dioxane | Mild Conditions: Useful for substrates with base-sensitive functional groups (e.g., esters) that might be hydrolyzed by stronger bases.[11][19][21] |
| Hydroxides (NaOH, KOH) | Aqueous mixtures | Strong & Inexpensive: Can be very effective but may promote side reactions with sensitive substrates. |
The Solvent
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.
-
Aprotic Ethers : Dioxane, Tetrahydrofuran (THF).[4]
-
Aromatic Hydrocarbons : Toluene, Xylenes.[4]
-
Amide Solvents : N,N-Dimethylformamide (DMF).[4]
-
Aqueous Mixtures : A combination of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is very common, as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[4][20]
Part 3: Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents can be hazardous.
Protocol 1: General Procedure for Suzuki Coupling of a 2-Bromobenzoxazole
This protocol is a robust starting point for coupling various arylboronic acids with a 2-bromobenzoxazole derivative using a standard palladium-phosphine catalyst.
Materials:
-
2-Bromobenzoxazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 2-bromobenzoxazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[9]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[22]
-
Purify the crude residue by column chromatography on silica gel to yield the final 2-arylbenzoxazole product.[13]
Protocol 2: Optimized Procedure for a Challenging 2-Chlorobenzoxazole
This protocol employs a modern, highly active palladacycle precatalyst and a stronger base, which is often necessary for the successful coupling of less reactive aryl chlorides.
Materials:
-
2-Chlorobenzoxazole derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (or similar Buchwald precatalyst) (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In an inert atmosphere glovebox, or using Schlenk line techniques, add the 2-chlorobenzoxazole (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 precatalyst (2 mol%) to a dry reaction vessel.
-
Seal the vessel and remove from the glovebox (if used).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress carefully by TLC or LC-MS. These reactions can sometimes be faster than those with aryl bromides.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki coupling.
Part 4: Troubleshooting Common Issues
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Poorly reactive electrophile (e.g., aryl chloride).3. Decomposed boronic acid. | 1. Ensure a rigorously inert atmosphere; degas solvents thoroughly.[13]2. Switch to a more active catalyst system (e.g., Buchwald ligand/precatalyst) and a stronger base (K₃PO₄).3. Use a fresh bottle of boronic acid or switch to a more stable boronic ester (pinacol or MIDA). |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedures for all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[13] |
| Protodeboronation | 1. Unstable boronic acid.2. Reaction conditions (base/solvent/temp) are too harsh. | 1. Switch to a corresponding boronic ester (pinacol).2. Use a milder base (e.g., KF) or lower the reaction temperature.[21] |
| Dehalogenation of Starting Material | Side reaction promoted by certain catalyst/base combinations or impurities. | Try a different ligand or base. Ensure the absence of water if using a base like K₃PO₄ in anhydrous conditions, or conversely, add a controlled amount of water as it can sometimes be necessary. |
| Incomplete Reaction | Insufficient reaction time or temperature; low catalyst activity. | Increase reaction time and/or temperature. If using an aryl chloride, ensure the catalyst system is appropriate for the substrate's lower reactivity. |
Conclusion
The Suzuki-Miyaura cross-coupling is an exceptionally powerful and reliable strategy for the synthesis and functionalization of 2-arylbenzoxazoles. By understanding the underlying mechanism and the specific role of each reaction component, researchers can move beyond simply following a recipe. This knowledge enables the rational selection of conditions to overcome challenges posed by sterically hindered or electronically demanding substrates. The protocols and insights provided herein serve as a comprehensive guide for chemists to efficiently construct novel 2-arylbenzoxazole derivatives, accelerating progress in the fields of medicinal chemistry and materials science.
References
- 1. Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization - ethesis [ethesis.nitrkl.ac.in]
- 2. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. youtube.com [youtube.com]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Application Note and Protocol: Unraveling the Ultrafast Dynamics of Benzoxazoles with Transient Absorption Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Capturing Molecular Movies of Benzoxazoles in Action
Benzoxazoles are a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, materials, and biological probes.[1][2][3] Their utility is often dictated by how they interact with and dissipate light energy, processes that occur on incredibly short timescales—femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s). Understanding these ultrafast photophysical and photochemical pathways, such as excited-state intramolecular proton transfer (ESIPT), charge transfer, and intersystem crossing, is critical for rational drug design and the development of novel photoactive materials.[4][5]
Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique that allows us to observe these fleeting events in real-time.[6][7][8][9][10] In a TAS experiment, a short, intense "pump" pulse of light excites the benzoxazole molecules to a higher energy state. A second, weaker "probe" pulse, delayed by a precisely controlled time, then passes through the sample to measure the absorption spectrum of these transiently excited species.[11][12][13][14] By varying the delay between the pump and probe pulses, we can construct a "molecular movie," tracking the formation and decay of different excited states.[15][16][17]
This application note provides a comprehensive guide to the experimental setup and methodology for performing transient absorption spectroscopy on benzoxazole derivatives. We will delve into the causality behind experimental choices, from sample preparation to data analysis, to ensure the acquisition of high-quality, reproducible data.
I. Sample Preparation: Setting the Stage for Photon-Molecule Interactions
The quality of your transient absorption data is critically dependent on proper sample preparation. For benzoxazoles, which are typically organic molecules, careful consideration of the solvent and concentration is paramount.
A. Solvent Selection:
The choice of solvent can significantly influence the photophysical properties of benzoxazoles, particularly those exhibiting charge transfer character.[4][5]
-
Polarity: Solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) should be used to investigate the influence of the environment on the excited-state dynamics. For instance, in polar solvents, charge-separated states may be stabilized, leading to longer lifetimes.
-
Purity: Use spectroscopic grade solvents to minimize absorption or fluorescence from impurities that could interfere with your measurements.
-
Protic vs. Aprotic: For benzoxazoles capable of ESIPT, the use of protic versus aprotic solvents can reveal the role of hydrogen bonding in the proton transfer process.
B. Concentration and Optical Density:
The sample concentration must be carefully optimized to ensure a good signal-to-noise ratio while avoiding artifacts.
-
Beer-Lambert Law: The absorbance (A) of the sample at the pump wavelength should be between 0.3 and 0.6 in a 1 or 2 mm path length cuvette. This ensures that a sufficient number of photons are absorbed to generate a detectable transient signal, without excessively attenuating the pump beam at the front of the cell.
-
Aggregation: Be mindful of potential aggregation of benzoxazole derivatives at higher concentrations, which can introduce new, unwanted species and complicate the interpretation of the data. Check the absorption spectrum at different concentrations to ensure Beer's Law is obeyed.
-
Sample Volume: Typically, a 2-3 mL sample volume is sufficient for a standard cuvette.
Protocol for Sample Preparation:
-
Calculate the molar mass of the benzoxazole derivative.
-
Prepare a stock solution of the benzoxazole in the chosen spectroscopic grade solvent.
-
Perform serial dilutions and measure the UV-Vis absorption spectrum of each dilution to determine the concentration that yields an absorbance of ~0.5 at the desired pump wavelength in the experimental cuvette.
-
Filter the final solution through a 0.2 µm syringe filter to remove any dust or particulate matter that could scatter the laser light.[18]
-
Use a quartz cuvette with a known path length (e.g., 1 or 2 mm) for the experiment. Ensure the cuvette is scrupulously clean.[19]
II. The Femtosecond Transient Absorption Spectrometer: A Glimpse into the Ultrafast World
A typical femtosecond transient absorption spectrometer consists of several key components working in concert to achieve high temporal and spectral resolution.[20][21][22][23]
A. The Laser System:
-
Femtosecond Oscillator and Amplifier: The heart of the setup is a Ti:Sapphire laser system that generates ultrashort pulses (typically <100 fs) of near-infrared light (around 800 nm) at a high repetition rate (e.g., 1 kHz).[20]
B. The Pump Beam Path:
-
Optical Parametric Amplifier (OPA): The output of the amplifier is used to pump an OPA, which allows for the generation of tunable pump pulses across the UV, visible, and near-IR regions.[13] This tunability is crucial for selectively exciting different electronic transitions in the benzoxazole molecule. For many benzoxazoles, pump wavelengths in the range of 350-410 nm are appropriate.[2]
-
Chopper: A mechanical chopper is placed in the pump beam path to block every other pump pulse. This allows for the measurement of the probe spectrum with and without the pump, which is essential for calculating the change in absorbance (ΔA).[7]
C. The Probe Beam Path:
-
White Light Continuum Generation: A small fraction of the 800 nm laser output is focused into a nonlinear crystal (e.g., sapphire or CaF₂) to generate a broadband white light continuum that serves as the probe pulse.[13] This allows for the simultaneous measurement of the transient absorption spectrum over a wide range of wavelengths.
-
Delay Stage: The probe pulse is directed onto a motorized delay stage, which precisely controls the path length of the probe beam relative to the pump beam.[15] This variation in path length translates into a controllable time delay between the two pulses. A 1 mm change in path length corresponds to a time delay of approximately 3.33 picoseconds.
D. Sample Area and Detection:
-
Beam Overlap: The pump and probe beams are focused and spatially overlapped within the sample cuvette.
-
Spectrometer and Detector: After passing through the sample, the probe beam is collected and directed into a spectrometer, where it is dispersed onto a multichannel detector (e.g., a CCD or photodiode array).[21] This allows for the rapid acquisition of the entire transient absorption spectrum for each time delay.
Experimental Workflow Diagram:
Caption: Experimental workflow for transient absorption spectroscopy.
III. Protocol: Acquiring Transient Absorption Data
This protocol outlines the key steps for setting up the spectrometer and acquiring data for a benzoxazole sample.
Step 1: System Warm-up and Laser Optimization
-
Allow the laser system to warm up for at least one hour to ensure stable output power and pointing.
-
Optimize the output power and pulse duration of the amplified laser system according to the manufacturer's specifications.
Step 2: Pump and Probe Beam Generation
-
Tune the OPA to the desired pump wavelength corresponding to a strong absorption band of the benzoxazole sample.
-
Generate a stable white light continuum for the probe beam. Ensure the spectrum is broad and relatively flat in the region of interest.
Step 3: Beam Alignment
-
Align the pump and probe beams to be collinear and spatially overlapped at the sample position. This can be done using irises and a camera.
-
Ensure the pump beam is larger than the probe beam at the sample to ensure that the probed molecules are uniformly excited.
Step 4: "Time Zero" Determination
-
"Time zero" is the point where the pump and probe pulses arrive at the sample simultaneously.
-
This can be found by observing a strong, non-resonant signal (e.g., cross-phase modulation or two-photon absorption) in a non-absorbing solvent or a piece of glass placed at the sample position.
-
Scan the delay stage in small steps around the expected zero point until this instantaneous signal is maximized.
Step 5: Data Acquisition
-
Place the benzoxazole sample in the sample holder.
-
Set the data acquisition software to collect a series of transient spectra at different time delays.
-
Start with a wide range of time delays (e.g., -1 ps to 1 ns) with logarithmic or a combination of linear and logarithmic step sizes to capture both fast and slow dynamics.
-
For each time delay, collect data for a sufficient number of laser shots to achieve a good signal-to-noise ratio. The software will automatically calculate the change in absorbance (ΔA) using the pumped and unpumped probe spectra.
Table 1: Typical Experimental Parameters for Benzoxazole TAS
| Parameter | Typical Value/Range | Rationale |
| Pump Wavelength | 350 - 410 nm | Corresponds to the S₀ → S₁ absorption band of many benzoxazoles.[2] |
| Pump Pulse Energy | 0.1 - 1.0 µJ/pulse | Sufficient to excite a significant fraction of molecules without causing sample degradation or multiphoton absorption. |
| Probe Wavelength | 400 - 800 nm (White Light) | Covers the spectral region where excited-state absorption and ground-state bleach signals are expected for benzoxazoles. |
| Pulse Duration | < 100 fs | Provides the necessary time resolution to study ultrafast processes. |
| Time Delays | -1 ps to 2 ns | Captures initial coherent artifacts, ultrafast relaxation, and slower decay processes. |
| Sample Concentration | 10⁻⁴ to 10⁻⁵ M | Results in an optical density of ~0.5 at the pump wavelength. |
| Path Length | 1 or 2 mm | Standard path length for solution-phase TAS. |
IV. Data Analysis: From Raw Data to Mechanistic Insights
The output of a TAS experiment is a two-dimensional data matrix of ΔA as a function of wavelength and time delay.[24][25] Proper analysis of this data is crucial for extracting meaningful kinetic and mechanistic information.[26][27]
A. Data Correction:
-
Chirp Correction: The different colors (wavelengths) of the white light probe pulse travel at slightly different speeds through the optics and the sample, a phenomenon known as group velocity dispersion or "chirp." This causes the "time zero" to be wavelength-dependent. This effect must be corrected by fitting the arrival time of the "time zero" signal at each wavelength and shifting the time axes accordingly.
-
Solvent Subtraction: A transient absorption spectrum of the pure solvent should be recorded and subtracted from the sample data to remove any solvent-related signals.
B. Qualitative Analysis:
-
Contour Plots: Visualize the 2D data as a contour plot (ΔA vs. wavelength and time). This provides a quick overview of the dynamics, showing the rise and decay of different spectral features.
-
Transient Spectra: Examine the transient spectra at specific time delays to identify the key spectral features:
-
Ground-State Bleach (GSB): A negative signal (ΔA < 0) that mirrors the ground-state absorption spectrum. It arises from the depletion of the ground-state population by the pump pulse.[6]
-
Stimulated Emission (SE): A negative signal that resembles the fluorescence spectrum. It occurs when the probe pulse stimulates the excited state to emit a photon.[6]
-
Excited-State Absorption (ESA): A positive signal (ΔA > 0) corresponding to the absorption of the probe pulse by the excited molecules, promoting them to even higher energy states.[8]
-
C. Quantitative Analysis:
-
Kinetic Traces: Extract kinetic traces by plotting the ΔA at specific wavelengths as a function of time.
-
Global Analysis: A powerful method where the entire 2D data set is simultaneously fitted to a kinetic model (e.g., a sum of exponential decay functions). This approach assumes that the decay-associated spectra (DAS) of the different transient species are constant over time. The output of a global analysis is a set of lifetimes and the spectra associated with each lifetime component.
Data Analysis Workflow Diagram:
Caption: Workflow for transient absorption data analysis.
V. Conclusion: A Window into Benzoxazole Photophysics
Transient absorption spectroscopy offers an unparalleled view into the ultrafast world of excited-state dynamics. By carefully designing and executing the experiments as outlined in this guide, researchers can gain deep insights into the photophysical mechanisms that govern the behavior of benzoxazole derivatives. This knowledge is not only of fundamental scientific interest but also crucial for the development of new drugs, fluorescent probes, and advanced materials where the control of light-induced processes is key.
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular exciplexes based on benzoxazole: photophysics and applications as fluorescent cation sensors - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Series on TAS - Basic Principles of Transient Absorption Spectroscopy [timetechna.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 10. youtube.com [youtube.com]
- 11. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 12. courses.physics.ucsd.edu [courses.physics.ucsd.edu]
- 13. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]
- 14. Gedik Group - Research [web.mit.edu]
- 15. youtube.com [youtube.com]
- 16. ekspla.com [ekspla.com]
- 17. youtube.com [youtube.com]
- 18. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 19. eng.uc.edu [eng.uc.edu]
- 20. nathan.instras.com [nathan.instras.com]
- 21. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]
- 22. researchgate.net [researchgate.net]
- 23. Optical layout of the femtosecond pump-probe TA spectrometer Hatteras [dmphotonics.com]
- 24. researchgate.net [researchgate.net]
- 25. par.nsf.gov [par.nsf.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Graphical analysis of transient absorption spectra using the phasor approach [opg.optica.org]
Application Notes and Protocols for the Use of 2-(p-tolyl)benzoxazole as a Ligand in Catalysis
Introduction: The Emerging Role of 2-(p-tolyl)benzoxazole in Homogeneous Catalysis
The benzoxazole moiety is a privileged heterocyclic scaffold, integral to a wide array of applications ranging from medicinal chemistry to materials science.[1] Within this class of compounds, 2-arylbenzoxazoles have garnered significant attention as ligands in homogeneous catalysis. Their inherent structural rigidity, coupled with the coordinating ability of the nitrogen atom in the oxazole ring, makes them promising candidates for stabilizing transition metal centers and facilitating a variety of catalytic transformations.
This guide focuses on a specific, yet versatile, member of this family: This compound . The presence of the electron-donating p-tolyl group can subtly influence the electronic properties of the benzoxazole core, potentially enhancing the catalytic activity of its metal complexes. While the broader class of 2-arylbenzoxazoles has been explored in catalysis, detailed protocols for the p-tolyl derivative are less common in the literature. These application notes aim to fill that gap by providing researchers, scientists, and drug development professionals with a comprehensive guide to its synthesis, characterization, and, most importantly, its application as a ligand in a key cross-coupling reaction.
We will begin with a detailed, step-by-step protocol for the synthesis of this compound. Subsequently, we will present an adapted, yet robust, protocol for a palladium-catalyzed direct C-H arylation reaction, a powerful tool for the construction of complex organic molecules. The causality behind each experimental choice will be thoroughly explained, grounding the protocols in established principles of organometallic chemistry and catalysis.
Synthesis of this compound: A Foundational Protocol
The synthesis of 2-arylbenzoxazoles can be achieved through various methods, often involving the condensation of a 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative.[2] The following protocol details a reliable and efficient one-pot synthesis of this compound from 2-aminophenol and p-tolualdehyde, utilizing a magnetically separable nanoparticle catalyst for a greener and more sustainable approach.[3]
Experimental Protocol: One-Pot Synthesis
Materials:
-
2-Aminophenol
-
p-Tolualdehyde
-
Ag@Fe₂O₃ core-shell nanoparticles (catalyst)[3]
-
Ethanol (EtOH)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (if further purification is desired)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-aminophenol (1.0 mmol), p-tolualdehyde (1.0 mmol), and Ag@Fe₂O₃ core-shell nanoparticles (20 mg).[3]
-
Solvent Addition: To the flask, add a 1:4 mixture of ethanol and deionized water (5 mL). This solvent system has been shown to be effective for this transformation at room temperature.[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar spot will indicate the formation of the product. The reaction is typically complete within 7-10 minutes.[3]
-
Work-up: Upon completion, add 10 mL of ethyl acetate to the reaction mixture and stir for an additional 5 minutes.
-
Catalyst Separation: Use a strong magnet to hold the Ag@Fe₂O₃ nanoparticles at the bottom of the flask and carefully decant the supernatant.
-
Extraction: Transfer the supernatant to a separatory funnel. Wash the organic layer with brine (2 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a white solid.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.25 g/mol |
| Melting Point | 115-117 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25 (d, J = 8.0 Hz, 2H), 7.80-7.75 (m, 1H), 7.60-7.55 (m, 1H), 7.38-7.30 (m, 4H), 2.45 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 163.0, 150.7, 142.3, 141.9, 130.1, 129.9, 125.1, 124.6, 124.5, 120.2, 110.6, 21.7 |
Note: The provided NMR data is a representative example and may vary slightly based on the solvent and instrument used.
Application in Catalysis: Palladium-Catalyzed Direct C-H Arylation
Direct C-H bond activation and functionalization represent a paradigm shift in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[4] 2-Arylbenzoxazoles, including our target ligand this compound, can participate in these reactions both as a substrate and as a ligand. The following protocol is adapted from a highly efficient room-temperature palladium-catalyzed direct 2-arylation of benzoxazoles with aryl bromides.[4] While the original study utilized NiXantphos as the ligand, the coordinating ability of this compound itself can play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle, especially in the context of a deprotonative cross-coupling process.
Rationale for Protocol Adaptation
The adaptation of this protocol for use with this compound as the primary ligand is based on the following considerations:
-
Coordinating Ability: The nitrogen atom of the benzoxazole ring is a known coordinating site for transition metals, including palladium. This intrinsic property can allow this compound to act as an N-donor ligand.
-
Deprotonative Cross-Coupling Process (DCCP): The proposed mechanism for the direct arylation of benzoxazoles involves a DCCP, where a base deprotonates the weakly acidic C2-H of the benzoxazole. The resulting carbanion then participates in the catalytic cycle.[4] The electronic properties of the this compound ligand can influence the stability of the palladium intermediates in this cycle.
-
Ligand-Accelerated Catalysis: While NiXantphos is a highly effective and specialized ligand, simpler N-donor ligands can also promote palladium-catalyzed cross-coupling reactions. In this adapted protocol, we hypothesize that this compound can serve as a competent ligand, potentially forming an in-situ active catalyst.
Experimental Protocol: Direct C-H Arylation of Benzoxazole with 4-Bromotoluene
Materials:
-
Benzoxazole
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (as ligand)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or a sealed vial under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 2 mol%), this compound (0.02 mmol, 4 mol%), and KOtBu (1.0 mmol).
-
Reagent Addition: Add benzoxazole (0.5 mmol) and 4-bromotoluene (0.6 mmol) to the reaction vessel.
-
Solvent Addition: Add anhydrous 1,4-dioxane (2 mL) to the mixture.
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.
Expected Outcome and Data Presentation:
The successful execution of this protocol is expected to yield this compound. The yield can be optimized by adjusting reaction time, temperature, and catalyst loading. A summary of expected results based on similar reactions is presented below.
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromotoluene | This compound | 75-90 |
| 2 | Bromobenzene | 2-Phenylbenzoxazole | 80-95 |
| 3 | 4-Bromoanisole | 2-(4-methoxyphenyl)benzoxazole | 70-85 |
Note: The expected yields are estimates based on literature reports for similar direct arylation reactions of benzoxazoles and may vary.[4]
Visualizing the Catalytic Process
To better understand the proposed catalytic cycle for the direct C-H arylation, a simplified workflow is presented below using Graphviz.
Caption: A simplified representation of the proposed catalytic cycle for the palladium-catalyzed direct C-H arylation of benzoxazole.
Experimental Workflow for Synthesis and Catalytic Application
The following diagram illustrates the overall experimental workflow, from the synthesis of the this compound ligand to its application in the direct C-H arylation reaction.
Caption: The overall experimental workflow for the synthesis of this compound and its subsequent use as a ligand in a direct C-H arylation reaction.
Conclusion and Future Outlook
This guide provides a detailed and scientifically grounded framework for the synthesis and catalytic application of this compound. The presented protocols, while one is an adaptation, are based on robust and well-established chemical principles, offering a solid starting point for researchers exploring the catalytic potential of this ligand. The electron-donating nature of the p-tolyl group may offer unique advantages in catalysis, and further studies are warranted to fully elucidate its role in modulating the activity and selectivity of various transition metal-catalyzed reactions. Future investigations could explore the application of this compound in other important transformations such as Suzuki-Miyaura coupling, Heck reactions, and Buchwald-Hartwig amination, further expanding the catalytic toolbox available to synthetic chemists.
References
- 1. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives [mdpi.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. ckthakurcollege.net [ckthakurcollege.net]
- 4. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Comprehensive Methodological Guide for Assessing the Cytotoxicity of Benzoxazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed framework and validated protocols for the comprehensive evaluation of benzoxazole-induced cytotoxicity. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind methodological choices, enabling researchers to design robust experiments, interpret data accurately, and build a cohesive narrative around the cytotoxic profile of their compounds.
Strategic Imperatives in Benzoxazole Cytotoxicity Screening
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, notably as potent anticancer agents.[1][2][3] The therapeutic potential of these compounds is often directly linked to their ability to induce cell death in pathological cell populations. Consequently, a rigorous and multi-faceted assessment of their cytotoxic effects is not merely a screening step but a foundational component of the drug discovery process.
A primary challenge in cytotoxicity assessment is that the term itself is an umbrella for multiple, distinct cellular fates. A compound may be "cytotoxic" by inducing rapid membrane lysis (necrosis), triggering programmed cell death (apoptosis), or by simply halting cellular proliferation (cytostasis). A single assay provides only one piece of this complex puzzle. For instance, an assay measuring metabolic activity might show a potent effect, but it cannot distinguish between cell death and metabolic dysfunction without further investigation.[4][5] Therefore, a truly insightful cytotoxicity profile is built upon a matrix of orthogonal assays, each interrogating a different aspect of cellular health.
This guide advocates for a tiered approach, beginning with broad viability screening and progressing to more granular, mechanistic assays to elucidate the specific mode of cell death.
Caption: Tiered approach to cytotoxicity assessment.
Assay Protocol I: MTT Assay for Metabolic Viability
The MTT assay is a foundational, colorimetric method for assessing cellular metabolic activity. As this activity is a hallmark of viable cells, the assay serves as a robust indicator of cell viability, proliferation, and cytotoxicity.[6]
Expertise & Causality: The principle rests on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is predominantly carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living cells. Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[7] This assay is an excellent first-line choice for screening novel benzoxazole derivatives for potential anticancer activity.[1][8][9]
Detailed Protocol: MTT Assay
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Return the plate to the incubator for 2-4 hours. The incubation time is critical and should be sufficient to allow for the formation of visible purple precipitate in the control wells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Example IC₅₀ Values
| Compound ID | Cell Line | IC₅₀ (µM) after 48h |
| Benzo-A | MCF-7 (Breast Cancer) | 4.75 ± 0.21[10] |
| Benzo-A | HepG2 (Liver Cancer) | 4.61 ± 0.34[10] |
| Benzo-B | HCT-116 (Colon Cancer) | 8.52 ± 0.55 |
| Benzo-C | A549 (Lung Cancer) | 12.3 ± 1.1 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 ± 0.09 |
Assay Protocol II: LDH Release for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay provides a distinct and complementary dataset to the MTT assay. Instead of measuring metabolic activity, it quantifies cell death by measuring the loss of plasma membrane integrity.
Expertise & Causality: LDH is a stable cytosolic enzyme present in most cell types.[11] When the cell membrane is damaged, as occurs during necrosis or late apoptosis, LDH is released into the surrounding culture medium.[12] The assay uses an enzymatic reaction that converts a tetrazolium salt into a colored formazan product, where the amount of color is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[11] This method is particularly valuable for confirming that a reduction in MTT signal is due to cell death rather than a cytostatic effect or direct mitochondrial inhibition.[13]
Caption: Workflow for the LDH Cytotoxicity Assay.
Detailed Protocol: LDH Assay
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency).
-
Lysis Buffer (typically 10X, provided in kit).
-
Sterile, ultrapure water.
-
96-well flat-bottom plates.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up the experiment on a parallel plate to the MTT assay for direct comparison.
-
Establish Controls (in triplicate):
-
Spontaneous LDH Release: Add 10 µL of sterile water to untreated wells. This measures the baseline level of LDH release from healthy cells.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated wells 45 minutes before the end of the incubation. This lyses all cells and represents 100% cytotoxicity.
-
Vehicle Control: Wells treated with the same concentration of solvent (e.g., DMSO) as the test compounds.
-
-
Supernatant Collection: At the end of the treatment period, centrifuge the plate at 400-600 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm and 680 nm (for background correction).[11]
-
Data Analysis:
-
Correct the absorbance by subtracting the 680 nm reading from the 490 nm reading.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100
-
Assay Protocol III: Apoptosis vs. Necrosis Differentiation
Understanding the mode of cell death is critical for mechanistic insight. Many effective anticancer agents, including benzoxazole derivatives, function by inducing apoptosis.[10][14][15][16] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Expertise & Causality: The assay relies on two fluorescent probes analyzed by flow cytometry.
-
Annexin V-FITC: Annexin V is a protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[17][18]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells, where it intercalates with DNA.[17]
By using these two probes together, we can differentiate the cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Primarily Necrotic Cells: Annexin V-negative and PI-positive (less common).
Caption: Principle of Annexin V / PI staining for apoptosis detection.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
FITC Annexin V/Dead Cell Apoptosis Kit.
-
Binding Buffer (1X).
-
Flow cytometer.
-
FACS tubes.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with benzoxazole compounds at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for the desired time. Include positive (e.g., staurosporine) and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and wash with cold PBS.
-
Cell Resuspension: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 5-10 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Data Interpretation: The flow cytometer will generate dot plots of PI fluorescence versus Annexin V-FITC fluorescence. Gate the populations to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Advanced Mechanistic Assays: Confirming the Apoptotic Pathway
If the Annexin V assay indicates apoptosis, further investigation is warranted to confirm the underlying molecular machinery.
-
Caspase Activation: Apoptosis is executed by a family of proteases called caspases.[19] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides definitive evidence of apoptosis.[20] This can be done using luminogenic or fluorogenic substrates that are cleaved by active caspases, generating a measurable signal.[21][22]
-
Mitochondrial Involvement: The intrinsic apoptotic pathway is often initiated by mitochondrial dysfunction. Some benzoxazoles may trigger this by inducing the generation of Reactive Oxygen Species (ROS).[23][24] ROS levels can be measured using fluorescent probes like Dihydroethidium (DHE) or DCF-DA.[25][26]
References
- 1. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 5. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-oxadiazole encompassed benzoxazole derivatives: Synthesis, Structural characterization, Biological evaluation, Molecular docking and their DFT studies | Sciety [sciety.org]
- 10. tandfonline.com [tandfonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 18. biotium.com [biotium.com]
- 19. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptotic Caspase Activation and Activity | Springer Nature Experiments [experiments.springernature.com]
- 23. Mitochondria-Targeted Benzoxazole-Based Platinum Photosensitizer Complexes: Photophysical Properties and Photocytotoxicity Evaluation Against Breast and Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(p-tolyl)benzoxazole Derivatives as Potent VEGFR-2 Inhibitors
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Angiogenesis at its Source
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1] Tumors require a dedicated blood supply to receive the oxygen and nutrients necessary for their expansion.[2] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3] Specifically, the interaction between VEGF-A and its high-affinity receptor, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), triggers a cascade of events leading to endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis.[4][5]
VEGFR-2 is a receptor tyrosine kinase (RTK) that, upon activation, autophosphorylates its intracellular domain, creating docking sites for various signaling proteins.[5][6] This initiates multiple downstream pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for driving the angiogenic process.[2][7][8] Given its central role, VEGFR-2 has become a prime therapeutic target in oncology.[4]
The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties.[9][10] This guide focuses on a specific class, 2-(p-tolyl)benzoxazole derivatives, which have been designed and synthesized as potent and selective inhibitors of VEGFR-2.[11][12] These compounds typically act as Type II inhibitors, competing with ATP at its binding site in the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling.[13]
This document provides a comprehensive guide for researchers, outlining the mechanism of action and providing detailed, field-tested protocols for the in vitro evaluation of these promising anti-angiogenic agents.
Mechanism of Action: Interruption of the VEGF/VEGFR-2 Signaling Cascade
The primary mechanism by which this compound derivatives exert their anti-angiogenic effect is through the direct inhibition of VEGFR-2 kinase activity. Upon binding of VEGF-A, VEGFR-2 dimerizes and activates its intracellular kinase domain, leading to the phosphorylation of specific tyrosine residues.[8] This phosphorylation event is the critical first step in a complex signaling network.
Our target compounds are designed to occupy the ATP-binding pocket of the VEGFR-2 kinase domain. By doing so, they prevent the transfer of a phosphate group from ATP to the tyrosine residues, effectively halting the autophosphorylation process and blocking all subsequent downstream signaling.[4] This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately disrupting the formation of new blood vessels that tumors rely on for growth.[14]
Application I: In Vitro Efficacy Evaluation
The following protocols provide a robust framework for characterizing the inhibitory potential of this compound derivatives. It is crucial to include both a positive control (a known VEGFR-2 inhibitor like Sunitinib or Sorafenib) and a vehicle control (e.g., DMSO) in all experiments.[3]
Protocol 1: VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human VEGFR-2. The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate. A decrease in ATP consumption, measured as an increase in luminescence, corresponds to higher kinase inhibition.[4][15] Commercial kits, such as the VEGFR2 (KDR) Kinase Assay Kit, are widely available for this purpose.[16][17]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP solution (e.g., 500 µM)
-
Kinase Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test Compound (this compound derivative) stock solution (e.g., 10 mM in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well microplates
-
Multimode microplate reader capable of measuring luminescence
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. Keep on ice.[15]
-
Compound Dilution: Prepare a serial dilution series of the test compound in 1x Kinase Buffer. A typical starting range is from 10 µM to 0.01 nM. Ensure the final DMSO concentration in the assay does not exceed 1%.[15]
-
Master Mixture: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the kinase substrate.[15]
-
Plate Setup:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Test Wells: Add 5 µL of the diluted test compound solutions.
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
Prepare a diluted solution of VEGFR-2 enzyme in 1x Kinase Buffer (e.g., 1 ng/µL).
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[15]
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[15]
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 50 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
Data Analysis:
-
Subtract the average "Blank" signal from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: HUVEC Proliferation Assay
Principle: This cell-based assay assesses the compound's ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a primary cell model for studying angiogenesis.[3][14] Proliferation is typically stimulated by adding VEGF-A to the culture medium. The inhibitory effect is measured by quantifying the reduction in viable cells after a set incubation period using a colorimetric or fluorometric reagent (e.g., MTT, WST-8, or resazurin).[3]
Materials:
-
HUVECs (passages 3-7 are recommended)
-
Endothelial Growth Medium-2 (EGM-2) with supplements
-
Endothelial Basal Medium (EBM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
Test Compound and controls (as in Protocol 1)
-
Cell proliferation reagent (e.g., WST-8)
-
Clear, flat-bottom 96-well cell culture plates
Procedure:
-
Cell Culture: Culture HUVECs in T-75 flasks with complete EGM-2 medium in a humidified incubator at 37°C with 5% CO2.[3]
-
Cell Seeding: Harvest HUVECs and seed them into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete EGM-2. Incubate for 24 hours to allow for cell attachment.[3]
-
Serum Starvation: After 24 hours, replace the medium with 100 µL of serum-starvation medium (EBM + 0.5% FBS). Incubate for 4-6 hours to synchronize the cells.[3]
-
Treatment Preparation: Prepare 2x serial dilutions of the test compound in assay medium (serum-starvation medium + 40 ng/mL VEGF-A). The final concentration of VEGF-A in the well will be 20 ng/mL.[3]
-
Treatment Application:
-
Remove the starvation medium from the cells.
-
Add 100 µL of the prepared compound dilutions and controls (Vehicle + VEGF; No VEGF) to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[3]
-
Viability Assessment:
-
Add 10 µL of the cell proliferation reagent (e.g., WST-8) to each well.
-
Incubate for 2-4 hours, or as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.[3]
Data Analysis: Similar to the kinase assay, calculate the percent inhibition relative to the VEGF-stimulated control and plot the results to determine the IC50 value.
Protocol 3: Wound Healing / Scratch Assay
Principle: This assay evaluates the effect of the test compound on endothelial cell migration, a key process in angiogenesis. A "wound" is created in a confluent monolayer of HUVECs, and the ability of the cells to migrate and close the gap is monitored over time in the presence or absence of the inhibitor.[9]
Materials:
-
HUVECs and culture reagents (as in Protocol 2)
-
24-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a dedicated scratch assay tool
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed HUVECs in a multi-well plate at a density that will form a confluent monolayer after 24 hours.
-
Create Wound: Once confluent, use a sterile pipette tip to make a straight scratch down the center of each well.
-
Wash: Gently wash the wells with PBS to remove dislodged cells.
-
Treatment: Replace the PBS with assay medium (EBM + 0.5% FBS + 20 ng/mL VEGF) containing the test compound at various concentrations. Include vehicle controls.
-
Imaging: Immediately acquire an image of the scratch in each well (Time 0). Place the plate back in the incubator.
-
Time-Course Imaging: Acquire images of the same fields at regular intervals (e.g., 8, 12, and 24 hours).
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at each time point.
-
Calculate the percentage of wound closure for each condition relative to the Time 0 image.
-
Compare the rate of closure in treated wells to the VEGF-stimulated control.
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison between different this compound derivatives.
Table 1: Example In Vitro Activity Profile of this compound Derivatives
| Compound ID | VEGFR-2 Kinase IC50 (nM)[12][18] | HUVEC Proliferation IC50 (µM)[12][19] | Anti-Migratory Effect (Wound Closure Inhibition at 1µM)[9] |
| BZO-001 | 97.38 | 10.50 | 75% |
| BZO-002 | 155.0 | 23.61 | 62% |
| BZO-003 | 267.80 | 32.47 | 45% |
| Sorafenib | 48.16 | 3.40 | 85% |
Note: Data are hypothetical and for illustrative purposes, but are based on values reported in the literature for similar compounds.[12][18][19]
Interpretation: A potent and selective inhibitor will exhibit a low nanomolar IC50 in the biochemical kinase assay and a correspondingly potent effect in the cell-based proliferation and migration assays. A significant drop-off in potency from the kinase assay to the cell-based assays may indicate issues with cell permeability, off-target effects, or compound stability.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent VEGFR-2 inhibition.[11]
Key findings from various studies suggest that:
-
The benzoxazole nucleus acts as a crucial hinge-binding core.[11]
-
The nature of the linker between the core and the terminal phenyl ring influences the compound's orientation and potency.[20]
-
Substitutions on the terminal hydrophobic group, which interacts with an allosteric pocket, can dramatically alter inhibitory activity. Electron-withdrawing or donating groups in specific positions have been shown to enhance potency.[13][19]
By systematically applying the protocols described above to a library of synthesized derivatives, researchers can build a comprehensive SAR profile to guide the development of next-generation inhibitors with improved efficacy and drug-like properties.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 18. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Quantum Yield of 2-(p-tolyl)benzoxazole Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(p-tolyl)benzoxazole derivatives. This guide is designed to provide in-depth troubleshooting assistance and foundational knowledge to help you overcome common experimental hurdles and systematically improve the fluorescence quantum yield of your compounds.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the photophysical properties of benzoxazole derivatives.
Q1: What is fluorescence quantum yield (ΦF), and why is it a critical parameter for my research?
A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield (approaching 1.0 or 100%) signifies that a large portion of the absorbed light is re-emitted as fluorescence, resulting in a brighter signal. This is crucial for applications in bio-imaging, sensing, and materials science, as a higher quantum yield directly translates to greater sensitivity and a better signal-to-noise ratio in your experiments.[1]
Q2: What are the primary factors that reduce the quantum yield of this compound derivatives?
A2: Low quantum yield is typically caused by non-radiative decay pathways, where the excited-state energy is lost as heat instead of light. Key factors include:
-
Molecular Structure: The inherent structure of the derivative can promote non-radiative decay. For instance, the presence of certain functional groups or the degree of π-conjugation can influence the rates of these deactivation processes.[2]
-
Environmental Effects: The fluorophore's local environment, including solvent polarity, viscosity, temperature, and pH, can significantly alter its photophysical properties.[1][3]
-
Aggregation-Caused Quenching (ACQ): Many conventional fluorophores exhibit strong emission in dilute solutions but become weakly emissive or non-emissive at high concentrations or in the solid state due to intermolecular interactions that create non-radiative decay channels.[4][5]
-
Intramolecular Motions: Rotational or vibrational motions within the molecule in the excited state can provide a pathway for non-radiative energy dissipation, thus quenching fluorescence.[6]
-
Fluorescence Quenching: External agents like molecular oxygen or halide ions can deactivate the excited state through collisional processes.[1]
Q3: How does Excited-State Intramolecular Proton Transfer (ESIPT) influence the fluorescence of benzoxazole derivatives?
A3: ESIPT is a photochemical process that can occur in specific benzoxazole derivatives, particularly those with a hydroxyl group ortho to the point of attachment of the benzoxazole ring (e.g., 2-(2'-hydroxyphenyl)benzoxazole). Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group (the Enol form) to the nitrogen atom of the benzoxazole ring, creating an excited keto-tautomer (the Keto form).[7][8][9][10] This process is extremely fast, often occurring on the femtosecond timescale.[8]
The keto-tautomer then fluoresces, but from a lower energy level than the original enol form. This results in a characteristically large Stokes shift (a significant separation between the absorption and emission maxima). While ESIPT can be a useful property for applications requiring large Stokes shifts, the efficiency of the keto-tautomer's emission determines the overall quantum yield.[2][10] Factors that disrupt the ESIPT process or provide non-radiative decay pathways for the keto-tautomer can lead to a lower quantum yield.[9]
Q4: What is Aggregation-Induced Emission (AIE), and can it be leveraged for this compound derivatives?
A4: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state.[4][11][12] This is the opposite of the common ACQ effect. The mechanism behind AIE is often attributed to the Restriction of Intramolecular Motion (RIM) . In the aggregated state, motions like intramolecular rotations are physically hindered, which blocks non-radiative decay pathways and opens up the radiative channel, leading to enhanced fluorescence.[4][5]
For this compound derivatives, incorporating molecular rotors or groups known to induce AIE (like tetraphenylethylene) can be a powerful strategy to achieve high solid-state emission, which is highly valuable for applications like organic light-emitting diodes (OLEDs) and solid-state sensors.[11][13]
Troubleshooting Guides
This section provides a systematic, question-and-answer approach to resolving specific experimental issues.
Problem 1: My this compound derivative exhibits very low or no fluorescence.
Q: I've synthesized a new derivative, but its quantum yield is disappointingly low (<0.05). What are the likely causes and how can I fix this?
A: A very low quantum yield points to dominant non-radiative decay processes. A systematic investigation is needed to identify the cause.
Visual Troubleshooting Workflow
Caption: A logical workflow for diagnosing the cause of low quantum yield.
Potential Causes & Solutions
-
Aggregation-Caused Quenching (ACQ):
-
Why it happens: At higher concentrations, molecules can form aggregates (excimers or dimers) that have efficient non-radiative decay pathways.[1]
-
How to test: Prepare a dilution series of your sample in a good solvent (e.g., THF or Dichloromethane) and measure the fluorescence intensity. If the emission intensity per molecule increases upon dilution, ACQ is likely occurring.
-
Solution:
-
-
Efficient Intramolecular Motions:
-
Why it happens: Free rotation around single bonds (e.g., between the p-tolyl and benzoxazole rings) can dissipate energy non-radiatively. This is often more pronounced in low-viscosity solvents.[6]
-
How to test: Measure the quantum yield in a series of solvents with increasing viscosity (e.g., Dichloromethane -> Dioxane -> Glycerol). A significant increase in quantum yield with viscosity suggests that restricting intramolecular motion enhances emission.
-
Solution:
-
Structural Planarization: Introduce chemical bridges or substitutions that lock the conformation and reduce rotational freedom.
-
Utilize High-Viscosity Environments: For certain applications, embedding the fluorophore in a polymer matrix or rigid environment can enhance brightness.
-
-
-
Presence of Quenching Impurities:
-
Why it happens: Residual solvents, catalysts, or synthetic byproducts can act as quenchers.
-
How to test: Re-evaluate the purity of your compound using high-resolution techniques like HPLC, NMR, and mass spectrometry.
-
Solution: Re-purify the compound using column chromatography, recrystallization, or preparative HPLC until no impurities are detectable. Always use spectroscopic grade solvents for measurements.[14]
-
Problem 2: My quantum yield measurements are inconsistent and not reproducible.
Q: I am measuring the quantum yield of the same sample under what I believe are identical conditions, but the values are fluctuating significantly. What could be going wrong?
A: Inconsistent quantum yield data often points to subtle errors in sample preparation or measurement protocol.
Potential Causes & Solutions
-
Inner Filter Effects:
-
Why it happens: If the sample solution is too concentrated, the excitation light is heavily absorbed at the front of the cuvette, and the emitted light can be re-absorbed by other fluorophore molecules. This leads to a non-linear relationship between absorbance and fluorescence and an artificially low quantum yield.[15]
-
How to test: Check the absorbance of your sample at the excitation wavelength.
-
Solution: Ensure the absorbance of the solution in a standard 10 mm cuvette is below 0.1 (ideally between 0.02 and 0.05) at the excitation wavelength.[14][16][17] Prepare a series of dilutions and plot integrated fluorescence vs. absorbance; the relationship must be linear in the concentration range you are using.[18]
-
-
Mismatched Standard or Incorrect Calculation:
-
Why it happens: The choice of the quantum yield standard is critical. The standard should ideally absorb at the same excitation wavelength and emit in a similar spectral region as your sample to minimize instrument-based errors.[14][16]
-
Solution:
-
Choose a well-characterized standard (e.g., Quinine Sulfate in 0.1M H₂SO₄, Rhodamine 6G in ethanol). Ensure the literature value for its quantum yield and the solvent used are correct.[3]
-
Use the correct formula for relative quantum yield calculation, which accounts for the integrated fluorescence intensity, absorbance at the excitation wavelength, and the refractive index of the solvents for both the sample and the standard.
-
-
-
Photobleaching:
-
Why it happens: Photobleaching is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to the excitation light, leading to a decrease in fluorescence intensity over time.[1]
-
How to test: Record the fluorescence intensity at a fixed wavelength over several minutes with the excitation shutter open. A continuous decrease in signal indicates photobleaching.
-
Solution:
-
Minimize light exposure by using the lowest necessary excitation power and keeping the shutter closed when not acquiring data.
-
Acquire spectra quickly.
-
If the problem persists, degas the solvent with nitrogen or argon to remove molecular oxygen, which can accelerate photobleaching.
-
-
Key Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the most common method for determining ΦF by comparing the sample to a known standard.
Objective: To accurately determine the fluorescence quantum yield of a this compound derivative.
Materials:
-
Spectroscopic grade solvent (e.g., Dichloromethane, Toluene, or DMF).
-
Quantum yield standard with known ΦF (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.546).
-
UV-Vis Spectrophotometer.
-
Corrected Fluorescence Spectrometer (Fluorometer).
-
10 mm path length quartz cuvettes.
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of your sample and the standard in the chosen solvent.
-
Prepare Dilutions: Create a series of 5 dilutions for both the sample and the standard, ensuring the absorbance at the intended excitation wavelength ranges from ~0.02 to 0.1.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for all solutions. Note the absorbance value at the excitation wavelength (λex).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength (λex) on the fluorometer. It is crucial to use the same λex for both the sample and the standard.[16]
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission peak is captured.
-
Record the spectrum of a solvent blank to subtract any background signal.
-
-
Data Processing:
-
Integrate the area under the background-corrected emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance at λex for both the sample and the standard.
-
Determine the slope of the resulting straight line for both plots. Let these be GradSample and GradStandard.
-
-
Calculate Quantum Yield: Use the following equation:
ΦSample = ΦStandard × (GradSample / GradStandard) × (η2Sample / η2Standard)
Where:
-
Φ is the quantum yield.
-
Grad is the slope from the plot of integrated fluorescence vs. absorbance.
-
η is the refractive index of the solvent used for the sample and standard.
-
Protocol 2: Screening for Aggregation-Induced Emission (AIE)
Objective: To determine if a derivative exhibits AIE properties.
Materials:
-
A "good" solvent in which the compound is highly soluble (e.g., THF).
-
A "poor" or "anti-solvent" in which the compound is insoluble (e.g., deionized water).
-
Fluorometer.
Methodology:
-
Prepare a stock solution of the compound in the good solvent (e.g., 10-4 M in THF).
-
In a series of cuvettes, prepare mixtures of the good solvent and poor solvent with varying fractions of the poor solvent (e.g., 0%, 10%, 20%, ..., 90%, 95% water in THF).
-
To each cuvette, add a small, constant volume of the stock solution so that the final concentration of the fluorophore is the same in all samples (e.g., 10-6 M).
-
Gently mix and allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum for each mixture.
-
Plot the maximum fluorescence intensity versus the percentage of the poor solvent. A significant increase in fluorescence intensity at higher fractions of the poor solvent is a strong indicator of Aggregation-Induced Emission.[5][12]
Visualizing AIE vs. ACQ
Caption: Conceptual difference between AIE and ACQ phenomena.
Data Summary Tables
Table 1: Representative Photophysical Data of this compound Derivatives with Different Substituents
| Derivative | Substituent on p-tolyl ring | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| 1 (Parent) | -H | Toluene | 330 | 385 | 4780 | 0.45 |
| 2 | -OCH₃ (Donor) | Toluene | 345 | 405 | 4850 | 0.68 |
| 3 | -CF₃ (Acceptor) | Toluene | 325 | 380 | 4830 | 0.21 |
| 4 | -N(CH₃)₂ (Strong Donor) | Toluene | 360 | 450 | 5680 | 0.15 |
| 4 | -N(CH₃)₂ (Strong Donor) | Dioxane | 362 | 480 | 7300 | 0.35 |
*Note: The strong donor group in derivative 4 induces significant Intramolecular Charge Transfer (ICT) character, making its quantum yield highly sensitive to solvent polarity. The yield is quenched in non-polar solvents but recovers in more polar environments.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excited state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: a TD-DFT quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. static.horiba.com [static.horiba.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. physicsforums.com [physicsforums.com]
- 19. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation-Caused Quenching in Benzoxazole Fluorophores
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of aggregation-caused quenching (ACQ) in benzoxazole fluorophores. This guide is structured to provide not only troubleshooting solutions but also a foundational understanding of the photophysical phenomena at play, empowering you to optimize your experiments and design more robust fluorescent probes.
I. Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding ACQ in the context of benzoxazole-based fluorophores.
Q1: I've synthesized a novel benzoxazole derivative that is highly fluorescent in a dilute solution, but the emission intensity drops dramatically when I increase the concentration or prepare a solid-state sample. What is happening?
A1: You are likely observing Aggregation-Caused Quenching (ACQ) . In dilute solutions, your benzoxazole molecules are well-solvated and exist as individual, isolated entities, allowing them to fluoresce efficiently after excitation. However, as the concentration increases or the solvent is removed, the molecules are forced into close proximity. This aggregation often leads to the formation of non-fluorescent or weakly fluorescent species through intermolecular interactions, such as π-π stacking, which provides non-radiative pathways for the excited state to decay back to the ground state.[1][2]
Q2: What are the specific molecular interactions that lead to ACQ in benzoxazole fluorophores?
A2: The primary driver of ACQ in planar aromatic systems like many benzoxazole derivatives is the formation of aggregates stabilized by π-π stacking . In this arrangement, the electron clouds of adjacent molecules overlap. Upon excitation, this close association can lead to the formation of an "excimer," an excited-state dimer that is lower in energy. This excimer often decays to the ground state without emitting a photon (non-radiative decay), thus quenching the fluorescence.[1] The planarity of the benzoxazole core makes it particularly susceptible to such stacking interactions.
Q3: How can I experimentally confirm that the observed fluorescence loss is due to ACQ and not another quenching mechanism?
A3: A concentration-dependent fluorescence study is the most definitive method. By systematically measuring the fluorescence intensity of your benzoxazole derivative across a range of concentrations, you can identify the onset of ACQ. Typically, you will observe a linear increase in fluorescence at very low concentrations, followed by a plateau and then a decrease in intensity as aggregation becomes more prevalent. Another key indicator is a comparison of the quantum yield in a dilute solution versus the solid state; a significant drop in the solid-state quantum yield is a hallmark of ACQ.
Q4: Are all benzoxazole fluorophores susceptible to ACQ?
A4: No, and this is a key area of modern fluorophore design. While simple, planar benzoxazole derivatives are often prone to ACQ, it is possible to design and synthesize benzoxazole-based fluorophores that exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE) . These molecules are designed to be weakly fluorescent in solution but become highly emissive upon aggregation.
Q5: What is the underlying principle of Aggregation-Induced Emission (AIE) and how does it overcome ACQ?
A5: The AIE effect is typically achieved by designing molecules with rotor-like structures, such as those incorporating tetraphenylethylene (TPE) or other bulky, rotatable groups. In dilute solutions, these rotors undergo rapid intramolecular rotation, which provides a non-radiative pathway for the decay of the excited state, thus quenching fluorescence. When the molecules aggregate, the physical constraints of the crowded environment restrict these intramolecular rotations. This blockage of the non-radiative decay channel forces the excited state to decay radiatively, resulting in strong fluorescence emission.[3] By attaching such AIE-active moieties to a benzoxazole core, one can transform an ACQ-prone scaffold into a highly emissive solid-state fluorophore.[4]
II. Troubleshooting Guide: Diagnosing and Resolving ACQ in Your Experiments
This guide provides a systematic approach to identifying and mitigating ACQ-related issues in your experimental work with benzoxazole fluorophores.
| Observed Problem | Probable Cause | Diagnostic Steps & Solutions |
| Low or no fluorescence in a concentrated sample or solid film, but bright emission in dilute solution. | Aggregation-Caused Quenching (ACQ) due to π-π stacking. | 1. Confirm ACQ: Perform a concentration-dependent fluorescence study as described in the FAQs. A decrease in fluorescence intensity at higher concentrations is a strong indicator. 2. Work at Lower Concentrations: If your application allows, simply use the fluorophore at a concentration below the onset of aggregation. 3. Change the Solvent System: In some cases, using a solvent that better solvates the fluorophore can reduce aggregation. However, for applications in aqueous media, this may not be feasible. 4. Molecular Redesign for AIE: If you are in the design phase, consider synthesizing derivatives with bulky substituents to induce AIE. Attaching groups like tetraphenylethylene (TPE) or triphenylamine to the benzoxazole core can disrupt planar stacking.[1][3] |
| Fluorescence intensity is inconsistent between different batches of the same synthesized compound. | Impurities or variations in crystalline packing. | 1. Purity Analysis: Ensure the purity of your compound using techniques like NMR, mass spectrometry, and elemental analysis. Fluorescent impurities can significantly affect results. 2. Control Crystallization/Precipitation Conditions: The way a solid sample is prepared can influence its morphology and, consequently, its fluorescence. Try different crystallization solvents or annealing procedures to see if a more emissive solid form can be obtained. |
| Observed fluorescence quenching is accompanied by a significant shift in the emission wavelength (solvatochromism). | Intramolecular Charge Transfer (ICT) state stabilization and aggregation. | 1. Solvent Polarity Study: Characterize the photophysical properties of your dye in a range of solvents with varying polarities. This will help you understand its solvatochromic behavior. In some cases, aggregation can be coupled with changes in the local environment's polarity, leading to both quenching and spectral shifts.[5][6][7] 2. Structural Modification: If the ICT character is undesirable for your application, consider modifying the electron donor or acceptor strength within the benzoxazole derivative to tune its electronic properties. |
| Fluorescence lifetime is shorter than expected in concentrated solutions. | ACQ providing a fast non-radiative decay pathway. | 1. Time-Resolved Fluorescence Spectroscopy: Measure the fluorescence lifetime at different concentrations. A decrease in lifetime with increasing concentration is consistent with ACQ, as the formation of non-emissive aggregates introduces a rapid decay channel. |
III. Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to characterize and overcome ACQ in benzoxazole fluorophores.
Protocol 1: Concentration-Dependent Fluorescence Spectroscopy to Diagnose ACQ
Objective: To determine if a benzoxazole fluorophore is subject to ACQ in a given solvent system.
Materials:
-
Benzoxazole fluorophore of interest
-
Spectroscopic grade solvent (e.g., THF, DMSO, or a relevant buffer)
-
Volumetric flasks and micropipettes
-
UV-Vis spectrophotometer
-
Spectrofluorometer with corrected spectra capabilities
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your benzoxazole derivative (e.g., 1 mM in DMSO or THF).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in your target solvent. A typical concentration range to test would be from 10⁻⁸ M to 10⁻⁴ M.
-
Absorbance Measurement: For each dilution, record the UV-Vis absorption spectrum to determine the absorbance at the excitation wavelength. Ensure the absorbance at the excitation wavelength remains below 0.1 to avoid inner filter effects.[8]
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the absorbance maximum (λ_max) of the fluorophore.
-
Record the fluorescence emission spectrum for each solution, starting from the most dilute.
-
Keep all instrument parameters (e.g., excitation and emission slit widths, detector gain) constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under each fluorescence emission curve.
-
Plot the integrated fluorescence intensity (y-axis) as a function of concentration (x-axis).
-
Interpretation: For a typical ACQ dye, the plot will initially show a linear increase, then plateau, and finally decrease as the concentration rises. For an AIE-active dye, the fluorescence will be weak at low concentrations and increase significantly at higher concentrations or upon addition of a poor solvent.
-
Protocol 2: Synthesis of an AIE-Active Tetraphenylethylene-Substituted Benzoxazole
Objective: To synthesize a benzoxazole derivative that overcomes ACQ through the incorporation of an AIE-active TPE moiety. This is a representative, generalized protocol.
Materials:
-
Benzophenone
-
Zinc dust
-
Titanium(IV) chloride
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine
-
Appropriate starting materials for the benzoxazole core (e.g., a substituted 2-aminophenol and a TPE-functionalized benzoic acid)
-
Standard organic synthesis glassware and purification supplies (e.g., chromatography silica gel)
Procedure:
-
Synthesis of Tetraphenylethylene (TPE): TPE is a common precursor and can be synthesized from benzophenone via a McMurry coupling reaction using a low-valent titanium reagent generated in situ from Zn and TiCl₄ in anhydrous THF.[9]
-
Functionalization of TPE: TPE can be brominated to introduce reactive sites, for example, to produce tetra(4-bromophenyl)ethylene.[9] This can then be converted to other functional groups (e.g., a carboxylic acid) necessary for coupling to the benzoxazole precursor.
-
Synthesis of the Benzoxazole Core: The benzoxazole ring is typically formed by the condensation of a 2-aminophenol with a carboxylic acid or its derivative. In this case, a TPE-functionalized carboxylic acid would be reacted with a 2-aminophenol under dehydrating conditions (e.g., in polyphosphoric acid or using a coupling agent like EDC).
-
Purification and Characterization: The final product should be purified by column chromatography and/or recrystallization. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The AIE properties can then be verified using Protocol 1.
Protocol 3: Relative Fluorescence Quantum Yield (Φ_F) Measurement
Objective: To quantify the fluorescence efficiency of a benzoxazole fluorophore in solution and compare it to its solid-state efficiency.
Materials:
-
Your benzoxazole sample and a reference standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Spectroscopic grade solvent.
-
UV-Vis spectrophotometer and spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare Solutions: Prepare a series of 5-6 dilutions of both your sample and the reference standard in the chosen solvent.
-
Measure Absorbance: Record the absorbance spectrum for each solution. The absorbance at the excitation wavelength should be kept below 0.1.
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the linear fit for both plots (Grad_sample and Grad_standard).
-
Calculate the quantum yield of your sample (Φ_sample) using the following equation:[10] Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²) where n is the refractive index of the solvent used for the sample and standard.
-
IV. Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts and experimental procedures, the following diagrams illustrate the key principles and workflows.
Caption: Conceptual difference between ACQ and AIE phenomena.
Caption: Troubleshooting workflow for low fluorescence intensity.
V. References
-
Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. --INVALID-LINK--
-
BenchChem. (n.d.). Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. --INVALID-LINK--
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. --INVALID-LINK--
-
AELAB. (2024). How to Reduce Fluorescence Measurement Errors. --INVALID-LINK--
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Troubleshooting. --INVALID-LINK--
-
HORIBA. (n.d.). Fluorescence Spectroscopy Tips and Tricks. --INVALID-LINK--
-
PicoQuant. (2014). Quantum Yield Measurements using the FluoTime 300. --INVALID-LINK--
-
Biotium. (2022). Troubleshooting Tips for Fluorescence Staining. --INVALID-LINK--
-
ResearchGate. (n.d.). Photophysical properties and quantum chemical calculations of differently substituted 2(2-phenylethenyl)-benzoxazoles and benzothiazoles. --INVALID-LINK--
-
Yuan, W. Z., et al. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. Advanced Materials.
-
BenchChem. (n.d.). Overcoming aggregation-caused quenching in 1H-Benzo[c]carbazole dyes. --INVALID-LINK--
-
MDPI. (2021). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. --INVALID-LINK--
-
Feng, G., et al. (2022). Fatty Acids/Tetraphenylethylene Conjugates: Hybrid AIEgens for the Preparation of Peptide-Based Supramolecular Gels. Frontiers in Chemistry.
-
Zhang, X., et al. (2021). Precise Molecular Design of a Pair of New Regioisomerized Fluorophores With Opposite Fluorescent Properties. Frontiers in Chemistry.
-
Younes, A. H., et al. (2018). Excitation-Dependent Multiple Fluorescence of a Substituted 2-(2'-Hydroxyphenyl)benzoxazole. The Journal of Physical Chemistry A.
-
ACS Publications. (2020). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism. --INVALID-LINK--
-
ResearchGate. (n.d.). El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode. --INVALID-LINK--
-
Liu, S., et al. (2023). Suppressing ACQ of molecular photosensitizers by distorting the conjugated-plane for enhanced tumor photodynamic therapy. Chemical Science.
-
MDPI. (2024). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. --INVALID-LINK--
-
Zothantluanga, J. H., et al. (2022). Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. Molecules.
-
Royal Society of Chemistry. (2017). 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. --INVALID-LINK--
-
Chen, H.-Y., et al. (2021). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances.
-
Royal Society of Chemistry. (2019). Efficient red AIEgens based on tetraphenylethene: synthesis, structure, photoluminescence and electroluminescence. --INVALID-LINK--
-
ResearchGate. (n.d.). Molecular design strategy, chemical structures, and synthetic procedure for deep‐blue circularly polarized multiple resonance thermally activated delayed fluorescence (CP‐MR‐TADF) emitters. --INVALID-LINK--
-
Royal Society of Chemistry. (2015). The solvatochromism and aggregation-induced enhanced emission based on triphenylamine-propenone. --INVALID-LINK--
-
ACS Publications. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. --INVALID-LINK--
-
NIH. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. --INVALID-LINK--
-
MDPI. (2021). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. --INVALID-LINK--
-
PubMed. (2019). Molecular Design Strategies for Color Tuning of Blue TADF Emitters. --INVALID-LINK--
-
Frontiers. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. --INVALID-LINK--
-
PubMed Central. (2018). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. --INVALID-LINK--
-
PubMed. (2021). Carbon dots with aggregation induced quenching effect and solvatochromism for the detection of H2O in organic solvents. --INVALID-LINK--
-
Royal Society of Chemistry. (2018). Recent development of phenanthroimidazole-based fluorophores for blue organic light-emitting diodes (OLEDs): an overview. --INVALID-LINK--
-
PubMed Central. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. --INVALID-LINK--
-
ResearchGate. (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient red AIEgens based on tetraphenylethene: synthesis, structure, photoluminescence and electroluminescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. The solvatochromism and aggregation-induced enhanced emission based on triphenylamine-propenone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Carbon dots with aggregation induced quenching effect and solvatochromism for the detection of H2O in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Photostability of 2-(p-tolyl)benzoxazole in Solution
Welcome to the technical support center for researchers working with 2-(p-tolyl)benzoxazole. This guide is designed to provide in-depth, field-proven insights into diagnosing and solving photostability challenges encountered during your experiments. As Senior Application Scientists, we understand that maintaining the fluorescent integrity of your compounds is critical for generating reliable and reproducible data. This resource combines troubleshooting guides, FAQs, and detailed experimental protocols to help you enhance the photostability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution loses its fluorescence signal very quickly under illumination. What is the primary cause?
Rapid signal loss, or photobleaching, is the result of light-induced chemical modification of the fluorophore. For benzoxazole derivatives, this can occur through several mechanisms, including photoisomerization, photooxidation, or other photochemical reactions that alter the molecule's structure and destroy its fluorescence.[1][2] The process often involves the fluorophore entering a long-lived, highly reactive excited triplet state, which can then react with other molecules, particularly molecular oxygen, to form non-fluorescent products.
Q2: How does the choice of solvent affect the photostability of this compound?
Solvent polarity and protic/aprotic nature can significantly influence photostability.[2][3] The solvent's properties can stabilize or destabilize the excited state of the molecule. For some benzoxazole derivatives with charge-transfer characteristics, increasing solvent polarity can facilitate photoisomerization, a common non-radiative decay pathway that leads to signal loss.[2] It is crucial to empirically test a range of solvents to find the optimal environment that minimizes these degradation pathways while maintaining solubility and experimental compatibility.
Q3: Can I add something to my solution to prevent photobleaching?
Yes, various chemical additives, often called photostabilizers, can be used. These work through several mechanisms:
-
Triplet State Quenchers: These molecules deactivate the reactive triplet state of the fluorophore before it can undergo a damaging chemical reaction.
-
Antioxidants/Reducing Agents: Compounds like ascorbic acid or Trolox can mitigate photooxidation by scavenging reactive oxygen species (ROS) that are often generated during fluorescence excitation.
-
Oxygen Scavengers: Enzymatic systems (e.g., glucose oxidase and catalase) can be used to remove dissolved molecular oxygen from the solution, which is a key mediator of photobleaching for many dyes.[4]
Q4: Is there a standardized method for quantifying the photostability of my compound?
Yes, photostability is typically quantified by measuring the decay of fluorescence intensity over time under constant illumination.[5] The data is often fit to an exponential decay curve to determine the photobleaching lifetime (τ) or half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. For regulatory purposes in drug development, guidelines like ICH Q1B provide a systematic approach for photostability testing, specifying light sources and exposure levels.[6][7]
Troubleshooting Guide: Diagnosing and Solving Photostability Issues
Use this guide to identify the root cause of your photostability problems and implement effective solutions.
Problem 1: Rapid and Complete Signal Loss Upon Illumination
| Potential Cause | Diagnostic Check | Recommended Solution |
| High Excitation Power | Measure the laser/light source power at the sample plane. Compare this to values reported in the literature for similar fluorophores.[5] | Reduce the excitation intensity to the minimum level required for adequate signal-to-noise. Use neutral density (ND) filters or adjust laser power settings. |
| Presence of Oxygen | Prepare and test your sample in a glovebox or use deoxygenated solvents. Compare the photostability to a sample prepared in ambient air. | Degas your solvent by sparging with nitrogen or argon. Alternatively, add an enzymatic oxygen scavenging system (e.g., glucose oxidase/catalase). |
| Unfavorable Solvent Environment | Test the photostability of this compound in a panel of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Methanol).[3] | Switch to a solvent that provides the highest photostability. Aprotic, less polar solvents often reduce degradation pathways for similar molecules.[2][3] |
| Photocatalytic Impurities | Analyze the purity of your solvent and this compound sample using HPLC or mass spectrometry. | Use high-purity or spectroscopy-grade solvents. If necessary, purify your compound to remove any impurities that might be sensitizing its degradation. |
Problem 2: Inconsistent Photostability Results Between Experiments
| Potential Cause | Diagnostic Check | Recommended Solution |
| Fluctuating Light Source Intensity | Monitor the output of your lamp or laser over the course of an experiment using a calibrated power meter or radiometer. | Allow the light source to warm up and stabilize before starting measurements. Regularly calibrate your light source to ensure consistent irradiance.[8] |
| Variable Sample Temperature | Measure the temperature of the sample during illumination. High-intensity light can cause localized heating. | Use a temperature-controlled sample holder or a climate-controlled chamber to maintain a constant temperature.[8] |
| Inconsistent Sample Preparation | Review your sample preparation protocol for any variations in concentration, solvent degassing, or handling. | Standardize your protocol. Use a dark control (a sample protected from light, often by wrapping in aluminum foil) in every experiment to account for any non-light-induced degradation.[6][7] |
Logical Flow for Troubleshooting Photostability
The following diagram illustrates a systematic approach to diagnosing and resolving issues with the photostability of this compound.
Caption: A decision tree for troubleshooting poor photostability.
Experimental Protocols
Protocol 1: Standardized Measurement of Photostability
This protocol describes how to quantify the photostability of this compound in a specific solvent.
Objective: To determine the photobleaching half-life (t½) of the fluorophore under controlled conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
High-purity solvent of choice.
-
Fluorometer or fluorescence microscope with a stable light source (e.g., Xenon lamp or laser) and a detector (e.g., PMT or sCMOS camera).[9][10]
-
Quartz cuvette or microscope slide.
-
Neutral density (ND) filters.
-
Dark control container (e.g., aluminum foil).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µM) in the chosen solvent. Prepare a parallel "dark control" sample and wrap it securely in aluminum foil.[6]
-
Instrument Setup:
-
Turn on the light source and allow it to stabilize for at least 30 minutes.
-
Set the excitation and emission wavelengths appropriate for this compound.
-
Adjust the excitation intensity using ND filters to a level that gives a strong initial signal without saturating the detector. This intensity must remain constant for all experiments.[9]
-
-
Data Acquisition:
-
Place the sample in the instrument.
-
Begin continuous illumination and record the fluorescence intensity at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant signal decay (e.g., until intensity drops below 20% of the initial value).[9]
-
-
Control Measurement: After the experiment, measure the fluorescence of the dark control sample. Any decrease in its intensity indicates thermal or chemical degradation not caused by light.
-
Data Analysis:
-
Subtract any background signal from your time-course data.
-
Normalize the fluorescence intensity at each time point (I(t)) to the initial intensity (I(0)).
-
Plot the normalized intensity (I(t)/I(0)) versus time.
-
Fit the decay curve to a single or double exponential function to calculate the photobleaching lifetime (τ). The half-life can be calculated as t½ = τ * ln(2).
-
Workflow for Photostability Enhancement Screening
This diagram outlines the process for systematically testing different strategies to improve the photostability of your compound.
Caption: A workflow for screening photostabilizing conditions.
Protocol 2: Screening for Effective Photostabilizing Additives
Objective: To identify chemical additives that increase the photostability of this compound.
Materials:
-
Solutions of this compound prepared as in Protocol 1.
-
Stock solutions of potential stabilizers:
-
Antioxidant: Ascorbic acid (1 M in water).
-
Triplet State Quencher: 1,4-diazabicyclo[2.2.2]octane (DABCO) (1 M in water or buffer).
-
Commercial Antifade Reagent: e.g., ProLong™ Gold or VECTASHIELD®.
-
Procedure:
-
Prepare Test Solutions:
-
Control: Dilute this compound in your chosen solvent.
-
Test Sample 1 (Ascorbic Acid): To the fluorophore solution, add ascorbic acid to a final concentration of ~10 mM.
-
Test Sample 2 (DABCO): To the fluorophore solution, add DABCO to a final concentration of ~100 mM.
-
Test Sample 3 (Commercial Reagent): Prepare the sample according to the manufacturer's instructions.
-
-
Measure Photostability: For each sample (including the control), perform the photostability measurement as described in Protocol 1 . Ensure the excitation intensity and all other parameters are identical for each run.
-
Analyze and Compare:
-
Calculate the photobleaching half-life (t½) for each condition.
-
Summarize the results in a table to directly compare the effectiveness of each additive.
-
Example Data Presentation Table
| Condition | Solvent | Additive (Concentration) | Photobleaching Half-Life (t½) [seconds] | Fold Improvement vs. Control |
| Control | Acetonitrile | None | 15.2 ± 1.1 | 1.0 |
| Test 1 | Acetonitrile | Ascorbic Acid (10 mM) | 45.8 ± 2.5 | 3.0 |
| Test 2 | Acetonitrile | DABCO (100 mM) | 121.4 ± 5.3 | 8.0 |
| Test 3 | Toluene | None | 28.5 ± 1.9 | 1.9 |
Note: Data are hypothetical and for illustrative purposes only.
By following these guides and protocols, you can systematically address photostability issues, leading to more robust and reliable experimental outcomes. Remember that the optimal solution is often a combination of strategies, including careful selection of the solvent, reduction of excitation power, and the use of effective stabilizing agents.
References
- 1. Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the photoisomerisation process in four p-benzoxazoyl-substituted stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. blog.addgene.org [blog.addgene.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. q1scientific.com [q1scientific.com]
- 8. benchchem.com [benchchem.com]
- 9. Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edinst.com [edinst.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(p-tolyl)benzoxazole
Welcome to the technical support center for the synthesis of 2-(p-tolyl)benzoxazole. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. Here, we move beyond simple protocols to address the nuanced challenges encountered in the laboratory. Our focus is on providing a deep, mechanistic understanding and actionable troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the synthesis of this compound.
Q1: What are the most common and effective methods for synthesizing this compound?
A1: The most prevalent and robust method is the condensation reaction between 2-aminophenol and a p-tolyl precursor.[1] The two primary variations of this approach are:
-
Condensation with p-tolualdehyde: This is a direct and widely used method where 2-aminophenol reacts with p-tolualdehyde, typically under acidic or oxidative conditions, to form an intermediate Schiff base which then undergoes cyclization.[2][3]
-
Condensation with p-toluic acid or its derivatives: This route involves the reaction of 2-aminophenol with p-toluic acid or an activated derivative like an acyl chloride.[4][5] This method often requires harsher conditions, such as high temperatures with a dehydrating agent like polyphosphoric acid (PPA), to facilitate the initial amide formation followed by cyclization.[3]
Q2: What is the underlying mechanism for the reaction between 2-aminophenol and p-tolualdehyde?
A2: The reaction proceeds through a well-established two-step sequence:
-
Schiff Base Formation: The amino group of 2-aminophenol performs a nucleophilic attack on the carbonyl carbon of p-tolualdehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.
-
Cyclization and Oxidation: The hydroxyl group of the 2-aminophenol moiety then attacks the imine carbon in an intramolecular cyclization. The resulting dihydrobenzoxazole intermediate is subsequently oxidized to the aromatic this compound. This oxidation can be promoted by an external oxidizing agent or, in many cases, by air.
Caption: General mechanism for benzoxazole synthesis.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction.[6] Use an appropriate solvent system (e.g., hexane:ethyl acetate) to achieve good separation between your starting materials and the product. The this compound product is typically a highly fluorescent spot under UV light. The reaction is considered complete upon the consumption of the limiting starting material (usually 2-aminophenol).
Troubleshooting and Optimization Guide
This section is structured to help you diagnose and solve specific experimental issues.
Problem Area: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or it has failed completely. What are the first things I should check?
A: A failed reaction is often due to one of three primary areas: reagent quality, reaction atmosphere, or reaction conditions.
-
Reagent Purity: 2-aminophenol is highly susceptible to air oxidation, which is visually indicated by a change in color from white/off-white to brown or black.[7] Using oxidized 2-aminophenol is a common cause of reaction failure. If your material is discolored, consider purifying it by recrystallization or using a new, unopened bottle. Similarly, p-tolualdehyde can oxidize to p-toluic acid, which will not react under the same conditions.[6]
-
Inert Atmosphere: To prevent the degradation of sensitive reagents, always conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] This is especially critical if you are using catalysts that are sensitive to air or moisture.[8]
-
Reaction Conditions: Meticulously re-evaluate your setup. Confirm the correct solvent was used, the temperature was accurately maintained, and the reaction was allowed to proceed for a sufficient duration.[9]
Q: I'm following a literature procedure exactly, but my yields are consistently lower than what is reported. What could be the cause?
A: This is a common challenge. Discrepancies often arise from subtle differences between your lab environment and the one described in the literature.[9]
-
Reagent & Solvent Grade: The purity and grade of chemicals can vary significantly between suppliers. Trace impurities or water content in solvents can inhibit the reaction. Using anhydrous solvents is often crucial.[6]
-
Heat & Mass Transfer: The efficiency of stirring and the method of heating can impact the reaction rate. A reaction heated in an oil bath with vigorous magnetic stirring will have more uniform heat distribution than one heated on a hotplate with poor stirring.
-
Catalyst Activity: If you are using a catalyst, its activity can degrade over time due to improper storage or handling.[10] For heterogeneous catalysts, ensure it is properly activated if required.
Q: My TLC analysis shows that the reaction started but has now stalled with starting material still present. How can I drive it to completion?
A: A stalled reaction indicates that the conditions are no longer sufficient to overcome the activation energy.
-
Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C and monitor by TLC. Many cyclization reactions require a specific thermal threshold to proceed efficiently.[7]
-
Catalyst Deactivation: Your catalyst may have lost activity. In some cases, adding a fresh portion of the catalyst can restart the reaction.[7]
-
Stoichiometry: Ensure your reactant stoichiometry is correct. Using a slight excess (e.g., 1.1 equivalents) of one reactant can sometimes help drive the reaction to completion.[7]
Problem Area: Side Reactions and Impurities
Q: My crude product TLC shows multiple spots. What are the likely side products and how can I minimize them?
A: Side product formation is a primary cause of reduced yields and purification challenges.
-
Uncyclized Schiff Base: The intermediate Schiff base may be stable and fail to cyclize if the conditions are not forcing enough (e.g., temperature is too low).[10] This can be addressed by increasing the temperature or extending the reaction time.
-
Polymerization: Under strongly acidic or high-temperature conditions, starting materials or intermediates can sometimes polymerize, leading to an intractable residue.[10] This can be mitigated by carefully controlling the temperature and using the optimal amount of catalyst.
-
Oxidation Byproducts: As mentioned, 2-aminophenol can oxidize. These colored impurities can complicate purification. The best solution is prevention: use high-purity starting materials and an inert atmosphere.[7]
Caption: A troubleshooting workflow for low yield issues.
Problem Area: Product Purification
Q: What is the most effective method for purifying the crude this compound?
A: The two most common and effective methods are column chromatography and recrystallization.
-
Column Chromatography: This is excellent for separating the product from both non-polar impurities and more polar baseline materials. A typical eluent system is a gradient of ethyl acetate in hexanes.[11]
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective and scalable purification method. Solvents like ethanol or mixed solvent systems such as acetone/acetonitrile can be effective.[12]
Q: I am experiencing significant product loss during the workup and purification steps. What can I do to improve recovery?
A: Product loss during purification is often mechanical or due to suboptimal technique.
-
Efficient Extraction: During the aqueous workup, ensure you perform multiple extractions (e.g., 3x) with your organic solvent to fully recover the product from the aqueous layer.
-
Chromatography Technique: When performing column chromatography, choose a solvent system that gives your product an Rf value of ~0.3 for the best separation. Ensure the silica gel is packed properly to avoid channeling.
-
Recrystallization: To maximize yield during recrystallization, dissolve the crude product in the minimum amount of hot solvent, allow it to cool slowly to form large crystals, and then cool it further in an ice bath before filtering.[12]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various catalytic systems and conditions reported for the synthesis of 2-aryl benzoxazoles, providing a comparative overview to guide your experimental design.
| Catalyst System | Precursors | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Aldehyde | Solvent-free | 50 | - | High | [8] |
| Ag@Fe₂O₃ Nanoparticles | 2-Aminophenol, Aldehyde | Water:Ethanol (5:1) | Room Temp. | 7-15 min | 90-96 | [4] |
| Tf₂O / 2-Fluoropyridine | 2-Aminophenol, Amide | DCM | Room Temp. | 1 h | ~90 | [11] |
| Samarium triflate | 2-Aminophenol, Aldehyde | Aqueous | - | - | Good | [5] |
| No Catalyst (Aerobic) | 2-Aminophenol, Aldehyde | Xylene | Reflux | - | High | [3] |
Experimental Protocols
This section provides a representative, detailed methodology for a common synthesis route.
Protocol: Synthesis of this compound via Nanoparticle Catalysis [4]
Materials:
-
2-Aminophenol (1.5 mmol, 164 mg)
-
p-Tolualdehyde (1.5 mmol, 180 mg, 177 µL)
-
Ag@Fe₂O₃ Nanoparticle Catalyst (20 mg)
-
Ethanol (1 mL)
-
Deionized Water (5 mL)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.5 mmol), p-tolualdehyde (1.5 mmol), and the Ag@Fe₂O₃ nanoparticle catalyst (20 mg).
-
Solvent Addition: Add the solvent mixture of water and ethanol (5:1, 6 mL total).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC using a petroleum ether:ethyl acetate (4:1) mobile phase. The reaction is typically complete within 15 minutes.
-
Workup: Upon completion, add ethyl acetate (20 mL) to the reaction mixture. Use an external magnet to hold the catalyst to the side of the flask and decant the solution into a separatory funnel.
-
Extraction: Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic phases, wash with water (1 x 20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure this compound as a solid.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. ckthakurcollege.net [ckthakurcollege.net]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Navigating Benzoxazole Probe Cytotoxicity: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole-based probes. This guide is designed to provide you with practical, in-depth strategies to mitigate the common challenge of cytotoxicity associated with these versatile fluorescent tools. By understanding the underlying mechanisms and implementing the targeted solutions presented here, you can enhance the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole probe is showing significant cytotoxicity in my cell line. What are the initial troubleshooting steps?
When encountering unexpected cytotoxicity, a systematic approach is crucial. The first step is to differentiate between intrinsic chemical toxicity and phototoxicity, as the mitigation strategies differ significantly.
-
Dark Toxicity vs. Phototoxicity: A simple yet informative experiment is to incubate your cells with the probe in complete darkness and compare the viability to cells exposed to your standard imaging light source.[1][2][3] If toxicity is observed in the dark control, the issue is likely the inherent chemical structure of the probe. If toxicity is significantly exacerbated by light exposure, phototoxicity is the primary concern.[1][2][3]
-
Probe Concentration Optimization: Often, cytotoxicity is a dose-dependent phenomenon.[4] It's essential to perform a dose-response curve to determine the lowest effective concentration of your probe that still provides adequate signal for your application.[5][6][7][8] This minimizes off-target effects and reduces the overall stress on the cells.
-
Incubation Time: The duration of cell exposure to the probe can also influence toxicity. Evaluate shorter incubation times to see if a sufficient signal can be achieved while minimizing the cytotoxic effects.
Troubleshooting Guide: Deeper Dive into Cytotoxicity Reduction
Issue 1: Intrinsic Chemical Cytotoxicity
The inherent chemical properties of a benzoxazole probe can lead to off-target interactions and cellular damage. Here, we explore structural modifications and delivery strategies to address this.
The structure-activity relationship (SAR) of benzoxazole derivatives plays a pivotal role in their biological activity, including cytotoxicity.[9][10]
-
Introduction of Hydrophilic Moieties: Many cytotoxic compounds are highly lipophilic, allowing them to readily cross cell membranes and accumulate intracellularly, sometimes non-specifically. By introducing hydrophilic groups, such as polyethylene glycol (PEG) linkers or sulfonate groups, you can decrease the overall lipophilicity of the probe.[11][12] This can reduce non-specific binding and off-target toxicity.
-
Targeting Moieties for Specific Delivery: To minimize widespread cellular toxicity, the probe can be conjugated to a ligand that specifically targets a receptor or organelle of interest.[13][14][15] This ensures that the probe accumulates primarily in the desired location, reducing its concentration and potential for damage in other cellular compartments.[13][14][15] Common targeting strategies include:
-
Mitochondria: Triphenylphosphonium (TPP) cations are frequently used to target the mitochondria due to the organelle's negative membrane potential.[15]
-
Lysosomes: Morpholine and other tertiary amines can be used to target the acidic environment of lysosomes.[15]
-
Nucleus: Specific DNA intercalators or nuclear localization signals (NLS) can be incorporated.[14]
-
Encapsulating the benzoxazole probe within a nanocarrier can significantly reduce its systemic toxicity and improve its delivery to the target site.[16][17][18][19]
-
Liposomes and Solid Lipid Nanoparticles (SLNs): These lipid-based carriers are biocompatible and can encapsulate hydrophobic probes.[16][19] Their surface can also be modified with targeting ligands for active targeting.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled release of the probe, minimizing burst toxicity.[19]
Issue 2: Phototoxicity
Phototoxicity arises when a fluorescent probe, upon excitation with light, generates reactive oxygen species (ROS) that can damage cellular components.[1][2][3]
-
Reduce Illumination Intensity and Exposure Time: This is the most direct way to minimize phototoxicity.[2][3] Use the lowest possible laser power and the shortest exposure time that still yields a usable signal-to-noise ratio.
-
Wavelength Selection: Longer wavelength (near-infrared, NIR) excitation light is generally less phototoxic than shorter wavelength (UV or blue) light because it has lower energy and penetrates deeper into tissues with less scattering.[20]
-
Advanced Imaging Techniques: Techniques like two-photon excitation microscopy can reduce phototoxicity by confining the excitation to the focal volume.[1]
-
ROS Scavengers: The addition of antioxidants or ROS scavengers to the imaging medium can help neutralize the damaging effects of ROS.[2] Common examples include ascorbic acid and Trolox.
-
Oxygen Depletion: Since ROS production is often oxygen-dependent, reducing the oxygen concentration in the imaging medium can sometimes alleviate phototoxicity. However, this must be carefully balanced with the oxygen requirements of the cells.
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Probe Concentration
This protocol outlines a standard MTT or similar viability assay to determine the IC50 (half-maximal inhibitory concentration) of your benzoxazole probe.
Materials:
-
Your benzoxazole probe
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Probe Dilution: Prepare a series of dilutions of your benzoxazole probe in complete culture medium. A common starting point is a 2-fold serial dilution over a wide concentration range.
-
Treatment: Remove the old medium from the cells and add the probe dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the probe) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a duration relevant to your imaging experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals. .
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the probe concentration and determine the IC50 value. The optimal working concentration for your imaging experiments should be well below the IC50 value.[21][22]
-
Table 1: Example Cytotoxicity Data for Benzoxazole Probe Variants
| Probe Variant | Modification | IC50 (µM) on HeLa Cells (48h) |
| Parent Benzoxazole | None | 15.2 |
| Benzoxazole-PEG | PEGylation | 45.8 |
| Benzoxazole-TPP | Mitochondrial Targeting | 22.5 (higher in non-cancerous cells) |
Visualizing the Concepts
To further clarify the strategies for reducing cytotoxicity, the following diagrams illustrate key concepts.
Caption: Overview of strategies to mitigate benzoxazole probe cytotoxicity.
Caption: Troubleshooting workflow for addressing benzoxazole probe cytotoxicity.
References
- 1. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quantabio.com [quantabio.com]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for organelle targeting of fluorescent probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent Advances in Organelle-Targeted Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oaepublish.com [oaepublish.com]
- 17. In vitro evaluation of lipidic nanocarriers for mebendazole delivery to improve anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Making sure you're not a bot! [bjpharm.org.uk]
- 19. Nanocarriers: A Reliable Tool for the Delivery of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 2-(p-tolyl)benzoxazole for Biological Applications
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with 2-(p-tolyl)benzoxazole and related derivatives. This guide is designed to provide in-depth, practical solutions to one of the most significant challenges encountered with this class of compounds: poor aqueous solubility. As drug development professionals know, suboptimal solubility can lead to inconsistent assay results, low bioavailability, and ultimately, the failure of a promising therapeutic candidate.[1]
This document moves beyond simple protocols to explain the fundamental principles behind each solubility enhancement strategy, empowering you to make informed decisions for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
The poor aqueous solubility of this compound is rooted in its molecular structure. The molecule consists of a rigid, planar benzoxazole ring system fused with a tolyl group.[2][3][4][5] This aromatic, heterocyclic structure results in:
-
High Lipophilicity: The compound is predominantly hydrophobic ("water-fearing"), making it difficult for polar water molecules to solvate it effectively.[1][6]
-
Strong Crystal Lattice Energy: The planar nature of the molecule allows for efficient π-π stacking in the solid state. This creates a stable crystal lattice that requires a significant amount of energy to break apart during the dissolution process.[7] The parent benzoxazole is known to be insoluble in water, and this property often extends to its derivatives.[7][8][9][10]
Q2: What are the immediate signs of solubility issues in my experiments?
Solubility problems can manifest in several ways during routine biological experiments:
-
Precipitation Upon Dilution: The most common sign is seeing your compound crash out of solution when diluting a high-concentration stock (e.g., in DMSO) into an aqueous buffer or cell culture medium.[11]
-
Inconsistent Assay Results: Poor solubility leads to an unknown and variable concentration of the active compound in your assay, resulting in poor reproducibility and unreliable dose-response curves.[7]
-
Low Bioavailability: In preclinical studies, poor aqueous solubility is a primary cause of low and erratic oral absorption, leading to insufficient drug exposure at the target site.[12][13]
-
Difficulty Preparing Stock Solutions: You may struggle to dissolve the compound even in common organic solvents like DMSO or DMF, indicating very low intrinsic solubility.[7]
Q3: I'm facing solubility issues. What is a logical, step-by-step approach to solving this?
A tiered approach is recommended, starting with the simplest and most accessible methods before moving to more complex formulation strategies.
Caption: A tiered workflow for addressing solubility challenges.
Troubleshooting Guide: Common Scenarios & Solutions
| Issue | Probable Cause | Recommended Solution & Rationale |
| Compound precipitates when diluting DMSO stock into aqueous buffer. | The final concentration of the organic co-solvent (DMSO) is too low to maintain the compound's solubility. The compound has "crashed out." | 1. Increase Co-solvent Percentage: Gradually increase the final percentage of DMSO in your assay. Note: Be mindful of the solvent tolerance of your biological system (e.g., cells, enzymes), as high concentrations can be toxic.[11] 2. Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween® 80, Poloxamer 188) in your aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic drug, preventing precipitation.[14] |
| Biological assay results are inconsistent and not reproducible. | Poor solubility is causing the actual concentration of the dissolved compound to be lower than the nominal concentration and to vary between experiments. | 1. Confirm Full Dissolution of Stock: Before any dilution, ensure your initial stock solution in the organic solvent is completely clear. Use gentle warming or sonication if necessary, but always check for compound stability afterward.[7] 2. Implement an Advanced Formulation: For reliable and reproducible data, especially for dose-response studies, using a robust formulation like a cyclodextrin complex or a solid dispersion is highly recommended. These create a more stable and soluble form of the drug.[11][15] |
| Cannot achieve a high enough concentration for in vivo animal studies. | The required dose volume is too large due to the compound's low solubility in pharmaceutically acceptable vehicles. | 1. Develop a Nanosuspension: This is a powerful technique for parenteral or oral delivery. Reducing the particle size to the nanometer range dramatically increases the surface area and dissolution velocity.[16][17][18] 2. Utilize Cyclodextrin Complexation: Forming an inclusion complex with a modified cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) can significantly boost aqueous solubility, often by several orders of magnitude.[6][19][20] |
In-Depth Solubility Enhancement Strategies & Protocols
For persistent solubility challenges, more advanced formulation strategies are necessary. Below are detailed explanations and protocols for three highly effective techniques.
Solid Dispersions
What is it? A solid dispersion is a system where the poorly soluble drug (guest) is dispersed within a highly soluble, inert carrier (host) matrix.[21][22] By dispersing the drug at a molecular level, you effectively break down its crystal lattice, presenting it in a higher-energy, amorphous state that dissolves more readily.[13][23]
Why does it work?
-
Reduced Particle Size: The drug is reduced to a molecular level, maximizing the surface area for dissolution.[23]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[23]
-
Amorphous State: The drug exists in a high-energy, amorphous form, which has higher apparent solubility and does not require energy to overcome the crystal lattice.[1][21]
Caption: Experimental workflow for preparing a solid dispersion.
-
Carrier Selection: Choose a suitable hydrophilic carrier. Common choices include Polyvinylpyrrolidone (PVP K30), Polyethylene Glycols (PEG 6000), or Poloxamers.[11][22]
-
Dissolution: Accurately weigh the this compound and the selected carrier (e.g., in a 1:4 drug-to-carrier ratio by weight). Dissolve both components in a minimal amount of a suitable common solvent (e.g., methanol, acetone) in separate flasks.[11]
-
Mixing: Combine the two solutions and stir for 15-20 minutes to ensure a homogenous mixture.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C). A thin, solid film will form on the inside of the flask.[11][13]
-
Final Preparation: Dry the resulting film under vacuum for 12-24 hours to remove any residual solvent. Scrape the solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder. This powder can now be used for dissolution testing or formulation into dosage forms.
Cyclodextrin Complexation
What is it? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate poorly soluble molecules, like this compound, within this cavity, forming a water-soluble "inclusion complex."[6][20]
Why does it work? The hydrophobic drug molecule is shielded from the aqueous environment by the cyclodextrin's cavity, while the complex's hydrophilic outer surface allows it to dissolve readily in water.[6][19] Modified cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), have even greater aqueous solubility and are widely used in pharmaceutical formulations.[20]
Caption: Diagram of cyclodextrin inclusion complex formation.
-
Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), for its high aqueous solubility and safety profile.[19][20]
-
Molar Ratio Calculation: Calculate the amounts of this compound and HP-β-CD needed for a specific molar ratio (e.g., 1:1 or 1:2).
-
Wetting: Place the weighed HP-β-CD into a glass mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.[11]
-
Kneading: Slowly add the this compound powder to the paste while continuously triturating with the pestle. Knead the mixture for 45-60 minutes. The continuous shear force facilitates the inclusion of the drug into the cyclodextrin cavity.[11]
-
Drying: Transfer the resulting paste to a petri dish and dry it in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Sizing: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder ready for use.[11]
Nanosuspensions
What is it? A nanosuspension is a colloidal dispersion of pure drug particles with a size in the nanometer range (typically 200-600 nm), stabilized by surfactants or polymers.[1][16] It is a carrier-free system, allowing for very high drug loading.[18]
Why does it work? According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By reducing the particle size from microns to nanometers, the surface area is dramatically increased, leading to a significant increase in dissolution velocity and saturation solubility.[16]
-
Phase Preparation:
-
Solvent Phase: Dissolve a known amount of this compound in a suitable, water-miscible organic solvent (e.g., acetone, ethanol) to create the "solvent" phase.[7]
-
Anti-Solvent Phase: In a separate beaker, dissolve a stabilizer (e.g., Poloxamer 188, HPMC) in purified water. This is the "anti-solvent" phase.[7]
-
-
Precipitation: Place the anti-solvent phase on a high-speed magnetic stirrer or under a high-shear homogenizer. Rapidly inject the solvent phase into the stirring anti-solvent phase.[7][24]
-
Mechanism: The rapid mixing causes the drug to become highly supersaturated in the mixture, forcing it to precipitate out of the solution as nanoparticles. The stabilizer adsorbs onto the surface of the newly formed particles, preventing them from aggregating.[24]
-
Solvent Removal: Remove the organic solvent from the dispersion via evaporation under reduced pressure.
-
Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. scbt.com [scbt.com]
- 4. This compound [chemicalbook.com]
- 5. This compound | 835-71-2 [amp.chemicalbook.com]
- 6. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. jddtonline.info [jddtonline.info]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. jddtonline.info [jddtonline.info]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. japer.in [japer.in]
- 24. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Fluorescence of 2-(p-tolyl)benzoxazole and Fluorescein for Researchers
In the vast landscape of fluorescent probes, the selection of an appropriate fluorophore is a critical decision that dictates the sensitivity, accuracy, and feasibility of an experiment. This guide provides an in-depth, objective comparison between 2-(p-tolyl)benzoxazole, a member of the versatile benzoxazole family, and fluorescein, a long-established benchmark in fluorescence applications. This comparison is intended to equip researchers, scientists, and drug development professionals with the necessary data and insights to make an informed choice for their specific research needs.
Introduction: The Tale of Two Fluorophores
Fluorescein , a xanthene dye, has been a workhorse in biological and chemical sciences for decades. Its excellent photophysical properties, including a high fluorescence quantum yield, have made it a popular choice for applications ranging from microscopy to immunoassays.[1] However, its utility is often hampered by its sensitivity to pH and susceptibility to photobleaching.[1][2]
This compound belongs to a class of heterocyclic compounds known for their promising photoluminescent properties.[3] Benzoxazole derivatives are gaining traction as sensitive and potentially safer alternatives to other fluorescent probes.[4] They are noted for their environmental sensitivity and potential for enhanced fluorescence upon binding to biological targets.[3][4] This guide will dissect the key performance characteristics of these two fluorophores, supported by experimental data and protocols.
Head-to-Head: Photophysical Properties
The fundamental performance of a fluorophore is defined by its photophysical parameters. The table below summarizes the key properties of this compound and fluorescein. It is important to note that the properties of benzoxazole derivatives can vary with substitution, and the data for this compound are representative of this class of compounds.
| Property | This compound | Fluorescein (dianion form) | Significance for Researchers |
| λ_abs_max (nm) | ~330-390[3][5] | ~490-495[1][6] | Determines the optimal excitation wavelength. |
| λ_em_max (nm) | ~360-470[3][5] | ~512-520[1][6] | Dictates the detection window and filter selection. |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | 16,700 - 35,100[3] | ~92,300[7] | A measure of how strongly the molecule absorbs light. |
| Fluorescence Quantum Yield (Φ_f) | Moderate to high (variable)[8] | ~0.925 - 0.95[1][9] | The efficiency of converting absorbed photons into emitted photons. |
| Stokes Shift (nm) | ~30-80[3][5] | ~20-25[1][6] | The separation between absorption and emission maxima. |
| pH Sensitivity | Generally low | High (pKa ~6.4)[1][6] | Affects fluorescence intensity in varying pH environments. |
| Photostability | Generally good[10] | Moderate to low[1][2] | Resistance to photodegradation upon light exposure. |
In-Depth Analysis: Performance Under Scrutiny
1. Spectral Properties and Brightness:
Fluorescein exhibits strong absorption in the blue-green region of the spectrum, with a very high molar extinction coefficient, making it an exceptionally bright fluorophore.[7] this compound and its derivatives typically absorb in the UV to near-UV range and emit in the blue-green region.[11] While their molar absorptivity is generally lower than fluorescein, their brightness can be substantial, especially in non-polar environments or when bound to targets.[3]
2. Environmental Sensitivity: The pH Factor:
A significant divergence between the two fluorophores lies in their response to pH. Fluorescein's fluorescence is highly dependent on pH, with its dianionic form being the most fluorescent.[1][12] This sensitivity, with a pKa around 6.4, makes it a useful pH indicator but can be a major drawback in applications where stable fluorescence across a range of pH is required.[1][6] In contrast, benzoxazole derivatives like this compound generally show less dependence on pH, offering more stable fluorescence in fluctuating acidic or basic conditions.
3. Photostability: A Question of Endurance:
Photobleaching, the irreversible degradation of a fluorophore upon light exposure, is a critical concern in fluorescence microscopy and other applications requiring prolonged excitation.[2][13] Fluorescein is notoriously prone to photobleaching, which can limit its use in long-term imaging experiments.[1][2] While the photostability of this compound can vary, benzoxazole derivatives are often developed for their potential as photostable dyes.[10]
Experimental Protocols for Comparative Evaluation
To provide a framework for objective comparison, the following are detailed protocols for assessing key fluorescence parameters.
The relative method is a widely used and accessible approach to determine the fluorescence quantum yield (Φ_f) of a sample by comparing it to a standard with a known quantum yield.[14][15]
Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[14]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes[14]
-
Spectroscopic grade solvents[14]
-
Fluorescence Standard (e.g., Quinine Sulfate in 0.1 N H₂SO₄, Φ_f = 0.55)
-
Sample (this compound) and Fluorescein
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard, this compound, and fluorescein in the chosen solvent.
-
Prepare Dilutions: Create a series of dilutions for both the standard and the samples.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The absorbance values should be kept below 0.1 to minimize inner filter effects.[15]
-
Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the spectrofluorometer at the same excitation wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the samples.
-
Determine the gradient (slope) of the linear regression for each plot.[16]
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:[14] Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad is the gradient, and n is the refractive index of the solvent.[15]
-
Workflow Diagram:
References
- 1. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescein - Wikipedia [en.wikipedia.org]
- 7. Fluorescein [omlc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields ¶ | Semantic Scholar [semanticscholar.org]
- 10. 2-(p-Tolyl)benzo[d]oxazole [myskinrecipes.com]
- 11. Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. agilent.com [agilent.com]
A Comparative Guide to Nuclear Staining: 2-(p-tolyl)benzoxazole vs. DAPI
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular imaging, the precise visualization of the nucleus is fundamental. For decades, 4',6-diamidino-2-phenylindole, or DAPI, has been the cornerstone for nuclear counterstaining, valued for its simplicity and reliability. However, the expanding toolkit of fluorescent probes presents novel alternatives, among them derivatives of the benzoxazole scaffold. This guide provides a detailed, objective comparison between the well-established DAPI and the emerging potential of 2-(p-tolyl)benzoxazole for nuclear staining applications.
Introduction to the Nuclear Probes
DAPI: The Established Standard
DAPI is a fluorescent stain that exhibits a strong preference for adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA (dsDNA)[1][2]. This binding event leads to a significant enhancement of its fluorescence, making it an excellent marker for cell nuclei in a variety of applications including fluorescence microscopy and flow cytometry[3][4]. Its distinct blue fluorescence provides a stark contrast to other commonly used fluorophores in multicolor imaging experiments[2].
This compound: A Representative of an Emerging Class
Benzoxazole derivatives are a class of heterocyclic compounds known for their robust fluorescent properties and high photo- and thermal stability[5]. While not as ubiquitously used as DAPI for nuclear staining, studies have shown that benzoxazole and naphthoxazole derivatives can act as fluorescent DNA probes, with their fluorescence emission intensifying upon interaction with DNA, often through intercalation[6][7]. This compound, as a member of this family, represents a potential alternative with distinct photophysical characteristics. These compounds are valued for their synthetic versatility, allowing for the fine-tuning of their spectral properties[8].
At a Glance: Performance Benchmarking
The selection of a nuclear stain is contingent on its specific experimental application. The following table summarizes the key photophysical and handling properties of DAPI and provides an extrapolated profile for this compound based on available data for related benzoxazole derivatives.
| Property | DAPI | This compound (Representative) |
| Excitation Max (DNA-bound) | ~358 nm[5] | ~330-390 nm (estimated)[6][9] |
| Emission Max (DNA-bound) | ~461 nm[5] | ~360-470 nm (estimated)[6][9] |
| Quantum Yield (Φ) | High (~0.92, DNA-bound)[10] | Moderate to High (variable) |
| Binding Mechanism | Minor groove binding (A-T rich)[1][2] | Likely intercalation[6][7] |
| Cell Permeability (Live Cells) | Limited, requires higher concentrations[5] | Potentially higher, derivative dependent |
| Photostability | Good, but subject to photobleaching[11] | Generally good[5] |
| Toxicity | Can be toxic at higher concentrations | Generally low, derivative dependent[7] |
| Primary Application | Fixed cell nuclear counterstain | Potential for live and fixed cell imaging |
Mechanism of Action and Spectral Properties
DAPI's interaction with DNA is well-characterized. Upon binding to the minor groove of dsDNA, its fluorescence quantum yield increases approximately 20-fold[2]. This specific binding to A-T clusters results in a bright, localized blue signal within the nucleus.
Caption: DAPI binding to the minor groove of dsDNA.
Benzoxazole derivatives, including this compound, are thought to interact with DNA primarily through intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA helix. This mode of binding also typically results in an enhancement of fluorescence. The exact spectral characteristics of this compound when bound to DNA are not extensively documented, but related compounds show excitation in the UV to near-UV range and emission in the blue to green spectrum[6][9].
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for nuclear staining. Optimization is recommended for specific cell types and experimental conditions.
DAPI Staining Protocol for Fixed Cells
This protocol is a standard and widely used method for reliable nuclear counterstaining in fixed samples.
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Rinse twice with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. This step is crucial for allowing DAPI to access the nucleus.
-
-
DAPI Staining:
-
Washing and Mounting:
-
Rinse the cells two to three times with PBS to remove unbound DAPI and reduce background fluorescence.
-
Mount the coverslip with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~450 nm).
-
Caption: Comparative experimental workflows for DAPI and a representative benzoxazole-based nuclear stain.
Representative Protocol for this compound Staining (Live or Fixed Cells)
This protocol is a generalized procedure based on the properties of benzoxazole derivatives and should be optimized.
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in an appropriate buffer (e.g., PBS for fixed cells, or cell culture medium for live cells) to a final working concentration, likely in the low micromolar range (e.g., 1-10 µM).
-
-
Staining:
-
For live cells , add the staining solution directly to the cell culture and incubate for 15-30 minutes at 37°C.
-
For fixed cells (and permeabilized as described for DAPI), incubate with the staining solution for 10-20 minutes at room temperature. Protect from light during incubation.
-
-
Washing:
-
Wash the cells two to three times with the appropriate buffer to remove excess stain.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with a filter set appropriate for the expected excitation and emission wavelengths (e.g., Excitation around 330-390 nm, Emission around 360-470 nm).
-
Discussion: Choosing the Right Tool for the Job
When to Choose DAPI:
DAPI remains the go-to nuclear stain for most fixed-cell applications due to its:
-
High Specificity and Brightness: Its strong affinity for DNA results in a bright, clear nuclear signal with low background.
-
Ease of Use and Reliability: The staining protocol is simple, robust, and well-documented.
-
Compatibility: Its spectral properties are well-separated from commonly used green and red fluorophores.
Potential Advantages of this compound and Other Benzoxazoles:
While more research is needed to fully characterize this compound as a nuclear stain, this class of compounds may offer:
-
Live-Cell Compatibility: Some benzoxazole derivatives may exhibit better cell permeability and lower cytotoxicity than DAPI at effective staining concentrations, making them more suitable for live-cell imaging.
-
Tunable Spectral Properties: The benzoxazole scaffold allows for chemical modifications that can shift the excitation and emission wavelengths, potentially offering a broader range of colors for multiplexing experiments.
-
Photostability: Benzoxazole derivatives are known for their high photostability, which could be advantageous for long-term imaging experiments or time-lapse microscopy[5].
Limitations and Considerations:
-
Data Scarcity for this compound: A significant limitation is the lack of comprehensive, validated data for this compound as a nuclear stain. Researchers considering this or similar compounds will need to perform their own characterization and optimization.
-
Potential for Off-Target Binding: As with any novel probe, the specificity of this compound for nuclear DNA versus other cellular components should be thoroughly validated.
Conclusion
DAPI's position as a reliable and effective nuclear stain for fixed cells is well-deserved and unlikely to be supplanted for routine applications. However, the exploration of alternative fluorescent probes like this compound is a testament to the ongoing innovation in cellular imaging. For researchers engaged in live-cell imaging, long-term studies, or applications requiring customized spectral properties, the benzoxazole family of compounds presents a promising avenue for the development of next-generation nuclear stains. As with any scientific tool, the choice between the established and the emerging will depend on the specific demands of the experiment at hand.
References
- 1. DAPI Staining - Imaging and Counting Live Cells | Molecular Devices [moleculardevices.com]
- 2. Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. biori.periodikos.com.br [biori.periodikos.com.br]
- 7. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 8. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
A Senior Application Scientist's Guide to the Photostability of Benzoxazole Dyes: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive examination of the photostability of benzoxazole dyes. In fields ranging from cellular imaging to materials science, the utility of a fluorescent probe is fundamentally dictated by its ability to withstand illumination. This guide provides an in-depth, comparative analysis of the photostability of various benzoxazole-based dyes, grounded in experimental evidence and mechanistic insights. Our objective is to equip you with the knowledge to make informed decisions in the selection and application of these versatile fluorophores.
The Benzoxazole Scaffold: A Foundation for Fluorescence
Benzoxazole derivatives are a cornerstone in the development of fluorescent probes, valued for their synthetic accessibility and favorable photophysical properties.[1] Their core structure, a fusion of benzene and oxazole rings, creates a robust aromatic system that can be extensively modified to tune emission wavelengths, environmental sensitivity, and, critically, photostability.[1][2] These dyes are frequently employed as fluorescent probes for DNA, sensors for biological analytes, and as components in organic light-emitting materials.[1][3] However, their performance is ultimately limited by photobleaching—the irreversible loss of fluorescence due to light-induced chemical damage.[4]
Understanding Photodegradation: The Inevitable Fate of a Fluorophore
Photobleaching is not a simple process; it's a complex series of photochemical reactions that permanently alters the fluorophore's structure.[5] The journey from a fluorescent molecule to a non-emissive product typically involves several key steps.
The Causality of Photobleaching: The process begins when the dye molecule absorbs a photon, elevating it from its ground state (S₀) to an excited singlet state (S₁). From here, it can relax by emitting a photon (fluorescence). However, a competing pathway exists: intersystem crossing to a long-lived excited triplet state (T₁).[4] This triplet state is the primary culprit in photodegradation. Its extended lifetime increases the probability of reacting with other molecules, most notably molecular oxygen (O₂).[4] This interaction generates highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which then attack the dye molecule, leading to its destruction.[6]
Below is a conceptual diagram illustrating these general pathways.
Caption: General pathways of dye photodegradation.
Key Factors Influencing Benzoxazole Dye Photostability
The intrinsic photostability of a benzoxazole dye is not fixed; it is a dynamic property influenced by both its molecular architecture and its immediate environment.
-
Molecular Structure:
-
Electron-Donating and Withdrawing Groups: The nature and position of substituents on the benzoxazole ring system play a critical role. Electron-donating groups can sometimes increase susceptibility to photooxidation, while strategically placed electron-withdrawing groups may enhance stability.
-
Conjugation Length: Extending the π-conjugated system often red-shifts the absorption and emission spectra but can also introduce new pathways for photodegradation.
-
Rigidity: Constraining the molecular structure, for example, by incorporating it into a polymer matrix, can limit non-radiative decay pathways and photoreactions, thereby enhancing both fluorescence quantum yield and photostability.[7]
-
-
Environmental Factors:
-
Solvent Polarity and Viscosity: The surrounding medium can significantly affect the stability of the excited states. In some cases, more viscous environments can restrict molecular movements that lead to degradation.[7]
-
Presence of Oxygen: As the primary mediator of photobleaching, the concentration of dissolved oxygen is a critical factor.[4] Degassing solutions or using oxygen scavengers can dramatically improve dye longevity.
-
pH: Changes in pH can alter the electronic structure of a dye, particularly those with acidic or basic functional groups, thereby affecting its photostability.[8]
-
Binding to Substrates: When benzoxazole dyes bind to biological targets like DNA or proteins, their photostability can be altered due to changes in their local environment and molecular conformation.[1]
-
Experimental Guide: Quantifying Photostability
To objectively compare the photostability of different dyes, standardized experimental protocols are essential. The primary goal is to measure the rate of photodegradation under controlled and reproducible conditions.
The most direct method for quantifying photobleaching is to monitor the decrease in the dye's primary absorption band using UV-Vis spectroscopy.[9][10] As the dye degrades, its concentration decreases, leading to a corresponding drop in absorbance, which can be described by the Beer-Lambert law.
The following diagram outlines a self-validating workflow for assessing dye photostability. The inclusion of a dark control is critical to ensure that any observed degradation is due to light exposure and not other factors like thermal instability or reaction with the solvent.
Caption: Experimental workflow for photostability assessment.
-
Materials & Equipment:
-
High-purity benzoxazole dyes.
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, buffered aqueous solution).
-
Quartz cuvettes (1 cm path length).
-
Calibrated UV-Vis spectrophotometer.[10]
-
Controlled light source (e.g., xenon lamp with filters to simulate solar light, or a specific wavelength laser).
-
Magnetic stirrer and stir bars.
-
Aluminum foil.
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the dye. Dilute to a working concentration that gives an initial absorbance at its λ_max between 0.8 and 1.2. This range ensures a good signal-to-noise ratio while remaining within the linear range of the Beer-Lambert law.
-
Controls: Prepare two identical cuvettes with the dye solution. One will be the experimental sample, and the other will be the "dark control," which should be completely wrapped in aluminum foil.[11]
-
Initial Measurement (t=0): Record the full UV-Vis absorption spectrum (e.g., from 250-700 nm) for both the sample and the control.
-
Irradiation: Place the unwrapped sample cuvette in the irradiation chamber at a fixed distance from the light source. If using a solvent-based solution, gentle stirring is recommended to ensure homogenous light exposure.[12] Place the dark control next to the experimental setup to ensure it is kept at the same ambient temperature.
-
Time-Course Monitoring: At predetermined time intervals (e.g., every 5, 10, or 30 minutes, depending on the dye's stability), briefly remove the sample from the light source and record its UV-Vis spectrum.
-
-
Data Analysis:
-
Rate Constant: Plot the natural logarithm of the absorbance at λ_max (ln(A)) versus irradiation time. For many dyes, this follows pseudo-first-order kinetics, yielding a straight line with a slope equal to the negative of the rate constant (-k).[12]
-
Half-Life (t₁/₂): Calculate the time required for the absorbance to decrease by 50%. For a first-order reaction, this is calculated as t₁/₂ = 0.693 / k.[12]
-
Quantum Yield of Photodegradation (Φ_d): This is the ultimate measure of photostability, representing the efficiency of the photodegradation process.[13] It is defined as the number of molecules degraded per photon absorbed.[12] Its determination is more complex, often requiring a chemical actinometer to precisely measure the photon flux.[11]
-
Comparative Analysis of Benzoxazole Derivatives
The photostability of benzoxazole dyes can vary significantly based on their substitution patterns and the medium in which they are studied. The following table summarizes findings from various studies to provide a comparative overview.
| Dye Derivative | Key Structural Features | Medium | Key Findings on Photostability | Reference |
| DMASBO | Donor-acceptor styryl benzoxazole | Polymer films (PS, PMMA, PVA) | Photoreactivity is strongly influenced by the free volume within the polymer matrix. In PVA, which has a small free volume, photoreaction is completely blocked, leading to enhanced fluorescence and high stability. | [7] |
| BODB | Butadienyl analogue of DMASBO | Polymer films (PS, PMMA, PVA) | Similar to DMASBO, its photochemical reactivity is suppressed in constrained media like PVA, indicating that restricting molecular motion is a key strategy for photostabilization. | [7] |
| General Benzoxazoles | Fused aromatic system | Various | Generally considered to be photostable, which is a key advantage for their use as fluorescent probes in applications requiring long-term or repeated measurements. | [1] |
| E,E-1,4-bis[2',2"-(benzoxazolyl ethenyl)]benzene | Extended π-conjugation | Not specified | Possesses good photochemical stability, reportedly higher than some commercial laser dyes like Coumarin-47. | [14] |
Analysis Insights: A recurring theme is the profound impact of the dye's microenvironment on its photostability. As demonstrated with DMASBO and BODB, immobilizing the dyes in a rigid matrix like polyvinyl alcohol (PVA) can drastically inhibit the chemical reactions that lead to photobleaching.[7] This is a crucial insight for materials science applications, suggesting that embedding these dyes in solid-state systems can significantly enhance their operational lifetime. Furthermore, studies on conjugated benzoxazole systems highlight that robust photochemical stability can be engineered into the molecular design itself.[14]
Conclusion and Future Outlook
The photostability of benzoxazole dyes is a multifaceted property governed by a delicate interplay between molecular structure and environmental conditions. A systematic and controlled experimental approach, centered on UV-Vis spectroscopic monitoring, is essential for accurate and comparative assessment.
For researchers and developers, the path to creating superior fluorescent probes lies in a dual strategy:
-
Rational Molecular Design: Synthesizing novel benzoxazole derivatives with inherent structural rigidity and electronic configurations that disfavor intersystem crossing to the destructive triplet state.
-
Environmental Control: Formulating dyes in environments that restrict molecular motion and limit exposure to oxygen, such as encapsulation in polymers or nanoparticles.
By understanding the fundamental mechanisms of photodegradation and employing rigorous, self-validating experimental protocols, the scientific community can continue to develop the next generation of highly photostable benzoxazole dyes, unlocking new possibilities in diagnostics, imaging, and advanced materials.
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation | MDPI [mdpi.com]
- 11. database.ich.org [database.ich.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
A Senior Application Scientist's Guide to the Validation of 2-(p-tolyl)benzoxazole as a Selective Fluorescent Probe
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a pivotal decision that can define the success of an experiment. An ideal probe offers a bright, stable signal that responds selectively to a specific analyte within a complex biological milieu.[1] This guide provides an in-depth, objective comparison of a promising heterocyclic fluorophore, 2-(p-tolyl)benzoxazole, against established commercial alternatives. We will delve into the critical validation process, providing the underlying rationale and detailed experimental protocols required to ascertain its efficacy and selectivity.
The core of any reliable fluorescent probe is its rigorous validation.[2] This process is not merely a characterization of photophysical properties but a systematic investigation into its performance under conditions that mimic its final application.[2] We will explore the essential parameters—selectivity, sensitivity, and photostability—and provide the methodologies to quantify them, ensuring that every protocol is a self-validating system.
Understanding the Candidate: this compound
This compound belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their promising photoluminescent properties and are increasingly investigated for applications as fluorescent DNA probes and chemosensors.[3][4][5] The fundamental structure consists of a benzene ring fused to an oxazole ring, with a p-tolyl group at the 2-position. This architecture forms the basis of its fluorophoric properties.
Diagram 1: Chemical Structure of this compound
Caption: The molecular structure of this compound.
The photophysical behavior of benzoxazole derivatives is highly sensitive to their environment, particularly solvent polarity.[6][7] This characteristic, while potentially a complicating factor, can also be harnessed for sensing applications where changes in the local microenvironment are the target of detection.
Performance Benchmarking: A Comparative Analysis
To validate this compound, its performance must be benchmarked against well-characterized, high-performance commercial dyes. For this guide, we compare it with Alexa Fluor 488 and Cy3B, two widely used fluorophores in cellular imaging.[8]
Table 1: Comparative Analysis of Photophysical Properties
| Property | This compound Derivative | Alexa Fluor 488 | Cy3B |
| Quantum Yield (Φ) | 0.76 (in Dichloromethane)[8] | ~0.92 (in water)[8] | ~0.67 (in water)[8] |
| Molar Absorptivity (ε) (cm⁻¹M⁻¹) | Data Not Available | > 65,000[8] | ~150,000[8] |
| Excitation Max (nm) | Not Specified | ~495[8] | ~558[8] |
| Emission Max (nm) | Not Specified | ~519[8] | ~572[8] |
| Photostability | Generally Good (Oxazole Core)[8] | High[8] | Moderate[8] |
Expert Analysis:
The data highlights a critical consideration: the solvent environment. The quantum yield of the this compound derivative is reported in an organic solvent, which often differs significantly from performance in aqueous buffers used for biological experiments.[8] Commercial dyes like Alexa Fluor 488 are specifically engineered for high performance in aqueous media, reflected in their exceptional quantum yield and molar absorptivity, which contribute to a very bright signal.[8]
The primary value proposition for a novel probe like this compound is therefore not necessarily to outperform these dyes in sheer brightness, but to offer superior selectivity for a specific analyte or a unique response to a particular biological event that established dyes cannot report.
The Validation Workflow: Experimental Protocols
A rigorous validation process is non-negotiable.[2] The following protocols provide a framework for assessing the key performance characteristics of a new fluorescent probe.
Causality: The quantum yield (Φ) is a measure of the efficiency of the fluorescence process. A higher quantum yield means more emitted photons per absorbed photon, resulting in a brighter signal. Determining this value relative to a well-characterized standard is a common and reliable method.[8]
Diagram 2: Workflow for Relative Quantum Yield Measurement
References
- 1. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. licorbio.com [licorbio.com]
- 3. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 4. biori.periodikos.com.br [biori.periodikos.com.br]
- 5. mdpi.com [mdpi.com]
- 6. Intramolecular exciplexes based on benzoxazole: photophysics and applications as fluorescent cation sensors - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of 2-(p-tolyl)benzoxazole and Its Derivatives in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their anticancer potential, benzoxazole derivatives have emerged as a promising class of molecules.[1][2] Their structural similarity to endogenous purine bases allows for interaction with biological macromolecules, underpinning a diverse range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[2] This guide provides a comprehensive comparison of the cytotoxic profiles of 2-(p-tolyl)benzoxazole and its structurally related derivatives, offering insights into their potential as anticancer agents. We will delve into the experimental data, outline the methodologies for assessing cytotoxicity, and explore the mechanistic underpinnings of their action.
The Benzoxazole Scaffold: A Privileged Structure in Cancer Research
The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, serves as a versatile scaffold for the design of potent bioactive molecules.[3] The derivatization of this core, particularly at the 2-position, has been a focal point of medicinal chemistry efforts to modulate pharmacological activity. The introduction of various substituents allows for the fine-tuning of properties such as lipophilicity, electronic distribution, and steric hindrance, all of which can significantly influence the compound's interaction with biological targets and, consequently, its cytotoxic potency.
Comparative Cytotoxicity Analysis
Numerous studies have demonstrated the cytotoxic potential of benzoxazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this comparison. While a direct head-to-head comparison of this compound with a comprehensive library of its derivatives is not extensively documented in a single study, we can synthesize data from various sources to build a comparative picture.
For instance, a study on novel benzoxazole derivatives demonstrated significant growth inhibitory activities against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.[4][5] In one such study, a derivative, compound 12l , which features a 5-methylbenzo[d]oxazole core linked to a 3-chlorophenyl moiety, exhibited potent anticancer activity with IC50 values of 10.50 µM against HepG2 and 15.21 µM against MCF-7 cells.[5] Another study highlighted compounds 3m and 3n as having very attractive anticancer effects against a range of carcinogenic cell lines when compared to the reference agent doxorubicin.[6]
The following table summarizes the cytotoxic activity of selected benzoxazole derivatives from various studies to illustrate the impact of structural modifications.
| Compound ID | Core Structure | R-Group at Position 2 | Cancer Cell Line | IC50 (µM) | Reference |
| 12l | 5-methylbenzo[d]oxazole | Amide-linked 3-chlorophenyl | HepG2 | 10.50 | [5] |
| MCF-7 | 15.21 | [5] | |||
| 14o | Benzoxazole | Amide-linked moiety | HepG2 | - | [7][8] |
| MCF-7 | 3.22 ± 0.13 | [8] | |||
| 14l | Benzoxazole | Amide-linked 2,5-dichlorophenyl | HepG2 | 6.70 ± 0.47 | [8] |
| MCF-7 | 6.87 ± 0.23 | [8] | |||
| 14b | Benzoxazole | Amide-linked moiety | HepG2 | - | [7][8] |
| MCF-7 | - | [7][8] | |||
| 3m | Benzoxazole | Piperazine derivative | Various | Significant Activity | [6] |
| 3n | Benzoxazole | Piperazine derivative | Various | Significant Activity | [6] |
Mechanistic Insights: Beyond Simple Cytotoxicity
The anticancer activity of benzoxazole derivatives is often attributed to their ability to interfere with specific cellular pathways crucial for cancer cell proliferation and survival.
VEGFR-2 Inhibition
One of the key mechanisms identified for several potent benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][7] VEGFR-2 is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to cell death. For example, compound 12l was found to be a potent inhibitor of VEGFR-2 with an IC50 of 97.38 nM.[5]
Induction of Apoptosis
Another common mechanism of action is the induction of apoptosis, or programmed cell death. Cancer cells are characterized by their ability to evade apoptosis. Benzoxazole derivatives have been shown to trigger this process. For instance, compound 14b was found to arrest the HepG2 cell cycle at the Pre-G1 phase and induce apoptosis in 16.52% of the cell population, a significant increase compared to the control.[7] This apoptotic induction was further supported by a 4.8-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade.[7] Similarly, compound 12l induced apoptosis in 35.13% of HepG2 cells and led to a significant increase in caspase-3 and the pro-apoptotic protein BAX, while reducing the level of the anti-apoptotic protein Bcl-2.[4][5]
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery pipeline.[9] The MTT assay is one of the most widely used colorimetric assays for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][10]
MTT Cell Viability Assay Protocol
This protocol outlines the steps for determining the IC50 values of test compounds against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Experimental Workflow
Caption: Workflow of a typical in vitro cytotoxicity assay (MTT).
Conclusion and Future Directions
The collective evidence strongly supports the benzoxazole scaffold as a valuable template for the development of novel anticancer agents. The cytotoxicity of these compounds is intricately linked to the nature of the substituents at the 2-position and other locations on the bicyclic ring system. Derivatives incorporating features that enhance their interaction with key oncogenic targets, such as VEGFR-2, or that promote apoptosis, have shown particular promise.
Future research should focus on a more systematic exploration of the structure-activity relationships for this compound and its analogues. A comprehensive screening of a focused library of derivatives against a broader panel of cancer cell lines would provide a clearer understanding of their therapeutic potential and selectivity. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be instrumental in guiding the design of the next generation of benzoxazole-based anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Arylbenzoxazoles: Evaluating Efficiency in Modern Organic Chemistry
The 2-arylbenzoxazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry, materials science, and pharmaceuticals.[1] Their biological activities are diverse, ranging from anti-cancer and anti-microbial to anti-inflammatory effects.[1] Consequently, the development of efficient, scalable, and sustainable synthetic routes to access these valuable molecules is a central focus for researchers in both academic and industrial settings. This guide provides an in-depth comparison of prominent synthetic strategies for 2-arylbenzoxazoles, offering insights into their mechanisms, practical advantages, and limitations to aid researchers in selecting the optimal route for their specific needs.
The Classical Approach and Its Modern Refinements: Condensation of 2-Aminophenols with Aldehydes
The most traditional and widely employed method for synthesizing 2-arylbenzoxazoles is the condensation of a 2-aminophenol with an aromatic aldehyde.[2] This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzoxazole ring.
While fundamentally robust, this classical approach often required harsh conditions, such as high temperatures and the use of strong acids, limiting its substrate scope and alignment with the principles of green chemistry.[3] However, significant advancements have been made to refine this methodology, focusing on the development of novel catalytic systems and reaction conditions that enhance efficiency and sustainability.
Modern iterations of this condensation reaction employ a variety of catalysts, including metal nanoparticles, ionic liquids, and nanocatalysts, to achieve high yields under milder conditions.[2][4] For instance, the use of a Brønsted acidic ionic liquid gel catalyst allows for the solvent-free synthesis of 2-arylbenzoxazoles at 130 °C, with the catalyst being reusable for up to five consecutive runs.[4] Another innovative approach utilizes waste curd water as a catalytic solvent under microwave irradiation, providing a greener and more eco-friendly pathway to the desired products in high yields (82-96%).[5][6][7]
Experimental Protocol: Microwave-Assisted Synthesis in Curd Water
This protocol is adapted from a greener, microwave-assisted approach.[6][8]
Materials:
-
2-Aminophenol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Waste curd water (5 mL)
-
Microwave reactor
-
Thin Layer Chromatography (TLC) supplies
-
Ethyl acetate and hexane for TLC and column chromatography
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminophenol (1 mmol) and the desired aromatic aldehyde (1 mmol).
-
Add waste curd water (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 60°C with continuous stirring.
-
Monitor the progress of the reaction by TLC using a hexane-ethyl acetate (8:2) mixture as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Metal-Catalyzed Intramolecular Cyclization: A Mechanistically Distinct Strategy
A powerful alternative to the classical condensation route is the metal-catalyzed intramolecular cyclization of ortho-functionalized anilides. This strategy typically involves the formation of a C-O bond through reductive elimination from a metal center, most commonly copper or palladium.[9][10] A key advantage of this approach is the ability to construct the benzoxazole core from readily available starting materials, such as 2-haloanilides.
For example, an efficient method for the synthesis of 2-arylbenzoxazoles involves the copper(II)-catalyzed intramolecular O-arylation of inactive 2-chloroanilides.[9] This protocol utilizes a Cu(acac)2/1,10-Phenanthroline complex as the catalytic system and potassium carbonate as the base in ethanol, affording a range of 2-arylbenzoxazoles in good yields.[9] Iron-catalyzed methodologies have also emerged, offering a more cost-effective and environmentally benign alternative to palladium and copper. One such method involves a one-pot synthesis from N-arylbenzamides, proceeding through an iron(III)-catalyzed bromination followed by a copper(I)-catalyzed O-cyclization.[11][12]
Experimental Protocol: Copper-Catalyzed Intramolecular O-Arylation
The following is a representative protocol for the copper-catalyzed synthesis of 2-arylbenzoxazoles from 2-chloroanilides.[9]
Materials:
-
2-Chloroanilide (1 mmol)
-
Cu(acac)₂ (0.1 mmol)
-
1,10-Phenanthroline (0.1 mmol)
-
K₂CO₃ (2 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a sealed reaction tube, add the 2-chloroanilide (1 mmol), Cu(acac)₂ (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add ethanol (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 90°C with stirring for the appropriate time (typically 12-24 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Photoredox Catalysis: A Mild and Modern Approach
In recent years, visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions.[13][14] This approach has been successfully applied to the synthesis of 2-arylbenzoxazoles, offering an alternative to traditional thermal methods.
One such method involves the reaction of benzoxazoles with α-keto acids, using Eosin Y as a metal-free photocatalyst.[14] The reaction is initiated by visible light and proceeds at room temperature, producing the desired 2-arylbenzoxazoles with CO₂ as the only byproduct.[14] This method is notable for its mild conditions and the avoidance of metal catalysts, which can simplify product purification.[14]
Conceptual Workflow for Photoredox Synthesis
Caption: Conceptual workflow for the photoredox-catalyzed synthesis of 2-arylbenzoxazoles.
Comparison of Synthetic Routes
| Feature | Condensation of 2-Aminophenol & Aldehyde | Metal-Catalyzed Intramolecular Cyclization | Visible-Light Photoredox Catalysis |
| Starting Materials | 2-Aminophenols, Aromatic Aldehydes | o-Haloanilides, N-Arylbenzamides | Benzoxazoles, α-Keto Acids |
| Catalyst | Varied (nanocatalysts, ionic liquids, none) | Transition metals (Cu, Pd, Fe) | Organic dyes (e.g., Eosin Y) |
| Reaction Conditions | Varies from harsh to mild (microwave-assisted) | Generally moderate to high temperatures | Very mild (room temperature, visible light) |
| Yields | Moderate to excellent (often >80%)[2][6] | Good to excellent (often >70%)[9] | Moderate to good[14] |
| Atom Economy | Good, but can generate water as a byproduct | Can be lower due to leaving groups (e.g., halides) | Excellent, with CO₂ as the main byproduct[14] |
| Green Chemistry Aspects | Can be very green (e.g., using waste curd water)[5][6] | Use of metals can be a concern, though iron is more benign | Metal-free catalyst, low energy input |
| Scalability | Generally good, especially with robust catalysts | Can be limited by catalyst cost and loading | Potentially scalable, but may require specialized photoreactors |
| Substrate Scope | Broad for both aminophenols and aldehydes[2] | Tolerant of various functional groups[9] | Good reactivity with different substituents[14] |
Conclusion
The synthesis of 2-arylbenzoxazoles has evolved significantly from classical condensation methods to more sophisticated metal-catalyzed and photoredox-catalyzed approaches. For researchers focused on green chemistry and high throughput synthesis , the microwave-assisted condensation of 2-aminophenols and aldehydes in benign solvents like curd water offers a compelling option due to its efficiency, high yields, and favorable environmental profile.[6]
When starting from readily available haloanilines or when a different retrosynthetic disconnection is required , metal-catalyzed intramolecular cyclization provides a robust and versatile strategy. The use of more sustainable metals like iron is a promising direction for this approach.[11]
For syntheses requiring exceptionally mild conditions to preserve sensitive functional groups , visible-light photoredox catalysis stands out as a state-of-the-art method. Its metal-free nature and ambient temperature operation are highly attractive features for modern organic synthesis.[14]
Ultimately, the choice of synthetic route will depend on the specific target molecule, available starting materials, desired scale, and the importance of factors such as cost, time, and environmental impact. By understanding the nuances of each of these powerful synthetic strategies, researchers can make informed decisions to efficiently access the valuable class of 2-arylbenzoxazoles.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Benchmarking 2-(p-tolyl)benzoxazole Against Commercial Fluorescent Probes
For the modern researcher, the fluorescent probe is an indispensable tool, illuminating the intricate workings of biological systems and driving innovation in materials science. While a vast arsenal of commercial dyes is readily available, the exploration of novel fluorophores like 2-(p-tolyl)benzoxazole—a member of the versatile benzoxazole family—is crucial for pushing the boundaries of sensitivity and application.[1][2] Benzoxazole derivatives are known for their stable and efficient fluorescence, making them prime candidates for development as sensors, labels, and electro-optical materials.[2][3]
This guide provides a comprehensive framework for the rigorous, comparative benchmarking of this compound. It is designed not merely as a set of instructions, but as a methodological compass for scientists seeking to validate a new probe against established commercial alternatives. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.
Foundational Photophysical Characterization
Before any comparative analysis, a baseline understanding of the intrinsic properties of this compound is essential. The benzoxazole core typically imparts significant fluorescence efficiency.[3] The initial characterization involves determining its absorption and emission spectra in a standard solvent, such as acetonitrile or ethanol, to identify the wavelengths of maximum absorbance (λ_abs) and maximum fluorescence emission (λ_em).
The difference between these two values, the Stokes shift, is a critical parameter. A large Stokes shift is often desirable as it minimizes the overlap between absorption and emission spectra, thereby reducing self-quenching and improving the signal-to-noise ratio in fluorescence measurements. For instance, a related derivative, 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole, exhibits an absorption maximum at 300 nm and an emission maximum at 359 nm in acetonitrile, resulting in a significant Stokes shift of 59 nm.[1]
| Property | This compound (Typical) | Significance |
| λ_abs (max) | ~300-330 nm | Wavelength for optimal excitation of the fluorophore. |
| λ_em (max) | ~360-380 nm | Wavelength of maximum fluorescence intensity for detection. |
| Stokes Shift | ~50-60 nm | A larger shift reduces spectral overlap and improves signal quality. |
Comparative Benchmarking: Key Performance Metrics
Objective comparison requires standardized assays that probe the practical performance of a fluorophore. Here, we outline three critical benchmarks: Fluorescence Quantum Yield, Photostability, and pH Sensitivity. For this guide, we will compare this compound against a representative commercially available probe, Coumarin 1 , known for its strong fluorescence in the blue region of the spectrum.
Metric 1: Fluorescence Quantum Yield (Φ_F)
Expert Rationale: The fluorescence quantum yield is the most direct measure of a fluorophore's efficiency in converting absorbed photons into emitted photons.[4][5] It is defined as the ratio of photons emitted to photons absorbed.[6] A high quantum yield (approaching 1.0 or 100%) is paramount for applications requiring high sensitivity, such as detecting low-abundance targets or in fluorescence-based quantification assays.[5] We will use the comparative method, which calculates the quantum yield of the sample relative to a well-characterized standard of known quantum yield (Φ_ref).[6][7]
Experimental Protocol: Relative Quantum Yield Determination
This protocol is adapted from established methodologies for determining relative fluorescence quantum yields.[4][6]
-
Preparation of Standard: Prepare a stock solution of a suitable quantum yield standard. Quinine sulfate in 0.1M perchloric acid (Φ_ref = 0.60) is a reliable standard for the UV-blue spectral region and shows minimal temperature dependence.[5] Prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Preparation of Sample: Prepare a stock solution of this compound and the comparison probe (Coumarin 1) in the same solvent. Prepare a series of dilutions for each, ensuring their absorbance values fall within the 0.02 to 0.1 range to prevent inner filter effects.[7]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of all standard and sample solutions at the chosen excitation wavelength (e.g., 330 nm).
-
Fluorescence Measurement: Using a fluorescence spectrometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for absorbance measurements. It is crucial to use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[7]
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculation: For each sample, plot the integrated fluorescence intensity versus absorbance. The slope of this plot (m) is proportional to the quantum yield. The quantum yield of the sample (Φ_s) can then be calculated using the following equation:
Φ_s = Φ_ref * (m_s / m_ref) * (n_s² / n_ref²)
Where 'm' is the slope from the plot, 'n' is the refractive index of the solvent, and the subscripts 's' and 'ref' refer to the sample and the reference standard, respectively.[6]
Workflow for Quantum Yield Determination
Caption: Workflow for relative fluorescence quantum yield determination.
Comparative Data (Illustrative)
| Fluorophore | Solvent | Quantum Yield (Φ_F) |
| This compound | Ethanol | 0.75 |
| Coumarin 1 | Ethanol | 0.64 |
| Quinine Sulfate (Ref.) | 0.1M H₂SO₄ | 0.60[5] |
Metric 2: Photostability
Expert Rationale: Photostability refers to a fluorophore's resistance to photochemical destruction (photobleaching) upon exposure to excitation light.[8] For applications involving prolonged or intense illumination, such as time-lapse live-cell imaging or high-resolution microscopy, high photostability is non-negotiable.[9][10] A probe that bleaches quickly will yield a diminishing signal, compromising the quantitative accuracy and duration of an experiment.[11]
Experimental Protocol: Photobleaching Rate Assessment
This protocol measures the decay of fluorescence intensity over time under continuous illumination.[9]
-
Sample Preparation: Prepare solutions of this compound and Coumarin 1 at a concentration that gives a strong initial fluorescence signal (e.g., absorbance of ~0.1). Place the solution in a quartz cuvette.
-
Instrument Setup: Place the cuvette in a fluorescence spectrometer. Set the excitation and emission wavelengths to the fluorophore's maximum. Open the excitation shutter to begin continuous illumination.
-
Kinetic Measurement: Record the fluorescence intensity at the emission maximum at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 30-60 minutes).
-
Data Analysis: Normalize the fluorescence intensity data to the initial intensity (I₀). Plot the normalized intensity (I/I₀) as a function of time.
-
Half-Life Determination: Determine the time at which the fluorescence intensity has decreased to 50% of its initial value. This is the photobleaching half-life (t₁/₂), a key metric for comparing photostability.
Workflow for Photostability Measurement
Caption: Experimental workflow for assessing fluorophore photostability.
Comparative Data (Illustrative)
| Fluorophore | Excitation Power | Photobleaching Half-Life (t₁/₂) (minutes) |
| This compound | 100% | 25 |
| Coumarin 1 | 100% | 18 |
Metric 3: pH Sensitivity
Expert Rationale: For many biological applications, a fluorescent probe must maintain its optical properties across a range of pH values, as cellular compartments have distinct pH environments (e.g., cytosol ~pH 7.2, lysosomes ~pH 4.5).[12] A probe whose fluorescence is highly pH-dependent can be useful as a pH sensor, but for general labeling, pH stability is crucial for consistent and reliable signal.[13][14] Benzoxazole derivatives can sometimes act as pH sensors, making this validation step particularly important.[13]
Experimental Protocol: pH Stability Profiling
-
Buffer Preparation: Prepare a series of buffers spanning a wide physiological and experimental range (e.g., pH 4.0 to 10.0).
-
Sample Preparation: Prepare identical concentrations of this compound and Coumarin 1 in each of the prepared buffers.
-
Fluorescence Measurement: For each sample, measure the fluorescence intensity at the emission maximum, using a consistent excitation wavelength and instrument settings.
-
Data Analysis: Normalize the fluorescence intensity for each probe against the intensity recorded at a neutral pH (e.g., pH 7.0).
-
Stability Profile: Plot the normalized fluorescence intensity as a function of pH to visualize the stability profile of each probe.
Workflow for pH Sensitivity Profiling
References
- 1. mdpi.com [mdpi.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 8. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells | PLOS One [journals.plos.org]
- 13. ruzickadays.eu [ruzickadays.eu]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(p-tolyl)benzoxazole
Introduction: Beyond the Benchtop
As researchers and scientists, our focus is often on the synthesis and application of novel compounds like 2-(p-tolyl)benzoxazole. This heterocyclic building block is instrumental in various research and development applications. However, our responsibility does not end when an experiment is complete. The safe, ethical, and legally compliant disposal of chemical waste is a critical component of the research lifecycle. Improper disposal of even small quantities of specialized chemicals can pose significant risks to human health, the environment, and institutional reputation.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established regulatory frameworks and safety science. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring a safe laboratory environment for all.
Hazard Profile and Regulatory Context
Before disposal, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for this compound may be limited, the known information for the compound and its parent structure, benzoxazole, mandates a cautious approach.[2][3] All chemical products should be handled with the recognition of having "unknown hazards and toxicity."[2]
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Category | Finding | Source |
| Physical State | White to light yellow powder or crystal. | |
| Acute Toxicity | The parent compound, benzoxazole, is harmful if swallowed.[3] | [3] |
| Skin Irritation | Causes skin irritation.[4] | [4] |
| Eye Irritation | Causes serious eye irritation.[4] | [4] |
| Environmental Hazard | Similar heterocyclic compounds may cause long-lasting harmful effects to aquatic life. | |
| Incompatibilities | Avoid strong oxidizing agents.[5] | [5] |
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes a "cradle-to-grave" hazardous waste management system.[6] This principle holds the generator—the laboratory that creates the waste—responsible for its safe management from generation to final disposal.[6] Therefore, this compound must be treated as a hazardous waste unless formally determined otherwise by a qualified safety professional.[7]
The Disposal Workflow: A Logical Framework
The proper disposal of this compound is not a single action but a systematic process. The following workflow diagram illustrates the decision-making and procedural steps from the moment the chemical is deemed waste to its final disposition.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
This protocol ensures compliance with major regulatory standards, including those set by the EPA and the Occupational Safety and Health Administration (OSHA).[1][8]
Step 1: Immediate Waste Segregation at the Point of Generation
Causality: The foundational principle of safe chemical waste management is segregation.[9] Mixing incompatible waste streams can trigger dangerous chemical reactions. This compound waste must be kept separate from strong oxidizing agents.[5]
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated personal protective equipment (PPE) like gloves and weighing papers, in a dedicated container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix organic solvent waste with aqueous waste unless permitted by your institution's guidelines.[9]
-
Sharps: Contaminated sharps (needles, razor blades) must be placed in a designated, puncture-proof sharps container.
Step 2: Selection of Appropriate Waste Containers
Causality: Container integrity is paramount to prevent leaks and spills. OSHA mandates that containers be chemically compatible with the waste they hold.[1]
-
Use containers made of materials compatible with this compound and any solvents (e.g., high-density polyethylene (HDPE) for solids, or a glass/HDPE bottle for solutions).
-
Ensure the container is in good condition, free from cracks or deterioration.[1]
-
The container must have a secure, leak-proof screw-top cap or lid. Keep the container closed at all times except when adding waste.[7]
Step 3: Proper Labeling of Hazardous Waste
Causality: Accurate labeling is a legal requirement and a critical safety communication tool. The EPA requires labels to clearly identify the container's contents and associated hazards.[10]
-
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste."[10]
-
The full chemical name: "this compound." Avoid abbreviations or formulas.
-
An accurate list of all constituents, including solvents, by percentage.
-
The relevant hazard warnings (e.g., "Irritant").[10]
-
The date accumulation started and the name of the generating researcher/lab.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Causality: An SAA provides a designated, safe location for the short-term storage of hazardous waste, keeping it under the control of laboratory personnel.[10]
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the lab staff.[1]
-
The SAA should be a secondary containment unit (such as a spill tray) to capture any potential leaks.[9]
-
Segregate the this compound waste within the SAA from incompatible chemicals.[1]
Step 5: Arranging for Final Disposal
Causality: Final disposal must be performed by a licensed professional at a permitted facility to ensure environmental protection and regulatory compliance.[11] Evaporation or disposal in regular trash or down the sewer is strictly prohibited.[1][7]
-
Once the waste container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS or Safety department.[12]
-
Follow your institution's specific procedures for documenting and handing off the waste.
-
The EHS department will coordinate with a licensed hazardous waste transporter to move the waste to an approved Treatment, Storage, and Disposal Facility (TSDF).[6][11]
Spill and Emergency Procedures
Accidents can happen. A clear, pre-planned response is essential.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For small spills of solid material, and only if you are trained and comfortable doing so, proceed with cleanup. For large spills or any spill of a solution, contact your institution's emergency EHS number immediately.
-
Containment (Small, Solid Spill): Wear appropriate PPE (two pairs of nitrile gloves, safety goggles, lab coat). Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[13]
-
Cleanup: Carefully sweep the material into a dustpan and place it, along with all contaminated cleaning materials and PPE, into a new, empty hazardous waste container.[7]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it for disposal as described in Section 4.0.
Waste Minimization: A Proactive Approach
The most effective disposal method is to prevent waste generation in the first place. Federal and state regulations require laboratories to have a waste minimization strategy.[12]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[12]
-
Scale Reduction: Reduce the scale of experiments whenever possible to minimize the volume of waste produced.[12]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to prevent reagents from expiring.[9]
References
- 1. danielshealth.com [danielshealth.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(p-Tolyl)benzo[d]oxazole | 835-71-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. epa.gov [epa.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. benchchem.com [benchchem.com]
Navigating the Safe Handling of 2-(p-tolyl)benzoxazole: A Guide to Personal Protective Equipment
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate selection, use, and disposal of Personal Protective Equipment (PPE) when handling 2-(p-tolyl)benzoxazole. Moving beyond a simple checklist, we will delve into the rationale behind these crucial safety protocols, empowering you to work with confidence and precision.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2][3] The primary routes of exposure in a laboratory setting are through dermal contact and accidental eye contact.[4] Therefore, the cornerstone of safe handling is the creation of an effective barrier between you and the chemical. This is achieved through the meticulous use of appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees correctly use, personal protective equipment to mitigate risks from chemical hazards.[5][6][7][8]
Core PPE for Handling this compound
A thorough risk assessment should always precede any laboratory work.[6] For this compound, the following PPE is considered essential:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Standard safety glasses do not provide a complete seal and are inadequate for protecting against splashes of irritant chemicals.[9] Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face.[9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Given that this compound is an aromatic heterocyclic compound, gloves made of materials like nitrile or neoprene are recommended due to their resistance to a broad range of chemicals.[11] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[12][13] |
| Body Protection | A long-sleeved laboratory coat. | A lab coat serves as the primary barrier to protect your skin and personal clothing from accidental spills and contamination.[9] |
| Foot Protection | Closed-toe shoes. | To protect from spills and falling objects, shoes that completely cover the feet are mandatory in any laboratory setting.[14][15] |
Operational Plan: A Step-by-Step Guide to PPE Usage
Adherence to a strict protocol for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.[3][16][17]
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your lab coat, ensuring all buttons are fastened.
-
Eye and Face Protection: Don your chemical splash goggles or face shield.
-
Gloves: Select the appropriate size and type of chemical-resistant gloves. Inspect them for any tears or defects before putting them on. The cuffs of the gloves should be pulled over the sleeves of your lab coat to create a seal.[3]
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using the "glove-to-glove" and "skin-to-skin" technique to avoid touching the contaminated exterior with your bare hands.
-
Lab Coat: Remove your lab coat by folding it in on itself, contaminated side inward, and store it in a designated location for laundering or disposal.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove your goggles or face shield, handling them by the headband or earpieces.
-
Final Hand Hygiene: Wash your hands one last time to ensure any potential residual contamination is removed.
This systematic approach minimizes the risk of transferring contaminants from your PPE to your skin or the surrounding environment.
Visualizing the Workflow: PPE Protocol for this compound
Caption: A workflow diagram illustrating the sequential steps for donning and doffing PPE when handling this compound.
Disposal Plan: Managing Contaminated PPE
Proper disposal of contaminated PPE is as crucial as its use in preventing environmental contamination and exposure to others.[14][18][19]
-
Gloves: Disposable gloves contaminated with this compound should be treated as hazardous chemical waste.[18] They should be collected in a designated, clearly labeled, and sealed waste container.[19]
-
Lab Coats: If a lab coat becomes significantly contaminated, it must be decontaminated or disposed of as hazardous waste. For minor contamination, follow your institution's specific procedures for laundering contaminated lab coats. Do not take contaminated lab coats home.[11]
-
Other Disposable PPE: Any other single-use PPE that has been contaminated should be disposed of as hazardous chemical waste.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[20]
By integrating these detailed protocols into your laboratory practices, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.
References
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. restoredcdc.org [restoredcdc.org]
- 3. nipissingu.ca [nipissingu.ca]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 6. clarionsafety.com [clarionsafety.com]
- 7. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 10. How to Handle Chemicals Safely for Eye Protection [dragarwal.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. cdn.mscdirect.com [cdn.mscdirect.com]
- 13. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 14. hazmatschool.com [hazmatschool.com]
- 15. blog.richmond.edu [blog.richmond.edu]
- 16. ibc.utah.edu [ibc.utah.edu]
- 17. uottawa.ca [uottawa.ca]
- 18. lifemedz.com [lifemedz.com]
- 19. barbicanskiphire.co.uk [barbicanskiphire.co.uk]
- 20. osha.gov [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
